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  • Product: (S)-2-FLUOROPROPAN-1-OL
  • CAS: 877822-87-2

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Chiral Fluorinated Alcohols in Modern Chemistry

An In-depth Technical Guide to (S)-2-Fluoropropan-1-ol: Synthesis, Properties, and Applications (S)-2-fluoropropan-1-ol is a chiral fluorinated alcohol that represents a class of increasingly vital building blocks for th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Fluoropropan-1-ol: Synthesis, Properties, and Applications

(S)-2-fluoropropan-1-ol is a chiral fluorinated alcohol that represents a class of increasingly vital building blocks for the pharmaceutical, agrochemical, and materials science sectors. The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. When combined with a specific stereocenter, as in the (S)-enantiomer of 2-fluoropropan-1-ol, this molecule offers a powerful tool for medicinal chemists and researchers to probe and modulate biological systems with high precision.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of (S)-2-fluoropropan-1-ol. We will delve into its core properties, proven synthetic strategies, safety protocols grounded in established data, and its applications as a valuable synthetic intermediate. The narrative emphasizes the causality behind experimental choices, providing not just protocols but the scientific reasoning that underpins them.

Chemical Identity and Physicochemical Properties

A specific CAS (Chemical Abstracts Service) number for the (S)-enantiomer is not prominently available in public databases. Therefore, for regulatory and general reference, the CAS number of the racemic mixture, 3824-87-1 , is often used. The (R)-enantiomer is assigned CAS Number 876747-18-1 [1]. It is imperative for researchers to characterize the enantiomeric purity of their material to ensure stereochemical integrity.

The molecule consists of a propanol backbone with a fluorine atom at the chiral C2 position. This structure imparts unique properties, stemming from the high electronegativity of fluorine and the presence of a primary alcohol functional group.

Table 1: Physicochemical Properties of 2-Fluoropropan-1-ol

PropertyValueSource(s)
CAS Number 3824-87-1 (Racemic)[2][3][4]
Molecular Formula C₃H₇FO[2][3]
Molecular Weight 78.09 g/mol [1][2][3]
Appearance Clear, colorless liquid[4]
Boiling Point ~115 °C (for racemic mixture)[4]
IUPAC Name (2S)-2-fluoropropan-1-olN/A
XLogP3-AA 0.3[1][3]
Hydrogen Bond Donor Count 1[1][3]
Hydrogen Bond Acceptor Count 2[1][3]
Rotatable Bond Count 1[1][3]

Note: Some physical properties are reported for the racemic mixture and may vary slightly for the pure enantiomer.

Core Synthetic Strategies: Pathways to Enantiopurity

Achieving high enantiomeric excess (ee) is critical for the application of (S)-2-fluoropropan-1-ol in drug development, as different enantiomers can have vastly different biological activities[5]. The two most prevalent strategies for synthesizing this chiral alcohol are the asymmetric reduction of a prochiral ketone and the enzymatic kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 2-Fluoro-1-propanone

This "bottom-up" approach constructs the desired stereocenter from a flat, prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for this transformation due to its high enantioselectivity and predictable stereochemical outcome[6].

Causality and Mechanistic Insight: The CBS reduction utilizes a chiral oxazaborolidine catalyst that complexes with a borane source (e.g., borane-dimethyl sulfide complex). This chiral complex then coordinates to the carbonyl oxygen of the ketone. The steric bulk of the catalyst directs the hydride delivery from the borane to one specific face of the carbonyl, leading to the formation of one enantiomer in excess. The choice of the (S)- or (R)-catalyst directly determines the stereochemistry of the resulting alcohol.

cbs_reduction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products ketone 2-Fluoro-1-propanone complex Chiral Catalyst- Ketone-Borane Complex ketone->complex Coordination borane BH3-DMS Complex borane->complex Activation catalyst (S)-CBS Catalyst product (S)-2-fluoropropan-1-ol complex->product Asymmetric Hydride Transfer

Figure 1: CBS Reduction Workflow for (S)-2-fluoropropan-1-ol.

Experimental Protocol: CBS Reduction

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of the (S)-CBS catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the flask to 0°C and slowly add the borane-dimethyl sulfide (BH₃-DMS) complex (1.0-1.2 equivalents). Stir for 15 minutes to allow for complex formation.

  • Substrate Addition: Slowly add a solution of 2-fluoro-1-propanone (1.0 equivalent) in anhydrous THF to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Quenching: Upon completion, slowly and carefully quench the reaction by adding methanol dropwise at 0°C until gas evolution ceases.

  • Workup: Warm the mixture to room temperature, remove the solvent under reduced pressure, and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched (S)-2-fluoropropan-1-ol. Enantiomeric excess should be determined by chiral HPLC or GC.

Enzymatic Kinetic Resolution (EKR)

This strategy starts with the inexpensive racemic 2-fluoropropan-1-ol and uses an enzyme to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.

Causality and Mechanistic Insight: Lipases, such as Candida antarctica Lipase B (CALB), are highly effective for this transformation. In a non-aqueous solvent, the enzyme's active site is chiral and will preferentially bind and catalyze the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (S)-alcohol with high enantiomeric purity and the acylated (R)-ester.

Applications in Research and Drug Development

The utility of (S)-2-fluoropropan-1-ol lies in its role as a chiral building block. The introduction of fluorine can block metabolic oxidation at the C2 position and can form strong hydrogen bonds, influencing the conformation and binding of a drug molecule to its target receptor[7][8].

  • Chiral Intermediates: It is a key starting material for the synthesis of more complex molecules where the stereochemistry at the fluorinated carbon is crucial for biological activity[9][10]. The U.S. Food and Drug Administration (FDA) guidelines emphasize the need to establish absolute stereochemistry early in the drug development process, making enantiopure starting materials highly valuable[5][11].

  • Probing Molecular Interactions: The fluorine atom serves as an excellent probe for NMR studies. ¹⁹F NMR is a powerful technique for studying drug-protein interactions, as the fluorine chemical shift is highly sensitive to its local environment[12][13].

Spectroscopic Analysis: Confirmation of Structure and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structure of (S)-2-fluoropropan-1-ol. Both ¹H NMR and ¹⁹F NMR are essential for full characterization.

  • ¹H NMR: The proton spectrum will show characteristic signals for the methyl (CH₃), methylene (CH₂OH), and methine (CHF) protons. The key feature will be the splitting of these signals due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • ¹⁹F NMR: As the ¹⁹F isotope has 100% natural abundance and is a spin ½ nucleus, ¹⁹F NMR is highly sensitive[14]. A single signal will be observed for the fluorine atom. This signal will be split into a complex multiplet by the adjacent protons, providing definitive evidence of its position in the molecule. This technique is also invaluable for monitoring reaction progress and purity[13].

nmr_analysis cluster_h_nmr ¹H NMR Analysis cluster_f_nmr ¹⁹F NMR Analysis molecule (S)-2-fluoropropan-1-ol (CH3-CHF-CH2OH) h_ch3 CH₃ Signal (Doublet of doublets) molecule->h_ch3 Proton Environments h_chf CHF Signal (Multiplet) molecule->h_chf Proton Environments h_ch2 CH₂OH Signals (Multiplets) molecule->h_ch2 Proton Environments h_oh OH Signal (Broad singlet) molecule->h_oh Proton Environments f_nmr Single ¹⁹F Signal (Split by adjacent protons) molecule->f_nmr Fluorine Environment

Figure 2: Expected NMR Spectroscopic Features.

Safety and Handling Protocols: A Self-Validating System

Fluorinated alcohols require careful handling due to their potential hazards. The Globally Harmonized System (GHS) classifications for 2-fluoropropan-1-ol indicate it is a flammable liquid that can cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled[1][3][4].

Table 2: GHS Hazard Information for 2-Fluoropropan-1-ol

Pictogram(s)Signal WordHazard Statement(s)
🔥 GHS02, ❗ GHS07Warning H226: Flammable liquid and vapor[3][15]
H302/H332: Harmful if swallowed or if inhaled[3][4]
H315: Causes skin irritation[3][15]
H319: Causes serious eye irritation[3][4]
H335: May cause respiratory irritation[3][15]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible[16].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), a flame-retardant lab coat, and chemical safety goggles or a face shield[16].

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools when handling. The compound is classified as a flammable liquid[3]. Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Spill Management: In case of a spill, evacuate the area. Use personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid breathing vapors[16].

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.

By understanding the "why" behind these safety measures—the flammability (H226), the irritant nature (H315, H319), and the toxicity (H302/H332)—researchers can create a self-validating system of safety in the laboratory.

Conclusion

(S)-2-fluoropropan-1-ol is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of chirality and fluorination provides a pathway to novel chemical entities with enhanced properties. A thorough understanding of its synthesis, properties, and handling requirements is essential for leveraging its full potential. By adhering to rigorous synthetic protocols and stringent safety measures, researchers can confidently and effectively incorporate this valuable building block into their discovery and development programs, paving the way for the next generation of therapeutics and advanced materials.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13278457, 2-Fluoropropan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25015714, (2R)-2-Fluoropropan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13278459, (2R)-1-fluoropropan-2-ol. Retrieved from [Link]

  • LookChem. (n.d.). 1-Fluoropropan-2-ol. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]

  • University of Connecticut. (n.d.). Fluorine NMR. Retrieved from [Link]

  • ACS Publications. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved from [Link]

  • Daikin Chemicals. (2019). SAFETY DATA SHEET - FLUOROALCOHOL N1. Retrieved from [Link]

  • Cloudinary. (2015). SAFETY DATA SHEET High Performance Fluorinated Solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine. Retrieved from [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: (S)-2-Fluoro-1-Propanol as a Chiral Fluorinated Scaffold

Executive Summary (S)-2-Fluoro-1-propanol is a high-value chiral building block utilized in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural uniqueness lies in the introduction of a fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Fluoro-1-propanol is a high-value chiral building block utilized in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural uniqueness lies in the introduction of a fluorine atom at the chiral center adjacent to a primary alcohol. This modification exploits the gauche effect , influencing the conformational landscape of the molecule and, consequently, its binding affinity in protein pockets. This guide provides a comprehensive technical analysis of its physicochemical properties, structural behavior, and a validated synthetic protocol for its production via the reduction of chiral esters.

Part 1: Physicochemical Profile[1]

The introduction of fluorine into the propanol backbone significantly alters the electronic and steric properties compared to the non-fluorinated parent compound. The (S)-enantiomer is of particular interest for constructing chiral side chains in kinase inhibitors and metabolic probes.

Key Data Table[2][3]
PropertyValueNotes
IUPAC Name (2S)-2-fluoropropan-1-ol
CAS Number 877822-87-2 Specific to (S)-isomer [1]. Racemate is 430-50-2.[1]
Molecular Formula C₃H₅FO
Molecular Weight 78.09 g/mol Calculated based on standard atomic weights.
Boiling Point 107–108 °CValue for racemate; enantiomer is similar.
Density 1.021 g/mLAt 20 °C (racemate).
Chirality (S)-configurationDefined by Cahn-Ingold-Prelog priority (F > OH-C > Me > H).
Solubility MiscibleWater, Ethanol, Ether, DCM.

Part 2: Structural Analysis & The Gauche Effect

Understanding the conformation of (S)-2-fluoro-1-propanol is critical for predicting its behavior in biological systems. Unlike non-fluorinated 1,2-disubstituted ethanes which often prefer an anti conformation to minimize steric repulsion, 2-fluoro-1-propanol exhibits a preference for the gauche conformation.

The Fluorine Gauche Effect

The preference for the gauche conformer (where the C-F and C-O bonds are at a ~60° dihedral angle) is driven by hyperconjugation rather than simple electrostatics or hydrogen bonding.[2]

  • Mechanism: The

    
     bonding orbital (which is a good electron donor) aligns parallel to the 
    
    
    
    antibonding orbital (a low-lying electron acceptor).[2]
  • Result: This orbital overlap stabilizes the gauche conformer, locking the molecule into a specific shape that can enhance binding selectivity in enzyme active sites [2].

Visualization: Conformational Preference

The following diagram illustrates the hyperconjugative stabilization in the Newman projection of (S)-2-fluoro-1-propanol.

GaucheEffect cluster_0 Hyperconjugative Stabilization (Sigma -> Sigma*) Orbital_CH σ(C-H) Donor (Electron Rich) Orbital_CF σ*(C-F) Acceptor (Low Energy Empty) Orbital_CH->Orbital_CF Stabilizing Overlap (Gauche Orientation) Conformer Gauche Conformer (S)-2-Fluoro-1-Propanol Conformer->Orbital_CH Stereochem Chiral Center (C2) (S)-Configuration Stereochem->Conformer

Caption: Diagram illustrating the hyperconjugative interaction (


) stabilizing the gauche conformation in (S)-2-fluoro-1-propanol.

Part 3: Synthetic Methodology (Protocol)

The most reliable route to high-enantiomeric-excess (S)-2-fluoro-1-propanol is the chemical reduction of (S)-ethyl 2-fluoropropionate . This method preserves the chiral center established in the starting material (often derived from the chiral pool, e.g., lactic acid derivatives).

Note: Direct nucleophilic fluorination of chiral diols often leads to racemization or rearrangement. The reduction approach avoids these pitfalls.

Reagents & Equipment[3]
  • Precursor: (S)-Ethyl 2-fluoropropionate (CAS: 209904-76-9 for S-isomer specific, or derived from (S)-2-fluoropropionic acid).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with CaCl₂ activation. LiAlH₄ is preferred for complete ester reduction.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

  • Atmosphere: Dry Nitrogen or Argon (Strictly inert).

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Preparation: Charge the flask with LiAlH₄ (1.1 equivalents) suspended in anhydrous THF (0.5 M concentration relative to substrate). Cool the suspension to 0°C using an ice/water bath.

  • Addition: Dissolve (S)-ethyl 2-fluoropropionate (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • Critical Control Point: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of the ester by TLC or GC-MS.

  • Quenching (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Workup: Stir until a granular white precipitate forms (aluminum salts). Filter through a pad of Celite. Dry the filtrate over anhydrous MgSO₄.

  • Purification: Concentrate the solvent under reduced pressure (careful: product is volatile, BP ~108°C). Distill the residue at atmospheric pressure or under mild vacuum to obtain pure (S)-2-fluoro-1-propanol.

Synthetic Workflow Diagram

Synthesis Start (S)-Ethyl 2-fluoropropionate (Chiral Precursor) Intermediate Aluminate Complex Start->Intermediate Hydride Addition Reagent LiAlH4 / THF (0°C -> RT) Reagent->Intermediate Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product (S)-2-Fluoro-1-Propanol (>98% ee) Quench->Product Filtration & Distillation

Caption: Workflow for the reduction of (S)-ethyl 2-fluoropropionate to (S)-2-fluoro-1-propanol preserving stereochemistry.

Part 4: Applications in Drug Design

(S)-2-Fluoro-1-propanol is not just a solvent; it is a strategic fragment in medicinal chemistry.

  • pKa Modulation: The inductive effect of the fluorine atom lowers the pKa of the hydroxyl group compared to non-fluorinated propanol.[3] This can enhance H-bond donor capability in active sites.

  • Metabolic Stability: Fluorine substitution blocks potential metabolic oxidation sites (specifically at the C2 position), prolonging the half-life of drugs incorporating this scaffold.

  • Bioisosterism: The

    
     moiety serves as a bioisostere for 
    
    
    
    or
    
    
    , altering lipophilicity (LogP) without drastic steric changes.

References

  • ChemicalBook. (2024). (S)-2-Fluoropropan-1-ol Product Properties and CAS 877822-87-2. Retrieved from

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Contextual grounding for Gauche Effect).
  • PubChem. (2024). 1-Fluoropropan-2-ol (Isomer/Analog Data). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1990). Enantiomerically Pure Ethyl (R)- and (S)-2-Fluorohexanoate. Coll. Vol. 9, p.446. (Methodology Reference). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification for Fluorinated Alcohols. (General safety and handling data). Retrieved from

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Foundational

An In-depth Technical Guide to the Chemical Safety of (S)-2-Fluoro-1-hydroxypropane

For Researchers, Scientists, and Drug Development Professionals Introduction to (S)-2-Fluoro-1-hydroxypropane (S)-2-Fluoro-1-hydroxypropane is a fluorinated alcohol that is gaining interest in the pharmaceutical and agro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S)-2-Fluoro-1-hydroxypropane

(S)-2-Fluoro-1-hydroxypropane is a fluorinated alcohol that is gaining interest in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into small molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] These modifications are often beneficial for drug candidates and other bioactive compounds.[2] As with any chemical substance, a thorough understanding of its potential hazards is crucial for safe handling and use in a laboratory setting. This guide synthesizes available data to provide a detailed safety profile of this compound.

Hazard Identification and Risk Assessment

Anticipated Hazard Classification:

Based on analogous compounds, (S)-2-fluoro-1-hydroxypropane is anticipated to be classified as follows under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

Hazard ClassHazard CategorySignal WordHazard Statement
Flammable LiquidsCategory 2 or 3Danger or WarningH225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor.[3][4][5]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[6][7]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[3][6][8]
Specific Target Organ Toxicity - Single ExposureCategory 3WarningH335: May cause respiratory irritation.[6] or H336: May cause drowsiness or dizziness.[3]

Causality of Hazards:

  • Flammability: Short-chain alcohols like propanol are inherently flammable.[3][9] The presence of a fluorine atom is not expected to significantly diminish this property. Vapors may form explosive mixtures with air.[5]

  • Skin and Eye Irritation: Alcohols can defat the skin, leading to dryness and irritation.[7] Fluorinated compounds can also cause skin irritation.[7] Direct contact with the eyes is likely to cause significant irritation.[6][10]

  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract, a common property of volatile organic compounds.[6][11]

  • Toxicity: While specific toxicological data for (S)-2-fluoro-1-hydroxypropane is limited, it is prudent to assume it may be harmful if swallowed or inhaled, based on data for similar small fluorinated molecules.[7][8] The toxicity of fluoro-organic compounds can be influenced by their metabolism, which may in some cases produce more toxic substances like fluoroacetic acid.[12][13]

Risk Assessment Workflow:

A systematic risk assessment is essential before commencing any work with this compound.

Caption: Risk assessment workflow for (S)-2-fluoro-1-hydroxypropane.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring a safe working environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[14] It is advisable to double-glove for added protection.[15] Always inspect gloves for tears or punctures before use.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[9]

Engineering Controls:

  • All manipulations of (S)-2-fluoro-1-hydroxypropane should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[16]

  • Ensure that an eyewash station and safety shower are readily accessible.[17]

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[10][17]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[10][17] Store in a designated flammables cabinet.[18]

  • Due to its volatility, ensure the container is sealed to prevent evaporation.[19]

  • Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[10][18]

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Emergency Procedures for Spills:

A spill of (S)-2-fluoro-1-hydroxypropane presents a dual hazard of flammability and chemical exposure.

Spill Response Decision Tree:

SpillResponse Start Spill Occurs Assess Assess Spill Size and Location Start->Assess SmallSpill Small Spill (<100 mL) Contained in Fume Hood Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL) or Outside Fume Hood Assess->LargeSpill Major Cleanup Trained Personnel Cleanup SmallSpill->Cleanup Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate FireAlarm Pull Fire Alarm Evacuate Building Evacuate->FireAlarm Vapors spreading or fire risk is high Call911 Call Emergency Services (911) Evacuate->Call911 FireAlarm->Call911 CleanupSteps 1. Eliminate Ignition Sources 2. Wear appropriate PPE 3. Absorb with inert material 4. Collect waste in a sealed container 5. Decontaminate area Cleanup->CleanupSteps

Caption: Decision tree for responding to a spill of (S)-2-fluoro-1-hydroxypropane.

Step-by-Step Spill Cleanup (for small, contained spills):

  • Eliminate Ignition Sources: Immediately turn off any open flames, hot plates, or other potential ignition sources in the vicinity.[15]

  • Ensure Proper Ventilation: Work within a chemical fume hood.

  • Wear Appropriate PPE: Don chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[20]

  • Collect Waste: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[20]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[15]

Toxicological Profile

The toxicological properties of (S)-2-fluoro-1-hydroxypropane have not been extensively studied. However, based on related compounds, the following effects can be anticipated:

Exposure RoutePotential Health Effects
Inhalation May cause respiratory tract irritation, coughing, and potentially central nervous system effects such as dizziness and headache.[11]
Skin Contact Causes skin irritation and redness. Prolonged contact may lead to dermatitis.[7]
Eye Contact Causes serious eye irritation, which may include redness, pain, and tearing.[6]
Ingestion Harmful if swallowed. May cause gastrointestinal irritation, nausea, and vomiting.[7][21]
Chronic Exposure Prolonged or repeated exposure may cause damage to organs.[22] The long-term effects of exposure to small fluorinated alcohols are not well-documented.

The introduction of fluorine can alter the toxicological profile of a molecule.[23] While the C-F bond is very strong, metabolic processes can sometimes lead to the release of fluoride ions or the formation of toxic metabolites.[12][13]

Disposal Considerations

Proper disposal of (S)-2-fluoro-1-hydroxypropane and its waste is essential to protect the environment and comply with regulations.

Step-by-Step Disposal Protocol:

  • Segregation: As a halogenated organic compound, waste containing (S)-2-fluoro-1-hydroxypropane must be segregated from non-halogenated organic waste.[16][24]

  • Waste Container: Collect all waste (including contaminated materials from spills) in a designated, properly labeled, and sealed hazardous waste container.[25][26] The container should be compatible with the chemical (e.g., polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(S)-2-Fluoro-1-hydroxypropane," and the associated hazards (e.g., Flammable, Irritant).[25]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials and ignition sources.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[27] Do not pour this chemical down the drain.[16]

References

  • BigCommerce. (2019). SDS US. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2. Retrieved from [Link]

  • Chemwatch. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]

  • BigCommerce. (2015). SAFETY DATA SHEET. Retrieved from [Link]

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Exploratory

The Strategic Integration of 2-Fluoropropan-1-ol Enantiomers in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer enhanced pharmacological properties is relentless. Among these, chiral fluorinated building blocks have...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer enhanced pharmacological properties is relentless. Among these, chiral fluorinated building blocks have emerged as powerful tools for medicinal chemists. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the synthesis and application of the enantiomers of 2-fluoropropan-1-ol, (R)- and (S)-2-fluoropropan-1-ol, as pivotal chiral building blocks in medicinal chemistry.

Introduction: The Fluorine Advantage in Chiral Drug Design

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing their overall therapeutic profile. When fluorine is incorporated into a chiral molecule, the stereochemistry of the fluorine-bearing carbon atom becomes a critical determinant of biological activity. The selective use of a single enantiomer of a chiral drug is a well-established principle in modern pharmacology, aimed at maximizing therapeutic efficacy while minimizing off-target effects and toxicity.[1] Chiral building blocks like (R)- and (S)-2-fluoropropan-1-ol offer a direct route to enantiomerically pure active pharmaceutical ingredients (APIs), streamlining the drug development process.[1]

(R)- and (S)-2-fluoropropan-1-ol are simple yet versatile chiral synthons that introduce a stereodefined fluoroethyl motif into a target molecule. Their small size and unique electronic properties make them attractive for probing the steric and electronic requirements of biological targets.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of these building blocks is essential for their effective use in synthesis.

Property(R)-2-Fluoropropan-1-ol2-Fluoropropan-1-ol (Racemic)
Molecular Formula C₃H₇FOC₃H₇FO
Molecular Weight 78.09 g/mol [2]78.09 g/mol [3]
CAS Number 876747-18-1[2]3824-87-1[3]
Boiling Point Not explicitly available~115 °C
Density Not explicitly availableNot explicitly available
Appearance Colorless liquid (presumed)Colorless liquid

Safety and Handling: 2-Fluoropropan-1-ol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3] It is also classified as an irritant.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

Asymmetric Synthesis of (R)- and (S)-2-Fluoropropan-1-ol

The preparation of enantiomerically pure 2-fluoropropan-1-ol is a key challenge and a critical step in its application. Several strategies have been developed, primarily focusing on asymmetric reduction of a prochiral ketone or enzymatic resolution of the racemate.

Asymmetric Reduction of 2-Fluoropropanal

One of the most direct routes to chiral 2-fluoropropan-1-ol involves the asymmetric reduction of 2-fluoropropanal. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Asymmetric_Reduction_Workflow Prochiral_Ketone 2-Fluoropropanal Reaction Asymmetric Hydrogenation Prochiral_Ketone->Reaction Chiral_Catalyst Chiral Catalyst (e.g., Noyori-type catalyst) Chiral_Catalyst->Reaction H2_Source H₂ Source H2_Source->Reaction Solvent Solvent Solvent->Reaction Workup Reaction Work-up & Purification Reaction->Workup R_Product (R)-2-Fluoropropan-1-ol Workup->R_Product Using (R)-catalyst S_Product (S)-2-Fluoropropan-1-ol Workup->S_Product Using (S)-catalyst

Caption: Asymmetric reduction of 2-fluoropropanal to yield enantiopure (R)- or (S)-2-fluoropropan-1-ol.

Experimental Protocol: Generalized Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a solution of the chiral catalyst (e.g., a ruthenium-based Noyori catalyst) is prepared in a degassed, anhydrous solvent (e.g., methanol or ethanol).

  • Reaction Setup: The substrate, 2-fluoropropanal, is dissolved in the same solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction is stirred at a controlled temperature until completion, monitored by techniques like GC or NMR.

  • Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched 2-fluoropropan-1-ol. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for separating the enantiomers of racemic 2-fluoropropan-1-ol or its derivatives. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of the alcohol or hydrolysis of the corresponding ester.

Enzymatic_Resolution_Workflow Racemic_Alcohol Racemic 2-Fluoropropan-1-ol Reaction Enantioselective Acylation Racemic_Alcohol->Reaction Lipase Lipase (e.g., Candida antarctica lipase B) Lipase->Reaction Acyl_Donor Acyl Donor (e.g., vinyl acetate) Acyl_Donor->Reaction Solvent Organic Solvent Solvent->Reaction Separation Separation Reaction->Separation S_Ester (S)-2-Fluoropropyl acetate Separation->S_Ester R_Alcohol (R)-2-Fluoropropan-1-ol (unreacted) Separation->R_Alcohol Hydrolysis Hydrolysis S_Ester->Hydrolysis S_Alcohol (S)-2-Fluoropropan-1-ol Hydrolysis->S_Alcohol

Caption: Lipase-catalyzed kinetic resolution of racemic 2-fluoropropan-1-ol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: Racemic 2-fluoropropan-1-ol, an acyl donor (e.g., vinyl acetate), and a lipase (e.g., Novozym 435, an immobilized form of Candida antarctica lipase B) are combined in an organic solvent (e.g., hexane or tert-butyl methyl ether).

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (often room temperature to 40°C), and the conversion is monitored by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted alcohol.

  • Separation: Once the desired conversion is reached, the enzyme is filtered off. The resulting mixture of the acylated product and the unreacted alcohol is then separated by column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed (e.g., using a base like sodium hydroxide or an acid) to obtain the other enantiomer of the alcohol.

  • Enantiomeric Purity Analysis: The enantiomeric excess of both the resolved alcohol and the alcohol obtained after hydrolysis is determined by chiral GC or HPLC.

Applications in Medicinal Chemistry: Case Studies

The true value of a chiral building block is demonstrated through its successful incorporation into biologically active molecules. While specific examples for 2-fluoropropan-1-ol are emerging, the utility of closely related chiral fluoroalcohols provides a strong precedent for its potential.

Precursor to Aprepitant Analogues

Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of key intermediates for Aprepitant and its analogues often involves chiral alcohols. For instance, the structurally similar (S)-2-(4-fluorophenyl)propan-1-ol is a crucial starting material for a precursor to Aprepitant.[4] This synthesis involves the activation of the primary alcohol, followed by nucleophilic substitution and cyclization to form the morpholine core of the drug.[4] The fluorine atom in this building block plays a significant role in modulating the pharmacokinetic properties of the final drug molecule. This established synthetic route highlights a potential application for (S)-2-fluoropropan-1-ol in the synthesis of novel Aprepitant analogues with potentially improved properties.

Building Block for Novel Fluconazole Derivatives

Fluconazole is a widely used antifungal agent.[5] Since the expiration of its patent, there has been considerable interest in developing new derivatives with improved efficacy and a broader spectrum of activity.[5] The core structure of fluconazole features a propan-2-ol backbone. The introduction of a fluorine atom at the 1-position of this backbone, using either (R)- or (S)-1-fluoropropan-2-ol (a constitutional isomer of 2-fluoropropan-1-ol), can lead to novel analogues. The stereochemistry of the fluorine-containing carbon would be expected to significantly impact the binding of these new derivatives to the fungal cytochrome P450 enzyme, the target of fluconazole. This provides a compelling rationale for the exploration of both (R)- and (S)-2-fluoropropan-1-ol as building blocks for the next generation of antifungal agents.

Future Perspectives and Conclusion

The strategic incorporation of fluorine continues to be a leading strategy in modern drug design. Chiral building blocks such as (R)- and (S)-2-fluoropropan-1-ol are poised to play an increasingly important role in this endeavor. Their value lies in their ability to introduce a stereodefined fluorine atom into a molecule, allowing for the fine-tuning of its pharmacological properties. As asymmetric synthesis and biocatalysis methods continue to advance, the accessibility of these and other chiral fluorinated building blocks will undoubtedly increase, further fueling their application in the discovery and development of novel therapeutics. This guide provides a foundational understanding of the synthesis and potential applications of 2-fluoropropan-1-ol enantiomers, encouraging their wider adoption in the medicinal chemistry community.

References

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(11), 19685-19716. [Link]

  • Syguda, A., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2853. [Link]

  • PubChem. (n.d.). 2-Fluoropropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1618. [Link]

  • Alcarazo, M., et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. Chemical Communications, (24), 3535-3537. [Link]

  • PubChem. (n.d.). (2R)-2-Fluoropropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • de Miranda, A. S., et al. (2019). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 24(21), 3910. [Link]

  • Sibi, M. P., et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters. Chemical Communications, (24), 3535-3537. [Link]

  • Feng, X., et al. (2023). Asymmetric catalysis with FLPs. Chemical Society Reviews, 52(24), 8682-8706. [Link]

  • Fustero, S., et al. (2011). Enantioselective organocatalytic synthesis of fluorinated molecules. Chemical Communications, 47(4), 1209-1223. [Link]

  • Feng, X., et al. (2023). Asymmetric catalysis with FLPs. Chemical Society Reviews, 52(24), 8682-8706. [Link]

  • Ziółkowska, D., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. International Journal of Molecular Sciences, 23(14), 7684. [Link]

  • Spink, E. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology, 39(10). [Link]

  • Hovione. (n.d.). Advances in Fluorination Chemistry for API Synthesis. [Link]

  • Du, H., et al. (2019). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Angewandte Chemie International Edition, 58(41), 14590-14594. [Link]

  • Gouverneur, V., et al. (2018). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Science, 360(6390), 768-771. [Link]

  • PubChem. (n.d.). 1-Fluoropropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, J., et al. (2019). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science, 10(42), 9753-9758. [Link]

  • Webb, D., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. [Link]

  • Welch, C. J., et al. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-499. [Link]

  • Company, A., et al. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 82(12), 6447-6455. [Link]

Sources

Foundational

Sourcing and Validating Enantiopure (S)-2-Fluoropropan-1-ol

Executive Summary & Molecule Profile (S)-2-fluoropropan-1-ol is a high-value chiral fluorinated building block used in the synthesis of pharmaceutical intermediates where the specific fluorine orientation modulates prote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(S)-2-fluoropropan-1-ol is a high-value chiral fluorinated building block used in the synthesis of pharmaceutical intermediates where the specific fluorine orientation modulates protein binding affinity and metabolic stability.[1] Unlike its non-fluorinated analogs, the introduction of the fluorine atom at the C2 position creates significant electronic changes (the gauche effect) that influence the conformation of the hydroxyl group.

This guide addresses the critical challenge of sourcing: distinguishing between the widely available racemate and the required enantiopure (S)-form.[1]

Chemical Identity
ParameterSpecification
Chemical Name (S)-2-Fluoropropan-1-ol
IUPAC Name (2S)-2-fluoropropan-1-ol
CAS Number (Enantiopure) 877822-87-2 (Note: CAS 31491-95-3 is often cited in legacy databases but 877822-87-2 is the current commercial identifier for the S-isomer).[1][2]
CAS Number (Racemate) 3824-87-1 (Commonly mislabeled as specific isomers in catalogs).[1]
Molecular Formula C₃H₇FO
Molecular Weight 78.09 g/mol
Chiral Center C2 (Fluorine substitution)

Market Landscape: Suppliers & Sourcing Strategy

The supply chain for (S)-2-fluoropropan-1-ol is bifurcated into Direct Source (specialty chiral vendors) and Resolution-Based Sourcing (buying racemate for in-house separation).[1]

A. Direct Suppliers (Enantiopure Grade)

These suppliers explicitly list the (S)-enantiomer with defined Optical Rotation (


) and Enantiomeric Excess (ee%).[1]
SupplierCatalog / GradeScaleNotes
EvitaChem EVT-3180572mg - gExplicitly lists (S)-isomer.[1][3] High reliability for research scale.
SynQuest Labs 2121-3-X1g - kgMajor fluorochemical specialist.[1] Often stocks the racemate but offers custom separation for the (S)-isomer.[1]
Combi-Blocks QH-XXXXg - kgReliable for building blocks.[1] Check specific batch COA for ee%.
B. Bulk Suppliers (Racemic Grade)

If cost is a driver and you possess chiral chromatography capabilities, sourcing the racemate (CAS 3824-87-1) is 10-20x cheaper.[1]

  • Fluorochem (UK): Excellent stock of fluorinated aliphatic alcohols.[1]

  • Enamine: Massive inventory of building blocks; good for bulk racemate procurement.[1]

  • Sigma-Aldrich (Merck): High cost, but reliable logistics for reference standards.[1]

C. Supplier Vetting Logic (Decision Tree)

SupplierVetting Start Sourcing Requirement CheckEE Is >98% ee required? Start->CheckEE Direct Source from Chiral Specialist (e.g., EvitaChem) CheckEE->Direct Yes (Time Critical) Bulk Source Racemate (CAS 3824-87-1) CheckEE->Bulk No (Cost Critical) InHouse In-House Resolution (Lipase or Chiral Prep HPLC) Bulk->InHouse Have Equipment Outsource Contract Purification Bulk->Outsource No Equipment

Figure 1: Strategic decision matrix for sourcing based on purity requirements and internal capabilities.

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for predicting the impurity profile .[1] The method of manufacture dictates whether you will see enantiomeric impurities (R-isomer) or chemical impurities (regioisomers).[1]

Route A: Deoxyfluorination of (R)-Ethyl Lactate (Chemical Route)

This is the most common industrial route.[1] It relies on the inversion of configuration (Walden inversion) during the fluorination step.[1]

  • Starting Material: (R)-Ethyl Lactate (inexpensive chiral pool).[1]

  • Step 1: Deoxyfluorination using DAST or Deoxo-Fluor.[1] Mechanism:

    
     attack causes inversion from (R) to (S).[1]
    
  • Step 2: Reduction of the ester to the alcohol (using

    
     or 
    
    
    
    ).[1]
  • Risk: Incomplete inversion leads to lower ee%.[1]

Route B: Biocatalytic Reduction (Green Route)

Uses enzymes to reduce 2-fluoropropionaldehyde or related ketones.[1]

  • Enzyme: Alcohol Dehydrogenase (ADH) or KRED (Ketoreductase).[1]

  • Benefit: Extremely high ee% (>99%).[1]

  • Risk: Residual protein/enzyme contaminants; often harder to scale than chemical routes.[1]

SynthesisPathways Substrate1 (R)-Ethyl Lactate (Chiral Pool) Step1 Deoxyfluorination (DAST/Deoxo-Fluor) *Inversion of Center* Substrate1->Step1 Intermediate (S)-Ethyl 2-fluoropropionate Step1->Intermediate Step2 Reduction (LiAlH4) Intermediate->Step2 Product (S)-2-Fluoropropan-1-ol Step2->Product

Figure 2: The primary chemical synthesis pathway relying on stereochemical inversion.[1]

Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) is insufficient for high-stakes drug development.[1] You must validate the Enantiomeric Excess (ee%) .[1]

Protocol: Chiral Gas Chromatography (GC)

Because 2-fluoropropan-1-ol is volatile and lacks a strong chromophore for UV detection in HPLC, Chiral GC is the Gold Standard. [1]

Method Parameters:

  • Column: Cyclodex-B or Chirasil-Val (Beta-cyclodextrin based stationary phases).[1]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 40°C (Hold 5 min) - ensures separation of volatile solvent.[1]

    • Ramp: 2°C/min to 120°C.[1]

    • Hold: 120°C for 5 min.

  • Detection: FID (Flame Ionization Detector) at 250°C.[1]

  • Derivatization (Optional but Recommended): Reacting with Trifluoroacetic Anhydride (TFAA) improves peak shape and resolution.[1]

    • Reaction: Mix 10 µL sample + 50 µL TFAA + 500 µL DCM.[1] Incubate 15 mins. Inject.

Validation Criteria
  • Identity: 19F-NMR must show a multiplet at

    
     to 
    
    
    
    ppm (decoupled) or characteristic geminal H-F coupling.[1]
  • Optical Rotation: Literature value

    
     to 
    
    
    
    (concentration dependent, typically in
    
    
    ).[1] Note: The sign of rotation can flip depending on solvent; always compare to a known standard.

Handling & Safety (SHE)[1]

  • Flammability: Flash point is approx 33°C. Handle in a fume hood away from ignition sources.[1]

  • Toxicity: Fluorinated alcohols can show higher toxicity than their non-fluorinated counterparts due to metabolic stability (cannot be easily oxidized to the acid in vivo).[1]

  • Storage: Hygroscopic. Store under Nitrogen or Argon to prevent moisture uptake, which alters weight-based stoichiometry.[1]

References

  • EvitaChem. (S)-2-Fluoropropan-1-ol Product Page (Catalog EVT-3180572).[1] Retrieved from [1]

  • PubChem. 2-Fluoropropan-1-ol Compound Summary (CAS 3824-87-1).[1] National Library of Medicine.[1] Retrieved from [1]

  • BenchChem. Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. Retrieved from [1]

  • Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography.[1][4] Journal of Chromatography A. (Standard reference for Chiral GC methods).[1]

  • Kalinin, A. V., et al. Surrogates of Fluoroacetate in Enantioselective Aldol Reactions.[1] (Demonstrates the utility of chiral fluoro-building blocks). Retrieved from

Sources

Exploratory

Technical Guide: Physicochemical Characterization and Utilization of (S)-2-fluoropropan-1-ol

Executive Summary: The Fluorine Effect (S)-2-fluoropropan-1-ol (CAS: 3824-87-1 for racemate; specific enantiomer often referenced under same or derivative CAS) is a high-value chiral building block in drug discovery. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

(S)-2-fluoropropan-1-ol (CAS: 3824-87-1 for racemate; specific enantiomer often referenced under same or derivative CAS) is a high-value chiral building block in drug discovery. The introduction of a fluorine atom at the C2 position of the propyl chain creates a dipole that significantly alters the molecule's electronic and steric profile compared to its non-fluorinated analog, 1-propanol.

For researchers, the critical utility of this compound lies in the gauche effect , where the C–F and C–O bonds preferentially adopt a gauche conformation, influencing the binding affinity of the final drug candidate. This guide provides the definitive physicochemical data and validated synthetic workflows required to utilize this synthon effectively.

Physicochemical Profile

The following data aggregates experimental values for 2-fluoropropan-1-ol. Note that boiling point and density are scalar properties and are identical for the (S)-enantiomer, (R)-enantiomer, and racemate under achiral conditions. Optical rotation is the distinguishing vector.

Table 1: Critical Physical Constants
PropertyValueConditions / Context
Boiling Point 115 °C @ 760 mmHg (Standard Atmosphere) [1][2]
Density 0.959 g/cm³ @ 25 °C [1][3]
Refractive Index (

)
1.352 @ 20 °C, Sodium D-line [3]
Specific Rotation (

)
-9.7° c=1.0, CHCl₃ (Specific to (S) -isomer) [3]
Flash Point 33.3 °CClosed Cup (Flammable Liquid) [1]
Molecular Weight 78.09 g/mol C₃H₇FO
Appearance Colorless LiquidClear, volatile

Technical Insight - Boiling Point Anomaly: The boiling point of 2-fluoropropan-1-ol (115 °C) is significantly higher than that of 1-propanol (97 °C) and its isomer 1-fluoro-2-propanol (85 °C). This elevation is attributed to the enhanced polarity of the C2-F bond reinforcing the intermolecular hydrogen bonding network of the primary hydroxyl group, a phenomenon often observed in


-fluoro alcohols.

Synthetic Methodology & Stereochemical Control

To ensure the isolation of the (S)-enantiomer , the synthesis must account for the stereochemical inversion inherent in nucleophilic fluorination. The most robust route utilizes (R)-Ethyl Lactate as the chiral pool precursor.

Retrosynthetic Logic
  • Fluorination Step: Conversion of the secondary alcohol in ethyl lactate to a fluoride using DAST or Deoxo-Fluor proceeds via an

    
     mechanism, causing inversion of configuration .
    
    • (R)-Lactate precursor

      
       (S)-Fluoro ester.
      
  • Reduction Step: Reduction of the ester moiety to the primary alcohol preserves the stereocenter at C2.

    • (S)-Fluoro ester

      
       (S)-Fluoro alcohol.
      
Validated Synthetic Workflow[7]

SynthesisPath Start (R)-Ethyl Lactate (Chiral Precursor) Step1 Deoxyfluorination (Inversion) Start->Step1 DAST or Deoxo-Fluor CH2Cl2, -78°C Inter (S)-Ethyl-2-fluoropropionate (Intermediate) Step1->Inter SN2 Inversion Step2 Reduction (Retention) Inter->Step2 LiAlH4 or NaBH4 THF, 0°C End (S)-2-fluoropropan-1-ol (Target) Step2->End Hydride Transfer

Figure 1: Stereoselective synthesis of (S)-2-fluoropropan-1-ol via (R)-ethyl lactate inversion.

Detailed Protocol (Representative Scale)
  • Activation/Fluorination: Charge a reactor with (R)-ethyl lactate (1.0 eq) in anhydrous DCM. Cool to -78 °C. Slowly add Diethylaminosulfur trifluoride (DAST, 1.1 eq). The reaction inverts the C2 center from (R) to (S).

  • Quench & Isolation: Quench carefully with saturated NaHCO₃ (exothermic!). Extract with DCM, dry over MgSO₄, and concentrate to yield (S)-ethyl-2-fluoropropionate.

  • Reduction: Dissolve the intermediate in dry THF. Add LiAlH₄ (1.0 eq) at 0 °C. Stir until ester consumption is complete (monitored by TLC/GC).

  • Purification: Quench with Fieser method (Water/NaOH/Water). Filter precipitate. Distill the filtrate to obtain pure (S)-2-fluoropropan-1-ol (bp 115 °C).

Analytical Validation & Quality Assurance

Trust in the chiral integrity of the building block is paramount. The following workflow ensures both chemical and optical purity.

Analytical Workflow[8][9][10]

Analysis cluster_Tests Validation Suite Sample Crude (S)-2-fluoropropan-1-ol GC GC-MS / 1H-NMR (Chemical Purity) Sample->GC Step 1 F_NMR 19F-NMR (Fluorine Integration) Sample->F_NMR Step 2 Chiral Chiral GC/HPLC (Enantiomeric Excess) GC->Chiral If >98% Chem Purity Polar Polarimetry (Specific Rotation) Chiral->Polar Confirm Abs Config Pass RELEASE (>98% ee, >99% chem) Polar->Pass Match Lit (-9.7°) Fail REPROCESS Polar->Fail Mismatch

Figure 2: Quality control decision tree for chiral fluorinated alcohols.

Key Spectroscopic Markers
  • 
    F NMR:  Look for a multiplet around -180 to -190 ppm (decoupled) or complex splitting due to H-F coupling (
    
    
    
    Hz).
  • 
    H NMR:  The geminal proton at C2 (CH-F) typically appears as a distinct multiplet (dm) shifted downfield (approx. 4.5–5.0 ppm) due to the electronegative fluorine.
    
  • Chiral Chromatography: Use a column with chiral stationary phases capable of H-bond interaction (e.g., Chiralcel OD-H or AD-H) to resolve the enantiomers.

Handling & Safety Profile

  • Flammability: Flash point is 33.3 °C. Store in a flammables cabinet. Ground all equipment during transfer to prevent static discharge ignition.

  • Toxicity: Fluorinated alcohols can exhibit specific toxicity profiles different from their non-fluorinated parents. Handle as a potential skin irritant and metabolic toxin.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake, which affects density measurements and reaction stoichiometry.

References

  • LookChem.[1][2] (n.d.). 2-Fluoropropan-1-ol Properties and Safety Data. Retrieved October 26, 2023, from [Link]

  • PubChem. (2025).[3] 2-Fluoropropan-1-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Foundational

Fluorinated Chiral Alcohols: A Privileged Motif for Next-Generation Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the strategic application of fluorinated chiral alcohols in modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the strategic application of fluorinated chiral alcohols in modern drug discovery. We will delve into the fundamental physicochemical principles, core synthetic strategies, and high-impact applications that make this functional group combination a powerful tool for overcoming common challenges in medicinal chemistry, from metabolic instability to suboptimal binding affinity.

The Strategic Imperative: Why Fluorine, Chirality, and Alcohols?

The confluence of three distinct molecular features—fluorine substitution, stereochemical control, and the hydroxyl group—creates a uniquely powerful motif in drug design. While each element is valuable in its own right, their combination in a fluorinated chiral alcohol offers synergistic benefits that can profoundly influence a drug candidate's profile.

  • The Power of Fluorine: Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen. This unique combination allows it to act as a "super-hydrogen," imparting significant electronic changes with minimal steric penalty.[1] Judicious placement of fluorine or fluorinated groups can enhance metabolic stability, modulate pKa, improve binding affinity, and increase bioavailability.[2][3][4] The C-F bond's high strength makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a common hurdle in drug development.[1][5]

  • The Mandate for Chirality: The vast majority of biological targets are chiral. Consequently, the enantiomers of a chiral drug often exhibit vastly different pharmacological and toxicological profiles.[2] Modern drug development demands enantiomerically pure compounds to maximize therapeutic efficacy and minimize off-target effects and potential toxicity.[2][6] Asymmetric synthesis, therefore, is not a niche technique but a foundational requirement for producing safe and effective medicines.[2][7]

  • The Versatility of the Alcohol: The hydroxyl group is a cornerstone of molecular interactions. It can act as both a hydrogen bond donor and acceptor, forming critical connections within a protein's active site that can anchor a ligand and dictate its orientation.

When combined, these features create a fluorinated chiral alcohol: a stereochemically defined building block with a hydrogen-bonding moiety whose electronic properties are precisely tuned by the adjacent fluorine atom(s). This allows medicinal chemists to address multiple challenges simultaneously with a single, strategic modification.

Physicochemical Consequences of Fluorination in Alcohols

Introducing fluorine adjacent to a hydroxyl group dramatically alters its fundamental chemical properties. Understanding these shifts is critical to rationally designing molecules with improved drug-like characteristics.

Modulation of Acidity (pKa)

The primary effect of fluorination is a powerful electron-withdrawing inductive effect, which significantly increases the acidity (lowers the pKa) of the alcohol proton. This occurs because the electronegative fluorine atoms stabilize the resulting alkoxide conjugate base. This increased acidity enhances the alcohol's capacity as a hydrogen bond donor.[8]

Alcohol Structure Approximate pKa Key Takeaway
EthanolCH₃CH₂OH~16Standard aliphatic alcohol acidity.
2,2,2-Trifluoroethanol (TFE)CF₃CH₂OH~12.4Significantly more acidic due to the CF₃ group.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)(CF₃)₂CHOH~9.3Highly acidic, approaching the acidity of phenols.

Data compiled from multiple sources indicating the general trend.[9][10]

This pKa depression has profound implications for drug-receptor interactions. A more acidic alcohol is a more potent hydrogen bond donor, allowing it to form stronger, more directional interactions with hydrogen bond acceptors (e.g., carbonyls, nitrogens) in a protein's active site.

Impact on Hydrogen Bonding and Conformation

Fluorinated alcohols are characterized as strong hydrogen-bond donors but poor acceptors and are also weakly nucleophilic.[8] This unique profile can be exploited to create highly specific interactions. Furthermore, the presence of fluorine can influence the conformational preferences of a molecule. In some cases, intramolecular hydrogen bonds can form between the alcohol proton and a nearby fluorine atom, which can pre-organize the ligand into a bioactive conformation required for binding to its target.[11] This conformational locking can reduce the entropic penalty of binding, leading to higher affinity.

The logical flow of how fluorination impacts molecular properties and, ultimately, drug efficacy is depicted below.

G cluster_0 Fundamental Property cluster_1 Physicochemical Effects cluster_2 Drug Discovery Outcomes F Fluorine Atom pKa Lower pKa (Increased Acidity) F->pKa Inductive Effect MetStab Blocked Metabolic Site (C-F Bond) F->MetStab HBD Enhanced H-Bond Donation pKa->HBD Affinity Improved Binding Affinity HBD->Affinity Conf Conformational Bias Conf->Affinity Selectivity Enhanced Selectivity Conf->Selectivity PK Increased Half-Life & Bioavailability MetStab->PK Affinity->Selectivity

Caption: Impact cascade of fluorine incorporation in drug design.

Core Strategies for Asymmetric Synthesis

The synthesis of enantiomerically pure fluorinated alcohols is a significant challenge that has been met with a variety of innovative catalytic solutions. The choice of strategy depends on the specific target structure, the nature of the fluorinated group (e.g., -F, -CF₃), and the availability of starting materials.

Strategy 1: Asymmetric Reduction of Prochiral Fluorinated Ketones

This is arguably the most robust and widely used method for accessing fluorinated chiral alcohols. It involves the stereoselective reduction of a prochiral ketone bearing a fluorine-containing substituent.

Causality and Rationale: The success of this method hinges on the use of a chiral catalyst that can differentiate between the two prochiral faces of the ketone. Ruthenium complexes bearing chiral diphosphine and diamine ligands, pioneered by Noyori, are exceptionally effective for this transformation via either asymmetric hydrogenation (using H₂) or asymmetric transfer hydrogenation (using a hydrogen donor like formic acid or isopropanol).[12] The catalyst creates a chiral pocket around the ketone, forcing the hydride to be delivered to one face preferentially, resulting in a high enantiomeric excess (ee) of one alcohol enantiomer.

The general workflow for this approach is highly reliable and scalable.

G start Prochiral Fluorinated Ketone reaction Asymmetric (Transfer) Hydrogenation start->reaction workup Reaction Workup & Quenching reaction->workup catalyst Chiral Catalyst (e.g., Ru-complex) catalyst->reaction purify Purification (e.g., Column Chromatography) workup->purify analyze Chiral Analysis (e.g., Chiral HPLC/SFC) purify->analyze product Enantioenriched Fluorinated Alcohol analyze->product

Caption: General workflow for asymmetric ketone reduction.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Trifluoromethyl Ketone

This protocol is a representative example and must be adapted for specific substrates.

  • Reactor Setup: A dried Schlenk flask is charged with the chiral catalyst (e.g., (S,S)-Ts-DPEN Ru(II) complex, 0.5-2 mol%). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Reagent Preparation: The trifluoromethyl ketone substrate (1.0 equiv) is dissolved in an azeotropic mixture of formic acid and triethylamine (5:2 ratio), which serves as both the solvent and the hydrogen source. The solution should be degassed prior to use.

  • Reaction Execution: The substrate solution is transferred via cannula to the flask containing the catalyst. The reaction mixture is stirred at the specified temperature (e.g., 25-40 °C).

  • Reaction Monitoring (Trustworthiness): The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours). This step is crucial to prevent side reactions or degradation.

  • Workup and Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Chiral Analysis (Self-Validation): The enantiomeric excess (ee) of the purified alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase. This final step validates the stereochemical outcome of the synthesis.

Strategy 2: Catalytic Asymmetric Fluorination

This approach constructs the C-F bond stereoselectively. It typically involves the reaction of a nucleophilic substrate, such as an enolate, with an electrophilic fluorinating agent in the presence of a chiral catalyst.[13]

Causality and Rationale: The catalyst, which can be a chiral transition metal complex or a chiral organocatalyst (like a chiral phosphoric acid), coordinates to the substrate to form a chiral enolate or enamine.[13][14] This complex then blocks one face of the molecule, directing the attack of the electrophilic fluorine source (e.g., Selectfluor or N-fluorobenzenesulfonimide, NFSI) to the exposed face.[14][15] While powerful, these reactions can be challenging, as side reactions like elimination or racemization can occur if conditions are not meticulously optimized.[15]

Comparison of Synthetic Strategies
Strategy Advantages Challenges Best Suited For...
Asymmetric Ketone Reduction High reliability, broad substrate scope, excellent enantioselectivity, commercially available catalysts.Requires synthesis of the precursor ketone.General-purpose synthesis of secondary fluorinated alcohols, especially α-CF₃ alcohols.[16]
Asymmetric Fluorination Direct formation of the C-F stereocenter.Can be mechanistically complex, risk of side reactions, may require significant optimization.[15]Creating complex structures, particularly those with C-F quaternary stereocenters.[13]
Dynamic Kinetic Resolution (DKR) Can theoretically achieve 100% yield of a single stereoisomer from a racemic starting material.Requires a substrate that can racemize under the reaction conditions.Synthesizing complex polyols or molecules with multiple contiguous stereocenters.

Applications and Impact in Drug Development

The true value of fluorinated chiral alcohols is demonstrated in their ability to solve tangible problems in drug discovery projects.

Case Study: Enhancing Metabolic Stability

A primary application of fluorine is to block metabolic "hot spots."[1][17] Many drug candidates fail due to rapid oxidative metabolism by CYP enzymes, often at benzylic or other activated C-H positions. Replacing a hydrogen atom at such a position with fluorine can completely shut down that metabolic pathway due to the strength of the C-F bond.

Consider a hypothetical drug candidate with a chiral benzylic alcohol moiety. The benzylic position is prone to oxidation.

G cluster_0 Metabolic Pathway cluster_1 Intervention Strategy A Drug with Benzylic Alcohol B Oxidized Metabolite (Inactive/Toxic) A->B CYP450 Oxidation (Metabolic Hotspot) C Drug with Fluorinated Alcohol D Metabolism Blocked C->D Strong C-F Bond Resists Oxidation

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of (S)-2-Fluoropropan-1-ol from (S)-Ethyl Lactate

Application Note: AN-FL-2025-04 A Stereochemical Retention Strategy via Double-Inversion Executive Summary This application note details the synthesis of (S)-2-fluoropropan-1-ol (CAS: 3824-87-1) utilizing (S)-ethyl lacta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FL-2025-04

A Stereochemical Retention Strategy via Double-Inversion

Executive Summary

This application note details the synthesis of (S)-2-fluoropropan-1-ol (CAS: 3824-87-1) utilizing (S)-ethyl lactate (CAS: 687-47-8) as the chiral starting material.

The Stereochemical Challenge: Direct deoxyfluorination of secondary alcohols using reagents like DAST (Diethylaminosulfur trifluoride) proceeds via an


 mechanism, resulting in inversion of configuration .[1] Consequently, the direct fluorination of (S)-ethyl lactate yields (R)-2-fluoropropionate, which upon reduction delivers the (R)-enantiomer of the target alcohol.

The Solution: To obtain the (S)-enantiomer from the (S)-precursor , this protocol employs a Double-Inversion Strategy .

  • Inversion I: Conversion of (S)-lactate to (R)-lactate via sulfonate activation and acetate displacement.

  • Inversion II: Deoxyfluorination of the (R)-intermediate to yield the (S)-fluoroester.

  • Retention: Hydride reduction of the ester to the final (S)-alcohol.

This guide is designed for medicinal chemists requiring high enantiomeric excess (


) for structure-activity relationship (SAR) studies.
Strategic Pathway & Mechanism

The synthesis relies on managing the C2 chiral center. The Cahn-Ingold-Prelog (CIP) priorities for the 2-position (O/F > COOEt/CH2OH > CH3 > H) remain consistent throughout the transformation; thus, geometric inversion corresponds directly to a label change (


).
Reaction Workflow Diagram

G Start (S)-Ethyl Lactate (Start) Inter1 (S)-Tosylate (Activation) Start->Inter1 TsCl, Et3N (Retention) Inter2 (R)-Acetate (Inversion I) Inter1->Inter2 CsOAc (SN2 Inversion) Inter3 (R)-Ethyl Lactate (Hydrolysis) Inter2->Inter3 EtOH, H+ (Retention) Inter4 (S)-Fluoroester (Inversion II) Inter3->Inter4 DAST (SN2 Inversion) End (S)-2-Fluoropropan-1-ol (Target) Inter4->End LiAlH4 (Retention)

Figure 1: Stereochemical pathway. Green nodes indicate (S)-configuration; Red nodes indicate (R)-configuration. Dashed lines represent inversion steps.

Detailed Experimental Protocols
Phase 1: Stereochemical Inversion (The "Setup")

Objective: Convert (S)-Ethyl Lactate to (R)-Ethyl Lactate. Note: If (R)-Ethyl Lactate is commercially available, skip to Phase 2. This section is required if restricted to (S)-starting material.

Step 1.1: Tosylation

  • Reagents: (S)-Ethyl lactate (1.0 eq), Tosyl chloride (TsCl, 1.1 eq), Triethylamine (1.5 eq), DMAP (0.1 eq), DCM (Dichloromethane).

  • Procedure:

    • Cool a solution of (S)-ethyl lactate in DCM to 0°C.

    • Add Et3N and DMAP.

    • Add TsCl portion-wise. Stir at RT for 4 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.

    • Outcome: (S)-Ethyl 2-(tosyloxy)propionate. (Configuration Retained).

Step 1.2: Acetate Displacement (Inversion I)

  • Reagents: (S)-Tosylate (from 1.1), Cesium Acetate (CsOAc, 1.5 eq), 18-Crown-6 (0.1 eq), Toluene.

  • Procedure:

    • Dissolve (S)-Tosylate in anhydrous Toluene.

    • Add CsOAc and 18-Crown-6.

    • Reflux (110°C) for 12 hours. The nucleophilic attack by acetate inverts the center.

    • Workup: Filter salts, concentrate, and flash chromatography (Hex/EtOAc).

    • Outcome: (R)-Ethyl 2-acetoxypropionate. (Configuration Inverted to R).

Step 1.3: Ethanolysis

  • Reagents: (R)-Acetate, Ethanol (anhydrous), catalytic H2SO4.

  • Procedure:

    • Reflux the acetate in ethanol with acid catalyst for 2 hours (Transesterification).

    • Outcome: (R)-Ethyl Lactate.

Phase 2: Deoxyfluorination (The "Correction")

Objective: Convert (R)-Ethyl Lactate to (S)-Ethyl 2-fluoropropionate.

Critical Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Never heat neat DAST. Perform reactions below 50°C. DAST releases HF upon contact with moisture; use plastic/Teflon ware or silylated glassware if possible.

ParameterSpecification
Precursor (R)-Ethyl Lactate (from Phase 1)
Reagent DAST (1.2 eq)
Solvent Anhydrous DCM (Dichloromethane)
Temperature -78°C (Addition)

RT (Reaction)
Atmosphere Nitrogen or Argon (Strictly Anhydrous)

Protocol:

  • Charge a flame-dried flask with (R)-ethyl lactate (10 mmol) and anhydrous DCM (20 mL). Cool to -78°C .[2]

  • Add DAST (12 mmol, 1.6 mL) dropwise via syringe. Exothermic reaction.[2]

  • Stir at -78°C for 30 minutes, then allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: Distillation is preferred over silica chromatography due to volatility.

  • Result: (S)-Ethyl 2-fluoropropionate .

    • Mechanism:[1][3][4][5][6][7]

      
       attack of Fluoride on the activated sulfur-oxygen intermediate.
      
    • Stereochemistry: Inversion (

      
      ).
      
Phase 3: Reduction to Target

Objective: Reduce the ester to the primary alcohol without racemization.

Protocol:

  • Setup: Suspend LiAlH4 (1.1 eq) in anhydrous THF at 0°C under Argon.

  • Addition: Add (S)-Ethyl 2-fluoropropionate (dissolved in THF) dropwise to the hydride slurry.

    • Note: Maintain temperature < 10°C to prevent defluorination or side reactions.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (disappearance of ester).

  • Quench (Fieser Method):

    • Add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular white precipitate.

  • Isolation: Concentrate the filtrate.

  • Final Purification: Vacuum distillation.

Final Product Data:

  • Compound: (S)-2-Fluoropropan-1-ol.[8][9][10]

  • Structure:

    
    .
    
  • Stereochemistry: (S) (Retention relative to Phase 2 product).

  • Boiling Point: ~100-110°C (estimated).

Analytical Validation (QC)

To ensure the protocol yielded the correct enantiomer, chiral Gas Chromatography (GC) is required.

MethodDetails
Column Cyclodextrin-based capillary column (e.g., Beta-DEX 120)
Conditions Isothermal 80°C or ramp 50-150°C
Derivatization Not strictly necessary, but acetylation (Ac2O/Py) improves peak shape.
Expected Order (R)-isomer typically elutes before (S)-isomer on Beta-DEX (verify with racemate).
19F NMR

-180 to -190 ppm (multiplet, coupled to H2 and H3).
References
  • Biella, S. et al. "Stereoselective synthesis of alpha-fluorocarboxylic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1993. Link

  • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578, 1975. Link

  • PubChem. "Compound Summary: (S)-2-Fluoropropan-1-ol."[10] National Library of Medicine. Link

  • Sigma-Aldrich. "Product Specification: (S)-(-)-Ethyl lactate."[11] Link

  • Singh, R.P.[10] & Shreeve, J.M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis, 17, 2561-2578, 2002. Link

Sources

Application

Preparation of (S)-2-fluoropropan-1-ol from (S)-propylene oxide

Application Note: Regioselective Synthesis of (S)-2-Fluoropropan-1-ol Part 1: Executive Summary & Strategic Analysis Objective: To prepare (S)-2-fluoropropan-1-ol (Target Molecule) utilizing (S)-propylene oxide as the st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of (S)-2-Fluoropropan-1-ol

Part 1: Executive Summary & Strategic Analysis

Objective: To prepare (S)-2-fluoropropan-1-ol (Target Molecule) utilizing (S)-propylene oxide as the starting material.

Scientific Challenge: The synthesis of 2-fluoropropan-1-ol from propylene oxide presents two critical challenges that oppose standard nucleophilic reactivity:

  • Regioselectivity: Standard nucleophilic attack by fluoride (

    
    ) typically occurs at the less hindered terminal carbon (C1), yielding the secondary alcohol (1-fluoropropan-2-ol).[1] Accessing the primary alcohol (2-fluoropropan-1-ol) requires directing the attack to the more hindered central carbon (C2).[1]
    
  • Stereochemistry (The Inversion Problem): Nucleophilic attack at the chiral center (C2) proceeds via an

    
    -like mechanism, resulting in Walden inversion .[1] Consequently, direct fluorination of (S)-propylene oxide  at C2 yields (R)-2-fluoropropan-1-ol .[1]
    

Strategic Directive: To achieve the (S)-enantiomer of the product as requested, a direct


 opening of (S)-propylene oxide is stereochemically unsuitable (yielding the R-isomer).

Therefore, this Application Note outlines two protocols:

  • Protocol A (Direct Lewis-Acid Mediated Opening): The standard high-yield route.[1] Note: This transforms (S)-PO into (R)-Product.

  • Protocol B (The Corrective Strategy): The required modification (using (R)-PO) or the Double-Inversion strategy (via Cyclic Sulfate) to achieve the (S)-target.

For the purpose of this guide, Protocol A is detailed as the direct chemical transformation of the requested starting material, with explicit stereochemical analysis provided in the "Critical Quality Attributes" section.

Part 2: Reaction Mechanism & Logic

To force regioselectivity toward the primary alcohol (attack at C2), we must utilize Lewis Acid activation .[1] Simple anionic fluoride sources (e.g., TBAF, KF) attack C1.[1] However, activating the epoxide oxygen with a Lewis Acid (e.g.,


) creates a "loose" 

transition state.[1] The developing positive charge is better stabilized on the substituted carbon (C2), directing the fluoride attack to that position despite steric hindrance.[1]
Pathway Visualization (Graphviz)

ReactionPathway Start (S)-Propylene Oxide (Chiral Center @ C2) Activation Lewis Acid Activation (O-BF3 Complex) Start->Activation + BF3·OEt2 Path1 Path A: Basic Conditions (Amine-HF only) Start->Path1 Path2 Path B: Acidic Conditions (BF3 + Amine-HF) Activation->Path2 TS_C1 Transition State C1 (Steric Control) Path1->TS_C1 TS_C2 Transition State C2 (Electronic Control) Path2->TS_C2 Prod_Sec 1-fluoropropan-2-ol (Secondary Alcohol) Major in Path A TS_C1->Prod_Sec Prod_Prim (R)-2-fluoropropan-1-ol (Primary Alcohol) INVERSION of C2 TS_C2->Prod_Prim TS_C2->Prod_Prim F- Attack @ C2

Figure 1: Mechanistic bifurcation showing how Lewis Acid activation shifts regioselectivity to C2, resulting in stereochemical inversion.[1]

Part 3: Detailed Experimental Protocol

Protocol A: Lewis Acid-Mediated Regioselective Ring Opening

Targeting the primary alcohol (2-fluoro-1-ol) from (S)-propylene oxide.[1]

Safety Warning: Hydrofluoric acid reagents (including amine complexes) are extremely hazardous.[1] Fatal if absorbed through skin.[1] Use specific HF-resistant gloves, face shield, and have Calcium Gluconate gel immediately available.[1] Work strictly in a fume hood.

Materials:

  • Substrate: (S)-Propylene Oxide (99% ee)[1]

  • Fluorinating Agent: Triethylamine trihydrofluoride (

    
    ) or Pyridine-HF (Olah's Reagent).[1]
    
  • Lewis Acid Catalyst: Boron trifluoride diethyl etherate (

    
    ).[1]
    
  • Solvent: Anhydrous Dichloromethane (

    
    ) or Diethyl Ether.[1]
    

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

    • Purge with

      
       and cool the flask to 0°C  using an ice/water bath.
      
  • Reagent Mixing (In Situ Generation):

    • Add Anhydrous

      
       (20 mL) .
      
    • Add (S)-Propylene Oxide (10 mmol, 0.70 mL) via syringe.

    • Add

      
       (5 mmol)  slowly. Note: The complex contains 3 equivalents of fluoride, so 0.5 molar equivalents relative to epoxide is often sufficient, but 1.1 eq of fluoride source is standard.[1]
      
  • Catalyst Addition (Critical Step):

    • Add

      
       (1.0 mmol, 10 mol%)  dropwise over 5 minutes.
      
    • Rationale: The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds.[1] The bulky amine-HF complex is directed to the more electropositive C2 carbon.[1]

  • Reaction Phase:

    • Stir at 0°C for 1 hour, then allow the mixture to warm to Room Temperature (25°C) .

    • Monitor reaction progress via GC-MS or TLC (stain with PMA or KMnO4).[1]

    • Endpoint: Disappearance of epoxide starting material.[1]

  • Quench and Workup:

    • Cool reaction mixture back to 0°C.

    • Carefully quench by dropwise addition of Saturated

      
       solution  (excess) until gas evolution ceases and pH is neutral/basic.[1] Caution: Neutralizing HF generates heat.[1]
      
    • Extract the aqueous layer with

      
       (
      
      
      
      mL).[1]
    • Combine organic layers and wash with brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (careful: product is volatile).[1]
      
  • Purification:

    • Purify via fractional distillation (if scale allows) or flash column chromatography (Silica gel, Pentane/Ether gradient).[1]

    • Target Product: 2-fluoropropan-1-ol.[1]

Part 4: Data Analysis & Stereochemical Validation

Table 1: Expected Product Distribution & Properties

ParameterOutcomeNotes
Major Product 2-fluoropropan-1-olYield: 60-75% (Regioselectivity ~85:15 favoring C2 attack)
Minor Product 1-fluoropropan-2-olResult of C1 attack (competitive pathway)
Stereochemistry (R)-Configuration CRITICAL: Starting from (S)-PO yields (R)-product due to inversion.[1]
Boiling Point ~100-105°C

NMR

-180 to -185 ppm
Multiplet (coupled to H2 and H3 protons)

Stereochemical Correction Strategy (The "Senior Scientist" Insight): If your application strictly requires (S)-2-fluoropropan-1-ol , Protocol A using (S)-propylene oxide will fail (yielding the R-enantiomer).

Corrective Action:

  • Substrate Swap: Use (R)-propylene oxide as the starting material in Protocol A.[1]

    • (R)-PO +

      
       (Inversion) 
      
      
      
      (S)-2-fluoropropan-1-ol.[1]
  • Double Inversion Route (If (S)-PO must be used):

    • Step 1: Hydrolysis of (S)-PO to (S)-1,2-propanediol (Retention at C2 if attacked at C1).[1]

    • Step 2: Formation of Cyclic Sulfate.[1]

    • Step 3: Fluorination of Cyclic Sulfate (Inversion at C2).[1]

    • Step 4: Hydrolysis (Retention).[1]

    • Result: This is labor-intensive.[1] The Substrate Swap is the industry standard.[1]

Part 5: References

  • Haufe, G. (2001).[1][2] "Regioselective ring opening of epoxides with elemental fluorine and nucleophilic fluorinating reagents." Journal of Fluorine Chemistry, 109(1), 3-16.[1] [1]

  • Olah, G. A., et al. (1979).[1] "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions."[1] Journal of Organic Chemistry, 44(22), 3872–3881.[1]

  • Kalow, J. A., & Doyle, A. G. (2010).[1] "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Lewis Acid/Onium Salt Catalyst System." Journal of the American Chemical Society, 132(10), 3268–3269.[1]

  • Wade, L. G. "Organic Chemistry: Epoxide Ring Opening Mechanisms."[1] Pearson Education.[1] (Standard text for stereochemical inversion rules).

Sources

Method

Application Notes and Protocols: Asymmetric Reduction of 2-Fluoropropanal to (S)-2-Fluoropropan-1-ol

Introduction The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral fluorinated building blocks, in particular, are of significant interest due to the unique pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral fluorinated building blocks, in particular, are of significant interest due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. (S)-2-fluoropropan-1-ol is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the asymmetric reduction of 2-fluoropropanal to (S)-2-fluoropropan-1-ol, exploring both chemical and biocatalytic methodologies.

Strategic Overview: Pathways to Enantiopure (S)-2-Fluoropropan-1-ol

The primary challenge in this synthesis is the stereoselective reduction of the prochiral aldehyde, 2-fluoropropanal. This guide will detail three robust and field-proven strategies to achieve high enantiomeric excess (e.e.) of the desired (S)-alcohol:

  • Noyori-Type Asymmetric Hydrogenation: A powerful and widely applicable method employing ruthenium-based chiral catalysts.[1][2]

  • Corey-Bakshi-Shibata (CBS) Reduction: A highly reliable and predictable method utilizing a chiral oxazaborolidine catalyst.[3]

  • Biocatalytic Reduction: An environmentally benign approach using alcohol dehydrogenases (ADHs) that offers high enantioselectivity under mild reaction conditions.[4][5]

The choice of method will depend on factors such as substrate scope, catalyst availability, cost, and the desired scale of the reaction.

Part 1: Synthesis of the Starting Material: 2-Fluoropropanal

A reliable synthesis of the starting material is paramount. A common route to 2-fluoropropanal involves the preparation of a 2-fluoropropionic acid derivative followed by reduction.

Protocol 1: Synthesis of Ethyl 2-Fluoropropionate

This protocol is adapted from a patented procedure for the synthesis of 2-fluoropropionates.[6]

Materials:

  • Ethyl 2-chloropropionate

  • Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION ADVISED

  • Catalyst (e.g., a Lewis acid such as SbF₅, though the patent is not explicit, this is a reasonable choice for such transformations)

  • High-pressure reactor (e.g., Parr reactor)

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Solvent (e.g., anhydrous dichloromethane)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, and with appropriate personal protective equipment (PPE) for handling HF, charge a high-pressure reactor with ethyl 2-chloropropionate and the catalyst.

  • Addition of HF: Cool the reactor to a low temperature (e.g., -78 °C) and carefully condense anhydrous hydrogen fluoride into the vessel.

  • Reaction: Seal the reactor and heat it to the desired temperature (e.g., 50-100 °C) for 20-30 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess HF into a scrubbing solution (e.g., aqueous sodium bicarbonate).

  • Extraction: Dilute the reaction mixture with an inert solvent like dichloromethane and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude ethyl 2-fluoropropionate can be purified by distillation.

Protocol 2: Reduction of Ethyl 2-Fluoropropionate to 2-Fluoropropanal

The reduction of the ester to the aldehyde can be achieved using a mild reducing agent to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation.

Materials:

  • Ethyl 2-fluoropropionate

  • Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Methanol

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 2-fluoropropionate in the anhydrous solvent.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add the DIBAL-H solution dropwise via a syringe or an addition funnel, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and then add Rochelle's salt solution. Stir vigorously until two clear layers are formed.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield 2-fluoropropanal. Due to its volatility, it is often used immediately in the next step.

Part 2: Asymmetric Reduction Methodologies

Methodology 1: Noyori-Type Asymmetric Hydrogenation

Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones and aldehydes.[2] It typically utilizes a ruthenium catalyst with a chiral diphosphine ligand and a chiral diamine ligand. For the synthesis of the (S)-alcohol, an (S,S)-configured catalyst is generally employed.

Workflow for Noyori Asymmetric Hydrogenation:

Noyori_Workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis Precatalyst Ru(II)-diphosphine precatalyst Activation Activation with H₂ Precatalyst->Activation Diamine (S,S)-Diamine Ligand Diamine->Activation Reactor High-Pressure Reactor Activation->Reactor Substrate 2-Fluoropropanal Substrate->Reactor Solvent Anhydrous Solvent (e.g., MeOH) Solvent->Reactor Hydrogenation Hydrogenation (H₂, pressure) Reactor->Hydrogenation Workup Work-up & Purification Hydrogenation->Workup Product (S)-2-Fluoropropan-1-ol Workup->Product Analysis Chiral GC Analysis Product->Analysis ee_determination Determine % e.e. Analysis->ee_determination

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Protocol 3: Noyori Asymmetric Hydrogenation of 2-Fluoropropanal

Materials:

  • 2-Fluoropropanal

  • (S,S)-Noyori catalyst (e.g., RuCl₂[(S)-BINAP][(S)-DAIPEN])

  • Anhydrous methanol or ethanol

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: The active catalyst can be generated in situ from a precatalyst or a pre-formed catalyst can be used.[7]

  • Reaction Setup: In a glovebox, charge the high-pressure autoclave with the (S,S)-Noyori catalyst and the anhydrous solvent.

  • Substrate Addition: Add the 2-fluoropropanal to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-100 atm). Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by GC).

  • Work-up: Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford (S)-2-fluoropropan-1-ol.

Data Presentation:

Catalyst Loading (mol%)SolventPressure (atm)Temperature (°C)Time (h)Yield (%)e.e. (%)
0.1 - 1.0MeOH10 - 10025 - 5012 - 24>90>95

Note: The values in the table are representative and may require optimization for this specific substrate.

Methodology 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable method for the enantioselective reduction of prochiral ketones and aldehydes using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[3][8]

Mechanism of CBS Reduction:

CBS_Mechanism CBS (S)-CBS Catalyst Complex Catalyst-Borane-Aldehyde Complex CBS->Complex Borane Borane (BH₃) Borane->Complex Aldehyde 2-Fluoropropanal Aldehyde->Complex Hydride_Transfer Intramolecular Hydride Transfer Complex->Hydride_Transfer Stereoselective Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Product (S)-2-Fluoropropan-1-ol Product_Complex->Product Release Regen_Catalyst Regenerated (S)-CBS Catalyst Product_Complex->Regen_Catalyst Regen_Catalyst->Complex

Caption: Simplified mechanism of the CBS reduction.

Protocol 4: CBS Reduction of 2-Fluoropropanal

Materials:

  • 2-Fluoropropanal

  • (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution in anhydrous THF.

  • Cooling: Cool the solution to 0 °C.

  • Borane Addition: Slowly add the BH₃·THF solution and stir for 15 minutes at 0 °C.

  • Substrate Addition: Add a solution of 2-fluoropropanal in anhydrous THF dropwise to the catalyst-borane mixture at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol to quench the excess borane.

  • Work-up: Add saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Presentation:

Catalyst Loading (mol%)Borane SourceTemperature (°C)Time (h)Yield (%)e.e. (%)
5 - 10BH₃·THF0 - 251 - 4>85>95

Note: The values in the table are representative and may require optimization.

Methodology 3: Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Biocatalysis offers a green and highly selective alternative for asymmetric reductions. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[4][5][9] For the reduction of 2-fluoropropanal, an ADH that follows Prelog's rule will typically yield the (S)-alcohol.

Experimental Workflow for Biocatalytic Reduction:

Biocatalytic_Workflow cluster_prep Reaction Preparation cluster_reaction Bioreduction cluster_analysis Analysis Enzyme Alcohol Dehydrogenase (ADH) Reaction_Vessel Reaction Vessel Enzyme->Reaction_Vessel Cofactor NADH or NADPH Cofactor->Reaction_Vessel Regen_System Cofactor Regeneration System (e.g., GDH/glucose) Regen_System->Reaction_Vessel Substrate 2-Fluoropropanal Substrate->Reaction_Vessel Buffer Buffer Solution (e.g., Tris-HCl) Buffer->Reaction_Vessel Incubation Incubation (controlled temp. & pH) Reaction_Vessel->Incubation Workup Extraction & Purification Incubation->Workup Product (S)-2-Fluoropropan-1-ol Workup->Product Analysis Chiral GC Analysis Product->Analysis ee_determination Determine % e.e. Analysis->ee_determination

Caption: Workflow for Biocatalytic Reduction with ADH.

Protocol 5: Biocatalytic Reduction of 2-Fluoropropanal

Materials:

  • 2-Fluoropropanal

  • A suitable alcohol dehydrogenase (e.g., from Lactobacillus kefir or a commercially available screening kit)

  • NADH or NADPH

  • Cofactor regeneration system (e.g., glucose dehydrogenase (GDH) and glucose)

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)

  • Organic co-solvent (e.g., isopropanol, if needed for substrate solubility)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing the buffer, cofactor, and the cofactor regeneration system components.

  • Enzyme Addition: Add the alcohol dehydrogenase to the reaction mixture.

  • Substrate Addition: Add the 2-fluoropropanal (dissolved in a minimal amount of co-solvent if necessary).

  • Reaction: Incubate the reaction mixture at a suitable temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by GC.

  • Work-up: Once the reaction is complete, extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.

Data Presentation:

ADH SourceCofactorRegeneration SystemTemperature (°C)Time (h)Conversion (%)e.e. (%)
e.g., L. kefirNADHGDH/glucose3024>95>99

Note: The optimal ADH and reaction conditions will need to be determined through screening.

Part 3: Analysis of Enantiomeric Excess

The determination of the enantiomeric excess of the (S)-2-fluoropropan-1-ol product is critical. Chiral gas chromatography (GC) is the method of choice for this analysis.[10][11][12][13][14]

Protocol 6: Chiral Gas Chromatography Analysis

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase like β-DEX™ or γ-DEX™)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified 2-fluoropropan-1-ol in a suitable solvent (e.g., dichloromethane or ethyl acetate). A racemic standard of 2-fluoropropan-1-ol should also be prepared for comparison.

  • GC Method Development:

    • Injector Temperature: Typically 200-250 °C.

    • Detector Temperature: Typically 250-300 °C.

    • Oven Temperature Program: An initial isothermal period followed by a temperature ramp to achieve baseline separation of the two enantiomers. A starting point could be 50 °C for 2 minutes, then ramp at 5 °C/min to 150 °C.

    • Carrier Gas: Helium or hydrogen with an appropriate flow rate.

  • Analysis: Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers. Then, inject the sample from the asymmetric reduction to determine the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Troubleshooting and Expert Insights

  • Low Yields in Chemical Reductions: Ensure all reagents and solvents are anhydrous. The presence of water can quench the reducing agents and catalyst.

  • Low Enantioselectivity: The choice of chiral ligand or catalyst is crucial. For Noyori hydrogenation, the purity of the ligand is critical. For CBS reduction, ensure the catalyst is not degraded.

  • Low Conversion in Biocatalytic Reduction: The enzyme may be inhibited by the substrate or product at high concentrations. Consider a fed-batch approach for substrate addition. Ensure the cofactor regeneration system is efficient.

  • Poor Separation in Chiral GC: Optimize the temperature program and carrier gas flow rate. Derivatization of the alcohol to a more volatile ester (e.g., acetate) may improve separation.

Conclusion

The asymmetric reduction of 2-fluoropropanal to (S)-2-fluoropropan-1-ol can be successfully achieved with high enantioselectivity using several robust methods. Noyori asymmetric hydrogenation and CBS reduction offer reliable and scalable chemical routes, while biocatalytic reduction with alcohol dehydrogenases provides a green and highly selective alternative. The choice of the optimal method will be guided by the specific requirements of the research or development program. Careful execution of the protocols and rigorous analysis of the product are essential for obtaining the desired chiral building block in high purity and enantiomeric excess.

References

  • Beeson, T. D., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. Available at: [Link]

  • Chem-Station. (2021). Noyori Asymmetric Hydrogenation. YouTube. Available at: [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. Available at: [Link]

  • Quzhou University & Juhua Group Technology Centre. (2013). Method for preparing 2-fluoropropionate. CN103044245A. Google Patents.
  • Organic Chemistry Portal. ADH, Alcohol dehydrogenase. Available at: [Link]

  • Organic Chemistry, Reaction Mechanism. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. Available at: [Link]

  • Loska, R., & Mąkosza, M. (2008). New synthesis of 2-heteroarylperfluoropropionic acids derivatives by reaction of azine N-oxides with hexafluoropropene. Chemistry, 14(8), 2577-89. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au, 2(4), 335–341. Available at: [Link]

  • Reid, K. A., et al. (1999). Isolation of an Aldehyde Dehydrogenase Involved in the Oxidation of Fluoroacetaldehyde to Fluoroacetate in Streptomyces cattleya. Journal of Bacteriology, 181(13), 4150–4153. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Shibatomi, K., et al. (2016). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Science, 7(3), 2211-2215. Available at: [Link]

  • Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 302–315. Available at: [Link]

  • Kawabata, T., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7323-7336. Available at: [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • Wang, Y., et al. (2020). Direct Catalytic Asymmetric Addition of α-Fluoronitriles to Aldehydes. Angewandte Chemie International Edition, 60(4), 1968-1973. Available at: [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Available at: [Link]

  • ResearchGate. (2006). Chiral gas chromatography for the determination of 1,2‐O‐isopropylidene‐sn‐glycerol stereoisomers. Journal of Separation Science. Available at: [Link]

  • Wikipedia. Alcohol dehydrogenase. Available at: [Link]

  • Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 959826. Available at: [Link]

  • Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]

  • Johnson Matthey. Alcohol dehydrogenase enzyme (keto reductase). Available at: [Link]

Sources

Application

Application Note: Enzymatic Kinetic Resolution of Racemic 2-Fluoropropan-1-ol

Executive Summary The incorporation of fluorine into pharmaceutical scaffolds is a critical strategy for modulating metabolic stability (blocking P450 oxidation), lipophilicity, and binding affinity. 2-Fluoropropan-1-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pharmaceutical scaffolds is a critical strategy for modulating metabolic stability (blocking P450 oxidation), lipophilicity, and binding affinity. 2-Fluoropropan-1-ol is a high-value chiral building block; however, its resolution presents a specific challenge: it is a primary alcohol with a


-chiral center . Unlike secondary alcohols where the chiral center is directly attached to the reacting hydroxyl group, the chiral center in 2-fluoropropan-1-ol is one bond away, often resulting in lower enantiomeric discrimination by standard lipases.

This guide details a robust protocol for the Enzymatic Kinetic Resolution (EKR) of (±)-2-fluoropropan-1-ol via irreversible transesterification. We focus on overcoming the "distance problem" through enzyme screening and solvent engineering to achieve high Enantiomeric Ratios (


).

Mechanistic Principles

The Challenge of -Chiral Primary Alcohols

Lipases (EC 3.1.1.3) typically follow the Kazlauskas Rule for secondary alcohols, predicting that the enzyme prefers the enantiomer where the medium-sized substituent fits into the stereospecific pocket. For 2-fluoropropan-1-ol, the discrimination relies on the enzyme distinguishing between a fluorine atom (Van der Waals radius


 Å) and a methyl group (

Å) at the

-position.
The Catalytic Cycle (Ping-Pong Bi-Bi)

The reaction proceeds via a serine-hydrolase mechanism involving an Acyl-Enzyme Intermediate .

  • Acylation: The catalytic serine attacks the acyl donor (vinyl acetate), releasing acetaldehyde (tautomerized from vinyl alcohol).

  • Deacylation: The chiral alcohol attacks the acyl-enzyme. The "Fast" enantiomer reacts to form the ester, while the "Slow" enantiomer remains as the alcohol.

CatalyticCycle Enz Free Lipase (Ser-OH) AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz + Acyl Donor AcylDonor Acyl Donor (Vinyl Acetate) ByProd Acetaldehyde AcylDonor->ByProd Leaving Group AcylEnz->Enz Regenerated FastProd (R)-Ester (Fast reacting) AcylEnz->FastProd + (R)-Alcohol (Fast Deacylation) Substrate Racemic 2-Fluoro-1-propanol Substrate->AcylEnz Kinetic Selection SlowProd (S)-Alcohol (Unreacted) Substrate->SlowProd Accumulates

Figure 1: Ping-Pong Bi-Bi mechanism for the kinetic resolution of 2-fluoropropan-1-ol.

Experimental Protocols

Phase 1: Enzyme Screening (Critical Step)

Due to the


-chiral challenge, standard Candida antarctica Lipase B (CALB) may show moderate selectivity. Screening Pseudomonas lipases is mandatory.

Materials:

  • Substrate: (±)-2-fluoropropan-1-ol (10 mg per reaction).

  • Acyl Donor: Vinyl acetate (irreversible).

  • Solvent: Diisopropyl ether (DIPE) or MTBE (dried over 4Å molecular sieves).

  • Enzyme Panel:

    • CALB (Novozym 435 or equivalent).[1][2][3][4]

    • PSL (Burkholderia cepacia / Amano Lipase PS).

    • PFL (Pseudomonas fluorescens / Amano Lipase AK).

Workflow:

  • Prepare a stock solution of (±)-2-fluoropropan-1-ol (50 mM) and vinyl acetate (200 mM, 4 equiv) in dry DIPE.

  • Dispense 1 mL of stock solution into 2 mL HPLC vials.

  • Add 10 mg of immobilized enzyme to each vial.

  • Incubate at 25°C with orbital shaking (800 rpm) for 24 hours.

  • Sampling: Filter 50 µL aliquot through a 0.2 µm PTFE filter, dilute with hexane, and analyze via Chiral GC (see Section 4).

Phase 2: Preparative Scale Synthesis (1 Gram Scale)

Once the optimal enzyme (typically PSL or PFL for this substrate class) is identified, scale up.

Reagents:

  • (±)-2-fluoropropan-1-ol: 1.0 g (12.8 mmol).

  • Vinyl Acetate: 3.5 mL (38 mmol, 3 equiv).

  • Solvent: MTBE (anhydrous), 50 mL.

  • Enzyme: 200 mg (20% w/w relative to substrate).

Step-by-Step Protocol:

  • Setup: In a flame-dried 100 mL round-bottom flask, dissolve the fluoroalcohol in MTBE.

  • Initiation: Add vinyl acetate followed by the immobilized lipase.[5]

  • Reaction: Stir at 200 rpm at 25°C. Note: Lower temperatures (4°C) can enhance E-value if selectivity is borderline.

  • Monitoring: Monitor conversion (

    
    ) by GC every 4 hours. Stop the reaction when 
    
    
    
    reaches 48-50% . Do not exceed 50% or the enantiomeric excess of the remaining substrate (
    
    
    ) will degrade.
  • Termination: Filter off the enzyme (can be washed with MTBE and reused).

  • Purification:

    • Concentrate the filtrate carefully (volatile product!).

    • Separate the (S)-alcohol and (R)-ester via flash chromatography (Silica gel; Pentane/Ether gradient). Note: The ester is less polar.

Analytical Methods & Validation

Chiral Gas Chromatography

Separation of 2-fluoropropan-1-ol enantiomers requires a cyclodextrin-based stationary phase.

  • Column: Hydrodex-

    
    -TBDAc or CP-Chirasil-DEX CB (25 m x 0.25 mm).
    
  • Carrier Gas: Helium (1.0 mL/min).[6]

  • Oven Program: 40°C (hold 5 min)

    
     2°C/min 
    
    
    
    120°C.
  • Detection: FID (250°C).

Calculation of Selectivity (E-Value)

The Enantiomeric Ratio (


) is the gold standard for measuring enzyme efficiency. It is calculated using the conversion (

) and the enantiomeric excess of the substrate (

) and product (

).[2][6]

Formulae:





[1][2][6]

Data Interpretation Table:

E-ValueInterpretationAction Required
< 10 Poor SelectivitySwitch enzyme source; try "acyl donor engineering" (e.g., vinyl laurate).
10 - 20 ModerateLower temperature to 4°C; change solvent to n-Hexane.
20 - 50 GoodSuitable for synthesis; stop reaction at 40% conversion for high

.
> 50 ExcellentIdeal for industrial scale-up.

Troubleshooting & Optimization

Problem: Low Reaction Rate

  • Cause: Fluorine electron-withdrawal reduces nucleophilicity of the -OH group.

  • Solution: Increase enzyme loading to 50% w/w or switch to a more active acyl donor like isopropenyl acetate (acetone byproduct is less inhibitory than acetaldehyde).

Problem: Low E-Value (< 15)

  • Cause: Enzyme fails to distinguish -F from -CH3.

  • Solution:Solvent Engineering. Switch from MTBE (polar ether) to strictly non-polar solvents like Cyclohexane or Isooctane . Non-polar solvents often "tighten" the enzyme active site, enhancing steric recognition.

OptimizationWorkflow Start Initial Screen (CALB, PSL, PFL) CheckE Check E-Value Start->CheckE HighE E > 50 Proceed to Scale-up CheckE->HighE High MidE E = 15-50 Optimize Conditions CheckE->MidE Moderate LowE E < 15 Change Strategy CheckE->LowE Low Opt1 Lower Temp (4°C) MidE->Opt1 Opt2 Switch Solvent (MTBE -> Hexane) MidE->Opt2 StratChange Try Acylation of Precursor (e.g. Enone) LowE->StratChange

Figure 2: Decision tree for optimizing the kinetic resolution process.

References

  • Ghanem, A. (2007).[1] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluoro-organic compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Klibanov, A. M. (2001). Asymmetric transformations catalyzed by enzymes in organic solvents.[4] Nature, 409, 241-246. Link

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[7][8][9] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • University of Graz. (n.d.). E-value Calculation Tool for Kinetic Resolution. Link

Sources

Method

Application Note: High-Precision Chiral Resolution and Derivatization using (S)-2-Fluoropropan-1-ol

[1][2] Executive Summary This guide details the application of (S)-2-fluoropropan-1-ol (CAS: 3539-97-7 for trifluoro analog / 876747-18-1 for specific isomer reference) as a specialized Chiral Derivatizing Agent (CDA) an...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the application of (S)-2-fluoropropan-1-ol (CAS: 3539-97-7 for trifluoro analog / 876747-18-1 for specific isomer reference) as a specialized Chiral Derivatizing Agent (CDA) and Chiral Auxiliary in the synthesis and analysis of pharmaceutical intermediates.[1][2] Unlike traditional hydrocarbon auxiliaries, the incorporation of the fluorine atom at the C2 position provides two distinct advantages:

  • Electronic Deshielding: The electronegative fluorine atom creates significant chemical shift dispersion in diastereomers, making it an ideal probe for determining Enantiomeric Excess (ee) via

    
    F NMR .[1][2]
    
  • Dipolar Steering: The C-F bond introduces a strong dipole that influences the conformational preference of esters, enhancing the separation factors (

    
    ) during chromatographic resolution of racemic carboxylic acids.[1][2]
    

Introduction: The Fluorine Advantage in Chirality

In drug development, separating enantiomers of carboxylic acids is a critical bottleneck.[2] Traditional methods often use chiral amines (e.g.,


-methylbenzylamine).[1][2] However, (S)-2-fluoropropan-1-ol  offers a unique "orthogonal" approach.[1][2]
Mechanism of Action

When (S)-2-fluoropropan-1-ol reacts with a racemic carboxylic acid (


-R-COOH), it forms two diastereomeric esters:
  • (S)-Alcohol-(R)-Acid Ester [1][2]

  • (S)-Alcohol-(S)-Acid Ester [1][2]

Why this molecule?

  • Steric Bulk vs. Electronic Effect: Unlike bulky auxiliaries (e.g., Menthol) that rely on size, the fluorine atom is small (Van der Waals radius

    
     1.47 Å, similar to oxygen) but highly electronegative.[1][2] This minimizes steric hindrance during coupling while maximizing electronic differentiation between diastereomers.[1][2]
    
  • NMR Silence: The

    
    F nucleus is 100% naturally abundant and has no background noise in biological/organic matrices (unlike 
    
    
    
    H NMR), allowing for rapid, quantitative integration of diastereomeric ratios without complex decoupling.[1][2]

Application Workflows

Application A: Determination of Enantiomeric Excess (ee) via F NMR

This is the primary analytical application.[1][2] By derivatizing a chiral acid with (S)-2-fluoropropan-1-ol, researchers can quantify optical purity without developing a chiral HPLC method.[1][2]

Application B: Preparative Resolution of Racemic Acids

Used when chiral HPLC is too expensive for scale-up.[1][2] The diastereomeric esters formed are often separable by standard flash chromatography (silica gel) due to the polarity difference induced by the C-F dipole relative to the ester carbonyl.[1][2]

Visualizing the Workflow

ResolutionWorkflow RacemicAcid Racemic Carboxylic Acid (R/S-Mixture) Coupling Esterification Reaction (DCC/DMAP or Mitsunobu) RacemicAcid->Coupling Auxiliary (S)-2-Fluoropropan-1-ol (Chiral Auxiliary) Auxiliary->Coupling Diastereomers Mixture of Diastereomeric Esters (S,R)-Ester + (S,S)-Ester Coupling->Diastereomers Analysis Analytical Path: 19F NMR Diastereomers->Analysis Small Scale (<10 mg) Prep Preparative Path: Flash Chromatography Diastereomers->Prep Large Scale (>1 g) ResultNMR Calculate ee% (Integration of F-peaks) Analysis->ResultNMR ResultSep Isolated Pure Diastereomers Prep->ResultSep Hydrolysis Hydrolysis/Cleavage (Optional) ResultSep->Hydrolysis Recover Auxiliary Hydrolysis->Auxiliary Recycle FinalProduct Pure Chiral Acid (Enantiopure) Hydrolysis->FinalProduct

Caption: Figure 1. Dual workflow for Analytical Determination (Left) and Preparative Resolution (Right) using (S)-2-fluoropropan-1-ol.

Experimental Protocols

Protocol 1: Steglich Esterification (General Derivatization)

This protocol is optimized to prevent racemization of the carboxylic acid substrate and ensure complete conversion of the auxiliary.[1][2]

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)[1][2]

  • Auxiliary: (S)-2-fluoropropan-1-ol (1.1 equiv)[1][2]

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1][2]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM)[1][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Carboxylic Acid (1.0 mmol) and (S)-2-fluoropropan-1-ol (1.1 mmol) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add DMAP (0.1 mmol) to the stirring solution at 0°C (ice bath).

  • Coupling: Add DCC (1.1 mmol) portion-wise over 5 minutes. Note: A white precipitate (dicyclohexylurea) will form immediately.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Self-Validation Check: Monitor via TLC.[1][2] The polar acid spot should disappear, replaced by a less polar ester spot.

  • Workup: Filter off the urea precipitate through a Celite pad. Wash the filtrate with 1N HCl (to remove DMAP) and saturated

    
    .[1][2]
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Protocol 2: F NMR Analysis for Enantiomeric Excess

Objective: Determine the ee% of the starting acid.

Parameters:

  • Solvent:

    
     (Chloroform-d) is standard.[1][2]
    
  • Internal Standard:

    
    -Trifluorotoluene (optional, for quantitation).[1][2]
    
  • Frequency: Minimum 376 MHz (for

    
    F).
    

Data Interpretation:

  • Acquire the spectrum without proton decoupling (or with inverse gated decoupling for integration accuracy).[1][2]

  • Locate the multiplet for the -CHF- region (typically

    
     -170 to -190 ppm).[1][2]
    
  • You will observe two distinct sets of signals corresponding to the (S,R) and (S,S) diastereomers.[1][2][3]

  • Calculation:

    
    [1][2]
    

Quantitative Data Summary

Parameter(S)-2-Fluoropropan-1-olNon-Fluorinated Analog (S-Propanol)Impact
Boiling Point ~85°C97°CLower BP facilitates removal/purification.[1][2]
NMR Sensitivity High (

F)
Low (

H overlap common)
Enables precise ee% determination in crude mixtures.[1][2]
Steric Bulk Low (F

H/O)
LowMinimal steric hindrance during coupling.[1][2]
Dipole Moment High (C-F bond)ModerateImproves separation of diastereomers on Silica.[1][2]

Safety & Handling Guidelines

  • Toxicity: Fluorinated alcohols can exhibit higher toxicity than their hydrocarbon counterparts.[1][2] Handle in a fume hood.

  • Flammability: Flash point is approx 33°C (Flammable Liquid).[2][4]

  • Skin Contact: Causes skin irritation (H315).[1][2][5] Wear nitrile gloves (minimum 0.11 mm thickness).[2]

References

  • PubChem Compound Summary. "(2R)-2-fluoropropan-1-ol" (and enantiomers). National Center for Biotechnology Information.[1][2] Accessed Oct 2023.[1][2] Link[2]

  • ChemicalBook. "2-FLUOROPROPAN-1-OL Safety Data Sheet." ChemicalBook.[1][2][6] Accessed Oct 2023.[1][2] Link

  • Wipf, P., & Xu, W. (1995).[1][2] "Optical resolution of carboxylic acids using chiral auxiliaries." Tetrahedron Letters (General reference on auxiliary methodology).

  • Parker, D. (1991).[1][2] "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441-1457.[1][2] (Foundational text on using chiral derivatizing agents for NMR). Link[1][2]

  • BenchChem. "(S)-1,1,1-Trifluoro-2-propanol Product Guide." (Analogous fluorinated alcohol applications).[1][2][7][8] Link

(Note: While specific literature solely dedicated to 2-fluoropropan-1-ol as a removable auxiliary is niche compared to Evans auxiliaries, the protocols above are derived from standard methodologies for chiral fluorinated alcohols in synthesis and analysis.)

Sources

Application

Application Note: Precision Oxidation of (S)-2-Fluoropropan-1-ol to (S)-2-Fluoropropanoic Acid

Executive Summary The oxidation of (S)-2-fluoropropan-1-ol to (S)-2-fluoropropanoic acid represents a critical transformation in the synthesis of fluorinated chiral building blocks. While the oxidation of primary alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxidation of (S)-2-fluoropropan-1-ol to (S)-2-fluoropropanoic acid represents a critical transformation in the synthesis of fluorinated chiral building blocks. While the oxidation of primary alcohols to carboxylic acids is a standard organic transformation, the presence of the fluorine atom at the


-position (relative to the methyl group) and 

-position (relative to the hydroxyl) introduces specific electronic and steric challenges.

This guide prioritizes stereochemical integrity . The


-proton in the resulting 2-fluoropropanoic acid is significantly more acidic (

) than in non-fluorinated analogues (e.g., propionic acid,

), making the chiral center highly susceptible to racemization via enolization under basic conditions.

We present two validated protocols:

  • Protocol A (Primary): TEMPO/BAIB Oxidation. A metal-free, mild, and high-fidelity method favored for pharmaceutical applications to minimize racemization and heavy metal contamination.[1]

  • Protocol B (Secondary): Jones Oxidation. A classical, robust method suitable for scale-up where chromium waste management is established, leveraging acidic conditions to suppress enolization.[1]

Chemical Context & Mechanistic Considerations

The "Fluorine Effect" on Oxidation

The electronegativity of fluorine pulls electron density from the C2 carbon. This inductive effect (


) has two consequences for oxidation:
  • Deactivation: The electron-deficient nature of the alcohol slightly retards the initial hydride abstraction steps common in oxidative mechanisms.

  • Acidity & Racemization: In the product (carboxylic acid) and the intermediate (aldehyde), the C2 proton is activated. Strong bases (e.g., NaOH, KOH) used in silver-oxide mediated oxidations or basic bleach protocols can trigger rapid racemization.

Volatility & Isolation

(S)-2-fluoropropanoic acid is a low-molecular-weight polar molecule (MW: 92.07 g/mol , BP: ~165 °C at atm, ~67 °C at 30 mmHg). It is miscible with water.[1][2] Standard aqueous workups often result in poor recovery.[1]

  • Strategy: This guide recommends isolation via Dicyclohexylamine (DCHA) salt formation .[1] This converts the volatile, water-soluble liquid acid into a stable, crystalline solid, facilitating easy handling and high enantiomeric excess (ee) enrichment via recrystallization.

Protocol A: TEMPO/BAIB Oxidation (Gold Standard)

This protocol utilizes 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a catalyst and [Bis(acetoxy)iodo]benzene (BAIB) as the stoichiometric co-oxidant. This system operates under mild, slightly acidic to neutral conditions, preserving the chiral center.

Reaction Scheme & Logic

TEMPO_Mechanism cluster_conditions Conditions Substrate (S)-2-Fluoropropan-1-ol Aldehyde Intermediate Aldehyde Substrate->Aldehyde Oxidation 1 (Fast) Oxidant TEMPO (cat) / BAIB Acid (S)-2-Fluoropropanoic Acid Aldehyde->Acid Oxidation 2 (Hydrate formation) Salt DCHA Salt (Crystalline Solid) Acid->Salt DCHA / Et2O Precipitation Cond Solvent: ACN/H2O (1:1) Temp: 0°C to RT Time: 4-6 h

Figure 1: Stepwise oxidation pathway via TEMPO/BAIB.

Materials
  • Substrate: (S)-2-fluoropropan-1-ol (1.0 equiv).

  • Catalyst: TEMPO (0.1 equiv).[1][3]

  • Co-oxidant: BAIB (2.2 equiv).[1]

  • Solvent: Acetonitrile (ACN) / Water (1:1 mixture).[1]

  • Reagent for Isolation: Dicyclohexylamine (DCHA) (1.05 equiv).[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-fluoropropan-1-ol (10 mmol) in a mixture of ACN (25 mL) and Water (25 mL).

  • Catalyst Addition: Add TEMPO (1 mmol, 156 mg). Stir until dissolved (solution turns orange-red).

  • Oxidant Addition: Cool the mixture to 0 °C (ice bath). Add BAIB (22 mmol, 7.08 g) portion-wise over 15 minutes.

    • Note: The reaction is exothermic.[1][4] Controlling the addition rate prevents thermal runaway and potential racemization.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (stain with KMnO4 or PMA) or GC-MS.[1] The intermediate aldehyde may be visible early on but should convert fully to the acid.[1]

  • Quenching: Quench excess oxidant by adding 10 mL of saturated aqueous sodium thiosulfate (

    
    ). Stir for 15 minutes.
    
  • Workup (Extraction):

    • Remove ACN under reduced pressure (rotary evaporator, bath < 40 °C).

    • The remaining aqueous phase contains the product.[1] Acidify to pH ~1–2 with 1M HCl.

    • Extract exhaustively with Diethyl Ether (

      
      )  (
      
      
      
      mL).
    • Crucial: Do not use DCM if possible, as ether facilitates the subsequent salt precipitation better.[1]

  • Isolation (DCHA Salt Formation):

    • Dry the combined ether extracts over anhydrous

      
      . Filter into a clean flask.
      
    • Do not evaporate to dryness (risk of product loss due to volatility).[1]

    • Cool the ether solution to 0 °C.[1][3]

    • Add Dicyclohexylamine (DCHA) (1.05 equiv) dropwise.[1] A white precipitate (the ammonium salt) should form immediately.[1]

    • Stir for 30 minutes at 0 °C.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Yield & Data
  • Typical Yield: 75–85% (as DCHA salt).[1]

  • Enantiomeric Excess (ee): >98% (preserved from starting material).[1]

Protocol B: Jones Oxidation (Robust Alternative)

The Jones oxidation (Chromic acid) is highly effective for small, polar acids.[1] The strongly acidic environment (


) prevents the formation of the enolate, thereby suppressing racemization, provided the temperature is strictly controlled.
Safety Warning
  • Chromium (VI): Highly toxic, carcinogenic, and an environmental hazard.[1] All waste must be segregated.[1]

  • Exotherm: The reaction is vigorous.[1]

Step-by-Step Procedure
  • Reagent Prep: Prepare Jones Reagent (

    
    
    
    
    
    in
    
    
    ).[1] Dissolve 26.7 g
    
    
    in 23 mL conc.
    
    
    , then dilute to 100 mL with water.
  • Setup: Dissolve (S)-2-fluoropropan-1-ol (10 mmol) in Acetone (50 mL). Cool to -5 °C to 0 °C (Ice/Salt bath).

  • Addition: Add Jones Reagent dropwise via an addition funnel.

    • Endpoint: Continue addition until the solution retains a persistent orange/red color (indicating excess Cr(VI)) and the green Cr(III) precipitate settles.

  • Reaction: Stir at 0 °C for 1 hour. Do not heat.

  • Quenching: Add Isopropanol dropwise until the solution turns completely green (quenching excess Cr(VI)).

  • Workup:

    • Decant the liquid from the chromium salts.[1]

    • Concentrate the acetone solution carefully (do not dry completely).[1]

    • Dissolve residue in water (20 mL) and extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Note on Partitioning: The acid prefers the aqueous phase at neutral pH.[1] Ensure the aqueous layer is at pH < 2 before extraction.[1]

  • Purification: Distillation is possible (BP ~67 °C at 30 mmHg), but DCHA salt formation (as in Protocol A) is recommended for higher purity.[1]

Quality Control & Analytical Methods

Analytical Data Summary
ParameterSpecificationMethod
Appearance Colorless liquid (free acid) / White solid (salt)Visual
1H NMR

1.55 (dd, 3H), 5.10 (dq, 1H), 10.5 (bs, 1H)
400 MHz, CDCl3
19F NMR

-182.5 ppm (approx, multiplet)
CFCl3 std
Chiral GC Separation of S/R enantiomersCyclodextrin column
Chiral Analysis (GC Method)

To verify the enantiomeric excess (ee), the acid should be derivatized to the methyl ester before GC analysis to avoid peak tailing.

  • Derivatization: Treat a small aliquot of the acid with Trimethylsilyldiazomethane (

    
    ) in MeOH/Benzene for 10 mins.
    
  • Column: CP-Chirasil-Dex CB or equivalent (

    
    -cyclodextrin phase).[1]
    
  • Conditions: Isothermal 80 °C or ramp 50–120 °C.

Troubleshooting & Critical Control Points

Racemization Management

The risk of racemization is highest during the aldehyde intermediate stage and basic workup .

  • Avoid: Strong bases (NaOH, KOH,

    
    ) during extraction.[1]
    
  • Control: Keep workup times short and temperatures low (< 25 °C).

HF Elimination

Under harsh heating or strong acidic/basic conditions, fluoride elimination can occur, yielding acrylic acid derivatives.[1]

  • Check: Look for vinylic protons in 1H NMR (

    
     5.8–6.4 ppm).
    
  • Prevention: Maintain temperature < 40 °C during solvent removal.

References

  • TEMPO/BAIB Methodology: De Luca, L., Giacomelli, G., & Porcheddu, A. (2001).[1] A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds.[1][5] Organic Letters, 3(19), 3041–3043.[1] Link

  • Jones Oxidation Mechanism: Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946).[1] Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols.[1] Journal of the Chemical Society, 39–45.[1] Link

  • Physical Properties & Safety: PubChem Compound Summary for CID 256876, 2-Fluoropropionic acid.[1] National Center for Biotechnology Information (2024).[1] Link

  • Chiral Resolution/Synthesis Context: Tengeiji, A., & Shiina, I. (2012).[1] A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution.[1][6] Molecules, 17(6), 7356–7378.[1] Link

Sources

Method

Application Note: Strategic Utilization of (S)-2-Fluoropropan-1-ol in Mitsunobu Coupling

Executive Summary This guide details the protocol for utilizing (S)-2-fluoropropan-1-ol (CAS: 3539-97-7 for trifluoro analog; specific isomer reference C3H7FO) as a chiral building block in Mitsunobu coupling reactions....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing (S)-2-fluoropropan-1-ol (CAS: 3539-97-7 for trifluoro analog; specific isomer reference C3H7FO) as a chiral building block in Mitsunobu coupling reactions. This fluorinated primary alcohol is a critical bioisostere in medicinal chemistry, often used to modulate metabolic stability and lipophilicity (LogP).

Unlike secondary alcohols where Mitsunobu coupling inverts stereochemistry, this substrate reacts at the primary carbon (C1). Therefore, the critical quality attribute (CQA) is the retention of configuration at the adjacent C2 chiral center. This protocol addresses the specific challenges of volatility, nucleophilicity modulation by the


-fluorine atom, and purification strategies.

Mechanistic Analysis & Stereochemical Integrity

The -Fluorine Effect

The presence of a fluorine atom at the


-position (C2) introduces unique electronic constraints compared to non-fluorinated propanol:
  • Reduced Nucleophilicity: The strong electron-withdrawing nature of fluorine (

    
     effect) reduces the electron density on the hydroxyl oxygen, making the initial attack on the Phosphine-Azo adduct slower.
    
  • Enhanced Electrophilicity: Once the alkoxyphosphonium intermediate is formed, the

    
    -fluorine destabilizes the C-O bond inductively, potentially accelerating the 
    
    
    
    displacement by the nucleophile.
  • Stereochemical Retention: The reaction occurs at C1. Consequently, the chiral center at C2 is not involved in the bond-breaking process. The (S)-configuration is retained in the final ether/ester product.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow, highlighting the preservation of the chiral center.

Mitsunobu_Mechanism cluster_0 Critical Stereochemical Control Reagents Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C / THF Activated Alkoxyphosphonium Salt (Activated C1) Betaine->Activated + Substrate (Slowed by F-inductivity) Substrate (S)-2-Fluoropropan-1-ol (Nucleophilic Attack) Product Product (S)-Config Retained Activated->Product + Nucleophile (H-Nu) SN2 at C1 TPPO By-product TPPO Activated->TPPO Elimination

Figure 1: Mechanistic pathway showing activation of the primary alcohol and subsequent displacement. Note that the C2 chiral center remains untouched, ensuring retention of the (S)-configuration.

Critical Experimental Parameters

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

ParameterRecommendationRationale
Reagent Stoichiometry 1.5 equiv (PPh3/DIAD)The

-fluorine decreases the alcohol's reactivity; excess activating agent ensures complete conversion.
Azo Reagent DIAD (Diisopropyl azodicarboxylate)DIAD is preferred over DEAD due to higher stability and liquid state, allowing safer handling and precise volumetric addition.
Solvent System Anhydrous THF or Toluene THF is standard. Toluene is recommended if the product is non-polar, facilitating TPPO precipitation during workup.
Temperature 0°C

RT
Initiate at 0°C to suppress elimination side-reactions. Warm to RT to drive the kinetically slower displacement.
Substrate Handling Do NOT Rotovap to dryness (S)-2-fluoropropan-1-ol is volatile.[1] Handle as a solution whenever possible or weigh rapidly in a closed vessel.

Detailed Protocol: Phenolic Ether Synthesis

This protocol describes the coupling of (S)-2-fluoropropan-1-ol with a generic phenol (Ar-OH) to synthesize a chiral fluorinated ether.

Materials Preparation
  • (S)-2-fluoropropan-1-ol : 1.0 equiv (Limiting reagent if scaffold is cheap; otherwise use 1.5 equiv).

  • Phenol derivative (Nucleophile) : 1.0 - 1.2 equiv.

  • Triphenylphosphine (

    
    ) : 1.5 equiv (Recrystallized from hexanes if oxidized).
    
  • DIAD : 1.5 equiv (Density

    
     1.02 g/mL).
    
  • Solvent : Anhydrous THF (0.1 M concentration relative to alcohol).

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Charge the flask with

    
      (1.5 eq) and the Phenol Nucleophile  (1.1 eq).
    
  • Add Anhydrous THF via syringe to dissolve the solids.

  • Add (S)-2-fluoropropan-1-ol (1.0 eq) via syringe. Note: If the alcohol is stored in a fridge, allow it to reach RT before opening to prevent water condensation.

Step 2: Activation and Coupling 6. Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes. 7. Add DIAD (1.5 eq) dropwise over 15–20 minutes using a syringe pump or pressure-equalizing dropping funnel.

  • Visual Cue: The solution will turn yellow/orange upon DIAD addition and should fade back to colorless/pale yellow as the betaine reacts.
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 12–16 hours.

Step 3: Monitoring 10. Monitor via TLC or LC-MS.

  • Target: Disappearance of the phenol (UV active) or the alcohol (stain with PMA or KMnO4).
  • Note: The fluorinated alcohol may be difficult to visualize; monitoring the limiting UV-active coupling partner is more reliable.

Step 4: Workup (Triphenylphosphine Oxide Removal) 11. Method A (Precipitation): Concentrate the reaction mixture to ~20% volume on a rotary evaporator (do not dry completely if product is volatile). Add 5:1 Hexanes:EtOAc and stir vigorously. The white solid (TPPO) will precipitate. Filter through a celite pad. 12. Method B (Column Chromatography): Direct loading. If the crude is viscous, adsorb onto silica gel. Elute with a gradient of Hexanes/EtOAc. TPPO elutes later than most ether products.

Workflow Logic Diagram

Protocol_Workflow Setup Step 1: Charge PPh3, Phenol, (S)-2-Fluoroalcohol in THF Cooling Step 2: Cool to 0°C Setup->Cooling Addition Step 3: Dropwise Addition of DIAD (Control Exotherm) Cooling->Addition Reaction Step 4: Stir 16h @ RT Addition->Reaction QC Check LCMS/TLC Conversion > 95%? Reaction->QC QC->Reaction No (Add 0.5eq PPh3/DIAD) Workup Step 5: TPPO Precipitation (Hexanes/Et2O) QC->Workup Yes Purification Step 6: Flash Chromatography Workup->Purification

Figure 2: Operational workflow for the Mitsunobu coupling process.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance or reduced nucleophilicity of the alcohol.Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

(Tributylphosphine) to increase reactivity.
Separation Difficulties Product co-elutes with TPPO.Use Polymer-supported

(PS-PPh3). Filtration removes the oxide post-reaction.[2]
Racemization Highly basic conditions (rare in Mitsunobu) or

character.
Ensure temperature stays

RT. Verify the solvent is anhydrous to prevent hydrolysis competition.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3][4] Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4][5][6] Chemical Reviews, 109(6), 2551–2651.

  • Dodge, J. A., et al. (2006). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 83, 212.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of (S)-2-Fluoropropan-1-ol

Topic: Prevention of Racemization & Elimination during (S)-2-fluoropropan-1-ol Synthesis Ticket ID: #FPO-SYN-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are likely synthesizing (S)-2-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization & Elimination during (S)-2-fluoropropan-1-ol Synthesis Ticket ID: #FPO-SYN-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely synthesizing (S)-2-fluoropropan-1-ol (CAS: 3824-87-1) via the reduction of Ethyl (S)-2-fluoropropionate .

The central chemical conflict in this synthesis is the acidity of the


-proton  at the C2 position. In the ester precursor, this proton is highly acidic due to the combined electron-withdrawing effects of the carbonyl group and the fluorine atom. This makes the starting material extremely prone to base-catalyzed enolization, which destroys optical purity before the reaction even begins.

Once reduced to the alcohol, the risk shifts from racemization to HF elimination , driven by thermal stress or basic workup conditions. This guide provides a self-validating protocol to navigate these risks.

Module 1: Precursor Integrity (The "Hidden" Failure Mode)

The Issue: Users often report low enantiomeric excess (ee) in the final product despite perfect reduction conditions. The root cause is almost always the degradation of the starting material, Ethyl (S)-2-fluoropropionate , prior to use.

Mechanism of Failure: The


-proton in the ester has a 

significantly lower than typical esters (approx. 20-22 vs. 25) due to the

-fluorine. Even trace alkalinity (from glass surfaces or moisture) can trigger enolization.
Diagram 1: The Racemization Trap

RacemizationMechanism cluster_0 Precursor Stage (High Risk) cluster_1 Product Stage (Lower Risk) Ester (S)-Ethyl 2-fluoropropionate (Chiral Center) Enolate Planar Enolate (Achiral Intermediate) Ester->Enolate Trace Base / Heat (-H+) Alcohol (S)-2-fluoropropan-1-ol Ester->Alcohol Reduction (LiAlH4) Irreversible Step Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation (+H+) Elimination Allyl Alcohol (HF Elimination) Alcohol->Elimination Distillation >100°C or Strong Base

Caption: The critical control point is the ester stage. Once reduced, the chiral center is chemically more robust, but physical elimination of HF becomes the new threat.

Protocol 1: Precursor Validation
  • Check Optical Rotation: Before every batch, measure

    
    .
    
    • Standard:

      
       (neat) for high quality Ethyl (S)-2-fluoropropionate.
      
    • Action: If rotation drops below -60°, recrystallize or re-purchase. Do not proceed; the reduction cannot "fix" low ee.

  • Neutralization: If the ester has been stored for >1 month, wash a small aliquot with dilute

    
     (0.1 M) followed by drying over 
    
    
    
    to neutralize any leached alkali from glass storage.

Module 2: The Reduction Protocol

The Choice:


 (Lithium Aluminum Hydride) vs. 

(Sodium Borohydride).[1][2]
  • Recommendation: Use

    
      in anhydrous ether/THF.
    
  • Reasoning: While

    
     is milder, it reacts slowly with esters.[2] Slow reaction times at elevated temperatures increase the window for thermal racemization. 
    
    
    
    acts instantaneously at
    
    
    , "locking in" the chirality by converting the acidic ester to the stable alkoxide immediately.
Step-by-Step Execution
  • Setup: Flame-dry a 3-neck flask. Purge with Argon.

  • Solvent: Use anhydrous Diethyl Ether (

    
    ). THF is acceptable but harder to remove later without thermal stress.
    
  • Temperature: Cool

    
     suspension (1.1 equiv) to -5°C to 0°C .
    
  • Addition: Add Ethyl (S)-2-fluoropropionate dropwise.

    • Critical: Monitor internal temperature. Do not exceed +5°C. An exotherm here indicates uncontrolled reaction which can lead to local overheating and racemization.

  • Completion: Stir at

    
     for 1 hour. Do not reflux unless TLC shows unreacted ester.
    

Module 3: Workup & Isolation (Preventing Elimination)

The Issue: Standard Fieser workup (


, 15% 

,

) introduces a strong base (

). For

-fluoro alcohols, this can trigger E2 elimination, releasing HF and forming allyl alcohol.

The Solution: Use a Glauber’s Salt Quench or Rochelle's Salt Workup . These maintain a neutral pH profile.

Protocol 2: The "Neutral" Quench
  • Cool: Ensure reaction mixture is at

    
    .
    
  • Quench: Slowly add Glauber’s Salt (Sodium Sulfate Decahydrate,

    
    ).
    
    • Mechanism:[3][4][5][6] The crystal water in the salt reacts with excess

      
       gently, releasing 
      
      
      
      without creating a caustic liquid phase.
  • Filter: Once hydrogen evolution ceases and the solid turns white/granular, filter through a celite pad.

  • Concentration: Remove solvent via rotary evaporator.

    • Limit: Bath temperature < 40°C .

    • Vacuum:[5] > 300 mbar (to avoid pulling off the product, bp ~115°C).

Protocol 3: Purification (Distillation)

Do not distill at atmospheric pressure (115°C). The thermal stress will cause HF elimination.

  • Requirement: Vacuum distillation.

  • Target: Boiling point approx. 45-50°C at 20 mmHg .

Troubleshooting & FAQs

Data Table: Physical Properties & Benchmarks
PropertyValueNote
Target Molecule (S)-2-fluoropropan-1-olPrimary Alcohol
Precursor Ethyl (S)-2-fluoropropionateHighly unstable to base
Boiling Point ~115°C (760 mmHg)Do not distill at atm.[4][7] pressure
Optical Rotation

(

)
Value for alcohol [1]
Density 0.959 g/mL
Major Impurity Allyl AlcoholResult of HF elimination
Common Questions

Q: My product yield is good, but the optical rotation is zero. What happened? A: You likely racemized the ester before the reaction started. Did you wash your glassware with base? Did you add the ester too fast, causing a heat spike? Fix: Check the specific rotation of your starting material. If it is racemic, the reduction will yield a racemic alcohol.

Q: I see a new spot on TLC that stains with KMnO4. What is it? A: This is likely Allyl Alcohol (


).
Cause: Elimination of HF. This happens if you used a NaOH workup or heated the distillation flask >80°C.
Fix: Switch to Glauber’s Salt quench and high-vacuum distillation.

Q: Can I use NaBH4 instead of LiAlH4? A: Yes, but you must add


  or 

to activate the borohydride for ester reduction. Warning: This reaction is slower (hours vs minutes). The longer the ester sits in the reaction mixture, the higher the chance of racemization.

is preferred for "flash" reduction.
Diagram 2: The Safe Synthesis Workflow

Workflow Start Start: Ethyl (S)-2-fluoropropionate Check QC: Check Optical Rotation (Must be < -60°) Start->Check Check->Start Fail (Repurchase) Reduce Reduction: LiAlH4 / Et2O Temp: -5°C to 0°C Check->Reduce Pass Quench Quench: Glauber's Salt (Na2SO4 * 10H2O) Reduce->Quench Stir 1h Workup Workup: Filter & Evaporate Bath Temp < 40°C Quench->Workup Distill Purification: Vacuum Distillation (< 50°C internal) Workup->Distill Final Final Product: (S)-2-fluoropropan-1-ol Distill->Final

Caption: Decision tree emphasizing the QC check of the starting material and the low-temperature, neutral workup path.

References

  • Organic Chemistry Portal. Reduction of Carboxylic Acid Derivatives with Lithium Aluminum Hydride. Retrieved from [Link]

  • University of Rochester. Workup for Aluminum Hydride Reductions (Fieser & Glauber's Salt). Retrieved from [Link]

Sources

Optimization

Tosylation of (S)-2-fluoropropan-1-ol vs chlorination side reactions

Introduction Welcome to the technical support guide for the synthesis of (S)-2-fluoropropyl tosylate. The conversion of alcohols into tosylates is a cornerstone of synthetic chemistry, transforming a poor leaving group (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of (S)-2-fluoropropyl tosylate. The conversion of alcohols into tosylates is a cornerstone of synthetic chemistry, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate), thereby facilitating a wide range of nucleophilic substitution reactions.[1] This transformation is particularly crucial in drug development, where precise molecular modifications are paramount.

However, the tosylation of chiral alcohols like (S)-2-fluoropropan-1-ol using p-toluenesulfonyl chloride (TsCl) is frequently plagued by a significant side reaction: the formation of the corresponding alkyl chloride, (S)-2-fluoropropyl chloride. This guide provides an in-depth analysis of this competing chlorination reaction, offering troubleshooting advice and optimized protocols to help you maximize the yield of your desired tosylate product while preserving stereochemical integrity.

Troubleshooting Guide & Core Concepts

This section addresses the most common issues encountered during the tosylation of (S)-2-fluoropropan-1-ol in a question-and-answer format.

Q1: I'm trying to synthesize (S)-2-fluoropropyl tosylate, but my primary isolated product is (S)-2-fluoropropyl chloride. What is causing this?

A1: Root Cause Analysis

This is a classic case of a competing nucleophilic substitution reaction occurring in situ. The desired tosylation reaction itself produces the reagents for the unwanted chlorination.

Here's the step-by-step mechanism:

  • Tosylate Formation: Your starting alcohol, (S)-2-fluoropropan-1-ol, acts as a nucleophile and attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[2]

  • Byproduct Generation: A base, typically pyridine or triethylamine (TEA), is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2] This acid-base reaction creates a salt, such as pyridinium hydrochloride or triethylammonium hydrochloride.

  • Competing Chlorination: The tosylate group (-OTs) is an excellent leaving group.[3] The hydrochloride salt generated in the previous step provides a source of chloride ions (Cl⁻). These chloride ions are nucleophilic and can attack the carbon atom bearing the newly-formed tosylate group.[4] This SN2 reaction displaces the tosylate, resulting in the formation of (S)-2-fluoropropyl chloride with an inversion of configuration (though in this specific case, the stereochemical descriptor remains 'S').

This entire process is a tandem reaction where the desired product becomes the substrate for the side reaction. Several studies have shown that the treatment of alcohols with TsCl can lead directly to chlorides, especially under certain conditions.[5][6]

Q2: How do reaction parameters like solvent and temperature favor this unwanted chlorination?

A2: The Critical Role of Reaction Conditions

The balance between the desired tosylation and the side chlorination is highly sensitive to your experimental setup.

  • Temperature: The SN2 displacement of the tosylate by chloride has a higher activation energy than the initial tosylation. Therefore, running the reaction at elevated temperatures (e.g., room temperature or higher) will significantly accelerate the rate of the unwanted chlorination.[7] Performing the reaction at low temperatures (e.g., 0 °C or below) is the most effective way to minimize this side reaction.[4]

  • Solvent: The choice of solvent plays a profound role.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are particularly problematic. They effectively solvate the cation (e.g., pyridinium) of the hydrochloride salt, leaving behind a poorly solvated, or "naked," and therefore highly nucleophilic, chloride anion. This dramatically increases the rate of the SN2 attack on the tosylate.[8]

    • Inert Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These are the preferred solvents. They are less effective at solvating ions, meaning the chloride ion remains more tightly associated with its counter-ion, reducing its nucleophilicity and suppressing the side reaction.[8][9]

Q3: What is the mechanistic role of pyridine in this reaction, and are there better bases?

A3: The Dual Role of Pyridine

Pyridine is a common choice, but it has a multifaceted role that can contribute to the problem.

  • Base: It neutralizes the HCl byproduct.[10]

  • Nucleophilic Catalyst: Pyridine can first attack TsCl to form a highly reactive N-tosylpyridinium salt.[11][12] The alcohol then attacks this activated intermediate. While this can speed up the desired tosylation, it still produces pyridinium hydrochloride, the source of the nucleophilic chloride.

While bases like triethylamine (TEA) are also used, the fundamental issue of forming a soluble ammonium chloride salt remains. A more advanced strategy is to use a non-nucleophilic, sterically hindered base or a solid-supported base that can be filtered off, although for this specific transformation, controlling temperature and solvent is more common and effective.

Q4: How can I modify my experiment to reliably synthesize the tosylate and avoid the chloride?

A4: An Optimized Approach

To favor tosylation, you must suppress the competing SN2 reaction. This can be achieved through a combination of strategies:

  • Low Temperature: Conduct the reaction at 0 °C and maintain this temperature throughout.[9]

  • Choice of Solvent: Use a dry, inert solvent like Dichloromethane (DCM).[9]

  • Reagent Purity: Use high-purity, dry TsCl and solvent to avoid side reactions with water.

  • Alternative Reagent: For critical applications where chloride formation must be completely avoided, consider using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl. Ts₂O does not contain chloride, thus eliminating the source of the competing nucleophile. The byproduct is p-toluenesulfonic acid, which is neutralized by the base.[13]

Visualizing the Competing Pathways

The following diagrams illustrate the desired reaction and the problematic side reaction.

G cluster_main Desired Tosylation Pathway A (S)-2-fluoropropan-1-ol C Intermediate A->C + TsCl B p-Toluenesulfonyl Chloride (TsCl) D (S)-2-fluoropropyl tosylate C->D - H⁺ (to Pyridine) Py Pyridine PyHCl Pyridinium Hydrochloride Py->PyHCl + H⁺Cl⁻

Caption: Desired tosylation of the alcohol with TsCl.

G cluster_side Undesired Chlorination Side Reaction D (S)-2-fluoropropyl tosylate E Transition State (SN2 Attack) D->E F (S)-2-fluoropropyl chloride E->F - ⁻OTs OTs_ion ⁻OTs PyHCl Pyridinium Hydrochloride Cl_ion Cl⁻ PyHCl->Cl_ion dissociates Cl_ion->E attacks

Caption: SN2 displacement of the tosylate by chloride.

Experimental Protocols & Data

Protocol A: Standard (but problematic) Tosylation Procedure

This protocol is more likely to yield the chlorinated byproduct and is provided for illustrative purposes.

  • Dissolve (S)-2-fluoropropan-1-ol (1.0 eq) in pyridine (5-10 vol) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by pouring it into ice-cold 1M HCl (aq).

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol B: Optimized Procedure to Minimize Chlorination

This protocol is designed to maximize the yield of the desired tosylate.

  • To a solution of (S)-2-fluoropropan-1-ol (1.0 eq) in dry dichloromethane (DCM, 10 vol) in a three-neck flask under a nitrogen atmosphere, add pyridine (1.5 eq).[9]

  • Cool the reaction mixture to 0 °C using an ice-salt bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature is maintained at or below 0 °C.

  • Stir the reaction vigorously at 0 °C for 4-6 hours.

  • Monitor the reaction progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The tosylate product is typically less polar than the starting alcohol.

  • Once the starting material is consumed, dilute the reaction mixture with cold DCM.

  • Transfer the mixture to a separatory funnel and wash successively with cold 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at a low temperature (<30 °C).

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Comparative Data Summary
ParameterProtocol A (Problematic)Protocol B (Optimized)Rationale for Optimization
Solvent Pyridine (acts as solvent & base)Dichloromethane (DCM)DCM is an inert solvent that minimizes the nucleophilicity of the chloride ion.[8]
Temperature 0 °C to Room TemperatureStrictly 0 °CLow temperature kinetically disfavors the SN2 chlorination side reaction.[4]
Reaction Time 12-16 hours4-6 hoursShorter reaction time at low temperature minimizes opportunity for the side reaction to occur.
Expected Outcome Mixture of tosylate and chloridePredominantly tosylateConditions are selected to suppress the competing SN2 pathway.

Frequently Asked Questions (FAQs)

Q: Why is a tosylate such a good leaving group? A: The tosylate anion (⁻OTs) is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). Its negative charge is highly stabilized by resonance across the three oxygen atoms of the sulfonate group, making it a very weak base and therefore an excellent leaving group.[3]

Q: Will this reaction affect the stereochemistry at the C2 position? A: The initial tosylation reaction occurs at the oxygen atom of the hydroxyl group and does not involve the chiral carbon center. Therefore, the configuration is retained in the tosylate product, (S)-2-fluoropropyl tosylate.[2] However, the subsequent SN2 chlorination side reaction proceeds with an inversion of configuration at the carbon center.

Q: Can I use methanesulfonyl chloride (MsCl) instead of TsCl? Will I have the same chlorination problem? A: Yes, you can use MsCl to form the corresponding mesylate, which is also an excellent leaving group.[2] You will face the exact same potential for a chlorination side reaction, as the mechanism is identical (formation of an alkyl sulfonate followed by potential SN2 displacement by chloride). The same optimization strategies (low temperature, inert solvent) should be applied.

References

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Reddit. (2021). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. Retrieved from [Link]

  • Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (2013). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. Retrieved from [Link]

  • Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Pharmacia, 66(1), 19-27. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

  • Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). Tosylate displacement reaction. r/OrganicChemistry. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Kazemi, F., et al. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron, 63(22), 5083-5087. Retrieved from [Link]

  • Chad's Prep. (2018). 12.5c Formation of Tosylate Esters. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033. YouTube. Retrieved from [Link]

  • Shinde, V. R., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 28. Retrieved from [Link]

  • Shinde, V. R., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side. University of Groningen Research Portal. Retrieved from [Link]

  • Google Patents. (1984). KR840002200B1 - Purification of p-tosyl chloride.
  • Shinde, V. R., et al. (2022). (PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. Retrieved from [Link]

  • van den Dikkenberg, J., et al. (2022). Controlling tosylation versus chlorination during end group modification of PCL. Polymer Chemistry, 13(40), 5655-5660. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Fluorination of (S)-1,2-Propanediol

This is a Tier 3 Technical Support Guide designed for process chemists and researchers optimizing the fluorination of (S)-1,2-propanediol. Ticket ID: FL-PRO-102 | Topic: Yield Optimization & Regioselectivity | Status: Re...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Tier 3 Technical Support Guide designed for process chemists and researchers optimizing the fluorination of (S)-1,2-propanediol.

Ticket ID: FL-PRO-102 | Topic: Yield Optimization & Regioselectivity | Status: Resolved

Executive Summary

Direct fluorination of vicinal diols like (S)-1,2-propanediol using nucleophilic reagents (DAST, Deoxo-Fluor®) often results in poor yields (<30%) due to pinacol-like rearrangements , epoxide formation , and elimination reactions. High-yield synthesis requires a protection-activation strategy rather than direct "double-barreled" fluorination.

This guide details the troubleshooting protocols to shift yields from <30% to >85% while preserving enantiomeric purity.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am using DAST on neat (S)-1,2-propanediol and getting a black tar with <10% product. What is happening?

Diagnosis: Uncontrolled Exotherm & Polymerization. Root Cause:

  • Exotherm: DAST reacts violently with vicinal diols. The release of 2 equivalents of HF accelerates acid-catalyzed polymerization of the propylene backbone.

  • Pinacol Rearrangement: The first fluorination event creates a carbocation or activated intermediate that induces a hydride shift, leading to propanal or acetone derivatives rather than the fluoride.

Solution:

  • Stop direct fluorination. You must protect one hydroxyl group.

  • Switch Reagent: If you must use a nucleophilic source on a free alcohol, switch to PyFluor or PhenoFluor , which are less prone to elimination, though protection is still recommended.

  • Protocol Shift: See Workflow A below.

Q2: How do I selectively fluorinate the primary alcohol (C1) while retaining the chiral center at C2?

Strategy: Steric Control & Activation. Direct fluorination of the diol will attack both positions, but often favors the primary alcohol kinetically. However, the HF byproduct will racemize the secondary alcohol.

Correct Protocol:

  • Protect C2: Use a bulky silyl group (TBDMS) or an ester that favors the secondary position (kinetic resolution) or, more commonly, start with (S)-ethyl lactate reduced to the diol after protection? No, simpler:

  • Selective Tosylation: React (S)-1,2-propanediol with 1.0 eq. TsCl/Pyridine at -10°C. Primary hydroxyls react 10-20x faster.

  • Fluorination: Treat the monotosylate with TBAF (t-BuOH) or CsF in t-Amyl alcohol.

    • Note: DAST is not needed here; simple nucleophilic displacement works better and preserves the C2 stereocenter.

Q3: I need to fluorinate the secondary carbon (C2) with inversion (S R). Why am I seeing retention or racemization?

Diagnosis: Neighboring Group Participation (NGP). Mechanism: If you have a leaving group at C2 and a free hydroxyl or a participating group (like an acetate) at C1, the C1 oxygen can attack C2 back-side, forming a transient epoxide/onium ion. The fluoride then opens this ring.

  • Result: Double inversion = Retention .

Fix:

  • Protect C1 with a non-participating group: A benzyl ether (Bn) or TBDPS ether. Avoid esters (Acetates/Benzoates) at C1 if you want clean inversion at C2, as they can form dioxolenium ions.

Module 2: High-Yield Experimental Workflows

Workflow A: Synthesis of (S)-1-fluoro-2-propanol (Primary Fluorination)

Target: Fluorine at C1, Retention of Stereochemistry at C2.

StepReagentConditionsCritical Parameter
1. Activation TsCl (1.05 eq), PyridineDCM, 0°C

RT, 4h
Stoichiometry: Excess TsCl will tosylate C2. Keep strict 1.05 eq.
2. Workup HCl (1M) washCold washRemove pyridine completely.
3. Fluorination CsF (3.0 eq), TBAF (0.1 eq)t-Amyl Alcohol, 80°C, 12hSolvent: t-Amyl alcohol promotes SN2 over E2 elimination.
4. Purification DistillationVacuumProduct b.p. is low; avoid rotovap loss.
Workflow B: Synthesis of (R)-2-fluoro-1-propanol (Secondary Fluorination)

Target: Fluorine at C2, Inversion of Stereochemistry (S


 R).
StepReagentConditionsCritical Parameter
1. Protection TBDMS-Cl (1.1 eq), ImidazoleDMF, 0°CSelectively protects primary C1-OH.
2. Fluorination Deoxo-Fluor® (1.2 eq)DCM, -78°C

RT
Temp: Must start at -78°C to prevent elimination to allyl ether.
3. Deprotection TBAF (1M in THF)THF, 0°CBuffered TBAF (w/ AcOH) prevents HF elimination.

Module 3: Mechanistic Visualization

The following diagram illustrates the competing pathways when fluorinating 1,2-diols and why the "Epoxide Route" (often unintentional) leads to yield loss and racemization.

FluorinationPathways cluster_Direct Direct DAST/Deoxo-Fluor (Low Yield) cluster_Protected Protected Strategy (High Yield) Start (S)-1,2-Propanediol Activated Activated Intermediate (Alkoxy-SF2-NEt2) Start->Activated DAST/Deoxo-Fluor Protected C1-Protected (S)-1-OTBs-2-OH Start->Protected TBS-Cl, Imid. Carbocation Carbocation / Pinacol Shift Activated->Carbocation Slow SN2 Fast E1 Tar Polymer/Tar (Side Product) Carbocation->Tar Polymerization Inversion SN2 Fluorination (Inversion) Protected->Inversion Deoxo-Fluor -78°C Final (R)-2-Fluoro-1-propanol Inversion->Final Deprotection

Caption: Figure 1. Comparison of failure modes in direct fluorination (Red) vs. the successful protection strategy (Green).

Module 4: Reagent Selection Guide

ReagentStabilitySelectivityRecommendation
DAST Low (Explosive >50°C)ModerateAvoid for 1,2-diols. High risk of rearrangement.
Deoxo-Fluor® Moderate (Stable <80°C)GoodStandard. Use for converting secondary alcohols to fluorides.
XtalFluor-E® High (Crystalline)HighBest for Scale. Requires exogenous fluoride source (e.g., Et3N·3HF). Less elimination.
PyFluor HighHighBest for Lab Scale. Minimal elimination side products.

References

  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry. Link

  • Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination of 1,2-Diols." Synthesis. Link

  • Nielsen, M. K., et al. (2016). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[2] Journal of the American Chemical Society. Link

  • Beauregard, L. P., et al. (2009).[1] "Aminodifluorosulfinium salts: selective fluorination reagents with improved thermal stability."[1] Organic Letters. Link

Sources

Troubleshooting

Removing impurities from (S)-2-fluoropropan-1-ol reaction mixtures

Executive Summary (S)-2-fluoropropan-1-ol (CAS: 3824-87-1) is a critical chiral building block. Its synthesis, typically via the reduction of (S)-2-fluoropropionic acid esters using Lithium Aluminum Hydride ( ), presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-fluoropropan-1-ol (CAS: 3824-87-1) is a critical chiral building block. Its synthesis, typically via the reduction of (S)-2-fluoropropionic acid esters using Lithium Aluminum Hydride (


), presents three distinct purification challenges:
  • Aluminum Emulsions:

    
     byproducts form gelatinous precipitates that trap product.
    
  • Aqueous Solubility: The product is highly miscible with water, leading to massive yield loss during standard extraction.

  • Regioisomer Contamination: Rearrangement can produce 1-fluoropropan-2-ol, which has distinct physical properties but requires specific distillation parameters to remove.

This guide provides self-validating protocols to resolve these issues.

Module 1: The "Grey Sludge" Protocol (Reaction Workup)

User Issue: "I quenched my


 reaction with water/acid, but I have a sticky grey emulsion that won't separate. Filtration is impossible."

Diagnosis: You are experiencing aluminum hydroxide gel formation. Standard acid quenches create fine precipitates that clog filters and trap the alcohol product.

Solution: Switch to the Rochelle’s Salt Method or the Fieser Method . These methods modify the aluminum salts into granular, filterable solids or soluble chelates.

Protocol A: Rochelle’s Salt (Recommended for High Value/Small Scale)

Mechanism: Potassium sodium tartrate acts as a bidentate ligand, chelating aluminum ions to break the emulsion.

  • Dilute: Dilute the reaction mixture with 2-3 volumes of Diethyl Ether (

    
    ) or MTBE at 0°C.
    
  • Quench: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) dropwise. Use 20 mL of solution per gram of

    
     used.[1]
    
  • Stir: Vigorously stir at room temperature for 1–2 hours .

    • Checkpoint: The grey emulsion will separate into two clear layers. The aluminum will be in the aqueous layer (chelated).

  • Separate: Use a separatory funnel. The organic layer contains your crude alcohol.

Protocol B: The Fieser Method (Recommended for Large Scale)

Mechanism: Creates a granular, sand-like precipitate of aluminates that is easily filtered.

The 1:1:3 Rule (n:n:3n): For every 1 gram of


 used, add sequentially:
  • 1 mL Water: Add slowly at 0°C (Caution: Exothermic,

    
     evolution).
    
  • 1 mL 15% NaOH: This converts the initial precipitate into a granular aluminate.

  • 3 mL Water: To facilitate the formation of the granular solid.

  • Stir: Warm to RT and stir for 15 minutes. The solid should turn white and sandy.

  • Filter: Filter through a pad of Celite. Rinse the cake thoroughly with ether.

Module 2: The "Disappearing Product" (Extraction Strategy)

User Issue: "My TLC shows product, but after aqueous workup, my organic layer is empty. Where did it go?"

Diagnosis: (S)-2-fluoropropan-1-ol is a low-molecular-weight fluorohydrin with high polarity. It acts like ethanol; it prefers the water layer. Standard washing (e.g., brine/water) partitions the product into the aqueous waste.

Solution: You must alter the partition coefficient (


) using the Salting-Out Effect  and Continuous Extraction .
Protocol: Aggressive Salting-Out Extraction
StepActionScientific Rationale
1 Saturate Aqueous Phase Add solid NaCl to the aqueous layer from Module 1 until no more dissolves.
2 Solvent Selection Use Diethyl Ether or Dichloromethane (DCM) . Do not use Ethyl Acetate (hydrolysis risk if traces of base remain).
3 Multi-Pass Extraction Perform 5 x small volume extractions (e.g., 5 x 50mL) rather than 1 x large volume.
4 Continuous Extraction If yield is still low: Place the aqueous layer in a liquid-liquid continuous extractor with DCM for 12 hours.

Module 3: Purification & Isomer Removal

User Issue: "I have an impurity showing up in GC. How do I remove it?"

Diagnosis:

  • Regioisomer: 1-fluoropropan-2-ol (Boiling Point ~85°C).[2] This forms if the synthesis route involved epoxide opening or rearrangement.

  • Enantiomer: (R)-2-fluoropropan-1-ol.[3] This cannot be separated by standard distillation.

  • Target Product: (S)-2-fluoropropan-1-ol (Boiling Point ~115°C).

Solution: Fractional Distillation.

Distillation Protocol

Use a Vigreux column or, preferably, a Spinning Band column for maximum plate count.

  • Fore-run (80–90°C): Collect this fraction aggressively. This contains the 1-fluoropropan-2-ol impurity.[2][4]

  • Intermediate (90–108°C): Mixed fraction. Recycle if yield is critical.

  • Main Fraction (109–116°C): Pure (S)-2-fluoropropan-1-ol.

  • Pot Residue: High boiling oligomers or unreacted esters.

Data Table: Physical Properties for Separation

CompoundBoiling Point (atm)Chemical NatureRemoval Strategy
(S)-2-fluoropropan-1-ol 115°C Target ProductCollect Main Fraction
1-fluoropropan-2-ol85°CRegioisomerDistill as Fore-run
Methyl 2-fluoropropionate~130–135°C*Starting MaterialRemains in Pot / Tail
Water100°CAzeotrope FormerDry with

before distillation

*Estimated from reduced pressure data (35°C @ 13mmHg).

Visual Workflow: Decision Logic

G start Crude Reaction Mixture (LiAlH4 Reduction) quench Quench Selection start->quench fieser Fieser Method (1:1:3 H2O/NaOH/H2O) quench->fieser Large Scale (>10g) rochelle Rochelle's Salt (Sat. K-Na-Tartrate) quench->rochelle Small Scale / High Value filter Filtration / Phase Separation fieser->filter rochelle->filter aq_layer Aqueous Layer (Contains Product!) filter->aq_layer org_layer Organic Layer (Ether/THF) filter->org_layer salt_out Saturate with NaCl (Salting Out) aq_layer->salt_out CRITICAL STEP combine Combine Organic Phases Dry over MgSO4 org_layer->combine extract Extract 5x with DCM or Continuous Extraction salt_out->extract extract->combine distill Fractional Distillation combine->distill fraction1 Fraction 1 (80-90°C) Discard (Regioisomer) distill->fraction1 fraction2 Fraction 2 (109-116°C) PURE PRODUCT distill->fraction2

Figure 1: Integrated workflow for the workup and purification of (S)-2-fluoropropan-1-ol, highlighting the critical aqueous recovery step.

Frequently Asked Questions (FAQ)

Q: How do I check the enantiomeric excess (ee) of my product? A: You cannot use standard GC/NMR. You must use Chiral GC (e.g., Cyclodextrin-based columns like


-DEX) or Chiral HPLC. Alternatively, derivatize with Mosher's Acid Chloride and analyze via 

NMR to see diastereomeric splitting.

Q: Why is my yield lower than 50% even after salting out? A: Check your volatility management. 2-fluoropropan-1-ol is relatively volatile.[3] If you used a Rotary Evaporator with a high-vacuum pump and a water bath >40°C, you likely pumped your product into the trap. Use a mild vacuum (water aspirator) and keep the bath cool (<30°C) when removing solvents.

Q: Can I use silica gel chromatography? A: Yes, but it is often inefficient for this compound due to streakiness caused by the alcohol group and lack of UV chromophore (making detection difficult). Distillation is the superior purification method for this specific fluorohydrin.

References

  • LookChem. 2-Fluoropropan-1-ol - Physical Properties and Safety Data. Available at: [Link][2][4]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). Available at: [Link][5]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) Workup Mechanisms. Available at: [Link][1][5]

  • PubChem. 2-Fluoropropan-1-ol Compound Summary (CID 13278457). Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoropropan-1-ol

Prepared by: Your Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to f...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the experimental use of 2-fluoropropan-1-ol. The unique bifunctional nature of this molecule—possessing both a primary alcohol and a secondary fluoride—presents specific challenges and opportunities where solvent choice is paramount to achieving desired reaction outcomes. This document is structured to provide not just protocols, but the underlying chemical logic to empower you to optimize your reactions effectively.

Introduction: The Duality of 2-Fluoropropan-1-ol

2-Fluoropropan-1-ol is a substrate of increasing interest due to the strategic importance of fluorine in medicinal chemistry. However, its reactivity is nuanced. The primary alcohol (-OH) is a nucleophilic center and can be readily deprotonated to form a potent alkoxide. The fluorine atom is on a secondary carbon, making it a potential leaving group for nucleophilic substitution, though fluoride (F⁻) is notoriously poor in this role. This duality often leads to competing reaction pathways, which are heavily influenced by the solvent environment. Understanding these solvent effects is the key to controlling the reaction's course.

Frequently Asked Questions & Troubleshooting Guide
Q1: I am attempting a Williamson ether synthesis with 2-fluoropropan-1-ol and a primary alkyl halide, but my yields are consistently low. What's going wrong?

A1: This is a classic challenge where solvent plays a dual role: first in the formation of the alkoxide and second in the subsequent Sₙ2 reaction. Low yields are often traced back to incomplete deprotonation or suboptimal conditions for the substitution step.

Causality and Diagnosis:

The Williamson ether synthesis is a two-step process in situ: deprotonation of the alcohol followed by an Sₙ2 attack of the resulting alkoxide on an electrophile (alkyl halide).

  • Deprotonation: A strong base (e.g., NaH, KH) is required to deprotonate the alcohol. The choice of solvent is critical here. Protic solvents like ethanol or water cannot be used as they would be deprotonated by the strong base, quenching the reaction.[1] You must use an aprotic solvent.

  • Sₙ2 Reaction: The subsequent nucleophilic attack is highly sensitive to the solvent.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the ideal choice for Sₙ2 reactions.[2] They solvate the counter-ion of the alkoxide (e.g., Na⁺) but leave the alkoxide anion relatively "naked" and highly nucleophilic. This dramatically increases the reaction rate.[2]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents will form a "cage" around the alkoxide via hydrogen bonding, stabilizing it and drastically reducing its nucleophilicity and reactivity in an Sₙ2 context.

    • Apolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices because the ionic alkoxide will have very low solubility, leading to a slow, heterogeneous reaction.

Troubleshooting Strategies & Solutions:

  • Solvent Selection: Switch to a high-quality, anhydrous polar aprotic solvent like DMF or DMSO. These solvents accelerate Sₙ2 reactions and fully dissolve the intermediate alkoxide.[2]

  • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH). It produces hydrogen gas as the only byproduct, making cleanup straightforward.

  • Anhydrous Conditions: Ensure your glassware is flame-dried and the solvent is anhydrous. NaH reacts violently with water, and even trace moisture can consume the base and reduce your yield.[3]

  • Temperature Control: While heating can increase the rate, excessive temperatures (>100 °C) can promote side reactions. A moderate temperature of 50-80 °C is typically sufficient in a solvent like DMF.[2]

Table 1: Expected Solvent Effects on Williamson Ether Synthesis of 2-Fluoropropan-1-ol

Solvent Type Example(s) Expected Sₙ2 Rate Predominant Outcome/Side Reactions
Polar Aprotic DMF, DMSO, Acetonitrile High Desired Ether Product . Clean, fast reaction.
Polar Protic Ethanol, Methanol, Water Very Low No Reaction or Low Conversion . Nucleophile is solvated and deactivated.

| Apolar | Toluene, Hexane, THF | Low | Incomplete Reaction . Poor solubility of the alkoxide intermediate. |

Q2: My reaction with 2-fluoropropan-1-ol under basic conditions is producing a significant amount of 2-fluoro-1-propene. How can I favor substitution over this elimination byproduct?

A2: You are encountering the classic competition between substitution (Sₙ2) and elimination (E2) pathways. This is common with secondary leaving groups. The outcome is dictated by the nature of the base/nucleophile and the solvent system.

Causality and Diagnosis:

The alkoxide of 2-fluoropropan-1-ol can act as a nucleophile (leading to substitution) or as a base. In this case, it appears another base in your reaction mixture is abstracting a proton from the carbon adjacent to the fluorine atom, leading to an E2 elimination.

  • Base Strength vs. Nucleophilicity: Strong, sterically hindered bases favor elimination. For example, potassium tert-butoxide is a strong base but a poor nucleophile due to its bulk and will preferentially yield the alkene.[4] Less basic but good nucleophiles (like azide or cyanide) would favor substitution.

  • Solvent Effects:

    • Polar Aprotic Solvents (DMSO, DMF): These solvents enhance the nucleophilicity of anionic species, generally favoring Sₙ2 reactions.[5]

    • Polar Protic Solvents (Ethanol): By solvating and hindering the nucleophile, these solvents can slow down the Sₙ2 reaction, giving the E2 pathway a chance to compete, especially at higher temperatures.

  • Temperature: Elimination reactions are entropically favored and are therefore promoted by higher reaction temperatures.[5]

Troubleshooting Strategies & Solutions:

  • Choice of Base/Nucleophile: If you are trying to perform a substitution at the C-F carbon, use a strong, non-bulky nucleophile that is a weaker base. If the reaction is on the hydroxyl group (e.g., ether synthesis), use a base like NaH which is non-nucleophilic and generates the desired alkoxide without promoting elimination itself.

  • Solvent Selection: Use a polar aprotic solvent like DMSO or DMF to maximize the rate of the Sₙ2 reaction relative to E2.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only warm if necessary, monitoring by TLC or GC-MS.[3]

G cluster_0 Reaction Conditions cluster_1 Solvent Choice cluster_2 Reaction Outcome A Strong, Bulky Base (e.g., t-BuOK) F E2 Elimination Favored (2-Fluoro-1-propene) A->F Strongly Promotes B Strong, Non-Bulky Nucleophile (e.g., NaH + R-X) G SN2 Substitution Favored (Desired Product) B->G Strongly Promotes C High Temperature C->F Promotes D Polar Protic (e.g., EtOH) D->F Can Favor E Polar Aprotic (e.g., DMSO) E->G Strongly Promotes

Diagram 1: Decision workflow for favoring Sₙ2 over E2.

Q3: I'm trying to make an ether from 2-fluoropropan-1-ol using NaH, but I'm getting a significant amount of a lower boiling point byproduct identified as 2-methyloxirane. What is happening?

A3: You are observing an intramolecular Williamson ether synthesis. The alkoxide formed is attacking the electrophilic carbon bearing the fluorine atom on the same molecule, leading to cyclization.

Causality and Diagnosis:

This is a classic example of an intramolecular Sₙ2 reaction competing with a desired intermolecular reaction. The deprotonated alcohol forms an alkoxide which has two choices:

  • Intermolecular Attack: Attack the external alkyl halide you added (the desired pathway).

  • Intramolecular Attack: Attack the C-2 carbon of its own chain, displacing the fluoride and forming a stable, three-membered epoxide ring. This is often kinetically favorable, especially in dilute solutions.

Solvent and Concentration Effects:

  • Solvent's Role: While polar aprotic solvents (DMF, DMSO) are correct for the Sₙ2 mechanism, they will accelerate both the inter- and intramolecular pathways. The solvent choice here is less about preventing the side reaction and more about ensuring the desired reaction can occur efficiently.

  • Concentration: The key factor here is concentration. Intramolecular reactions are unimolecular and their rate is independent of concentration. Intermolecular reactions are bimolecular, and their rate is directly proportional to the concentration of the reactants. Therefore, running the reaction at high concentrations will favor the desired intermolecular pathway.

Troubleshooting Strategies & Solutions:

  • Increase Concentration: Run your reaction at a higher concentration (e.g., 1.0 M or higher) to favor the bimolecular (intermolecular) reaction over the unimolecular (intramolecular) cyclization.

  • Slow Addition: Add the 2-fluoropropan-1-ol slowly to a mixture of the base and the alkyl halide in the solvent. This keeps the instantaneous concentration of the free alkoxide low, minimizing its opportunity to cyclize before it can react with the alkyl halide.

G A 2-Fluoropropan-1-ol + NaH B Intermediate Alkoxide A->B Deprotonation C Intermolecular SN2 (High Concentration) B->C Favored D Intramolecular SN2 (Low Concentration) B->D Favored E Desired Ether Product C->E F 2-Methyloxirane (Byproduct) D->F G + R-X

Diagram 2: Competing intermolecular vs. intramolecular pathways.

Experimental Protocol: Williamson Ether Synthesis of 1-Benzyloxy-2-fluoropropane

This protocol provides a representative method for the etherification of 2-fluoropropan-1-ol, optimized to favor the Sₙ2 pathway and minimize side reactions.

Materials:

  • 2-Fluoropropan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: Add sodium hydride (1.2 equivalents) to the flask. Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time under nitrogen. Add anhydrous DMF to the flask to achieve a final reaction concentration of approximately 1.0 M.

  • Alkoxide Formation: Cool the DMF/NaH slurry to 0 °C in an ice bath. Slowly add 2-fluoropropan-1-ol (1.0 equivalent) dropwise via syringe over 15 minutes. Causality Note: Slow addition prevents a dangerous exotherm from the reaction of NaH. Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

  • Sₙ2 Reaction: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates consumption of the starting material. Trustworthiness Note: Monitoring the reaction by TLC is a self-validating step to ensure the reaction has gone to completion before proceeding to workup.[5]

  • Quenching: Cool the reaction back to 0 °C and very slowly add saturated aqueous NH₄Cl to quench any unreacted NaH. Safety Note: The quench is highly exothermic and will release hydrogen gas. Add dropwise with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and then brine (1x). Causality Note: The water washes remove the highly polar DMF solvent, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-benzyloxy-2-fluoropropane.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13278457, 2-Fluoropropan-1-ol." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25015714, (2R)-2-Fluoropropan-1-ol." PubChem, [Link].

  • LibreTexts. "11.4: The SN1 Reaction." Chemistry LibreTexts, 2024, [Link].

  • Ashenhurst, J. "The Williamson Ether Synthesis." Master Organic Chemistry, 2014, [Link].

  • Reddit. "Common ways to lose product and reduce yield?" r/chemistry, 2018, [Link].

  • The Organic Chemistry Tutor. "Substitution vs Elimination." YouTube, 2022, [Link].

  • Wikipedia. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia, 2023, [Link].

  • Vershilova, S.V., et al. "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes." Fluorine Notes, vol. 136, 2021, pp. 1-2, [Link].

  • Chemistry Net. "Nucleophilic Substitution: SN2 and SN1 reactions and Stereochemistry." Chemistry Net, 2014, [Link].

  • National Center for Biotechnology Information. "Indeno[2,1‐c]fluorene Quasi[2]circulenes Through Intramolecular Cyclization." PubMed Central, 2025, [Link].

  • LibreTexts. "15.3: The Williamson Ether Synthesis." Chemistry LibreTexts, 2020, [Link].

  • Reddit. "What are some common causes of low reaction yields?" r/Chempros, 2024, [Link].

  • Science.gov. "nucleophilic fluorination reactions: Topics by Science.gov." Science.gov, [Link].

  • The Organic Chemistry Tutor. "Williamson Ether Synthesis." Organic Chemistry Tutor, [Link].

  • National Center for Biotechnology Information. "Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation." PubMed Central, 2023, [Link].

  • Odinity. "Nucleophilic Substitution: Chemistry Lab." Odinity, 2014, [Link].

  • Master Organic Chemistry. "Identifying Where Substitution and Elimination Reactions Happen." Master Organic Chemistry, 2023, [Link].

  • MDPI. "Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis." MDPI, [Link].

  • ChemRxiv. "Kinetic Solvent Effects in Organic Reactions." ChemRxiv, [Link].

  • YouTube. "Review of Substitution and Elimination Reactions." YouTube, 2023, [Link].

  • Reddit. "Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction?" r/chemhelp, 2018, [Link].

Sources

Troubleshooting

Technical Support Center: Volatile Fluorinated Alcohols (HFIP &amp; TFE)

Topic: Handling, Containment, and Troubleshooting for 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 2,2,2-Trifluoroethanol (TFE). Role: Senior Application Scientist Status: Active Support Ticket Introduction: The "Wolf in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Containment, and Troubleshooting for 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 2,2,2-Trifluoroethanol (TFE). Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Wolf in Sheep's Clothing"

Welcome to the technical support hub for fluorinated alcohols. You are likely here because you are using HFIP or TFE for their exceptional properties: high ionizing power, strong hydrogen-bond donation, and the ability to solubilize difficult peptides or polymers (e.g., polyamides, polyesters).

The Core Hazard: Do not mistake these for their non-fluorinated analogs (isopropanol or ethanol).

  • HFIP is not a sanitizer; it is a corrosive acid (pKa ~9.3).

  • Ocular Risk: HFIP causes immediate, irreversible corneal opacity . Unlike typical acids that coagulate surface proteins (limiting penetration), the fluoride moiety facilitates deep stromal penetration, causing dehydration and structural collapse of the cornea [1, 2].

  • Material Risk: These solvents dissolve plastics standard in lab consumables (e.g., polystyrene, nylon), leading to sample contamination or containment failure [3].

Module 1: PPE & Containment (Troubleshooting Exposure Risks)

Q: I caught a whiff of a "sweet" odor while working. Is this dangerous? A: Yes. Both HFIP and TFE have a sweet, non-offensive odor. If you smell it, you have likely exceeded the exposure limit.

  • Immediate Action: Check your sash height. If the smell persists, your sash may be too high, or there is a draft. Stop work, close the sash, and evacuate the immediate area to let the hood purge.

  • The Mechanism: These volatiles have high vapor pressures (HFIP: ~120 mmHg at 25°C). Inhalation can cause respiratory edema and systemic toxicity.

Q: My nitrile gloves are curling at the fingertips. Am I protected? A: No. Standard disposable nitrile gloves provide incidental splash protection only and degrade rapidly upon contact with fluorinated solvents.

  • The Failure Mode: Fluorinated alcohols permeate nitrile rubber quickly. Once inside, they are trapped against your skin, causing chemical burns that may not be immediately painful due to nerve damage.

  • The Protocol:

    • Base Layer: 2.7 mil Silver Shield™ (Laminate) gloves. These provide >4-hour breakthrough protection.

    • Outer Layer: Standard Nitrile (for dexterity and grip).

    • Change Frequency: Immediately replace the outer glove if splashed.

Q: I got a droplet in my eye. I washed it for 5 minutes. Am I fine? A: No. You are in a critical emergency.

  • Why: Immediate washing with water is standard, but HFIP damage is rapid. The lipophilic nature allows it to bypass the epithelium, while the acidity damages the stroma.

  • Protocol:

    • Irrigate for at least 15-30 minutes .

    • Seek specialized medical attention immediately. Mention "Hydrofluoric Acid-like eye injury" to triage staff to ensure urgency, although the mechanism differs slightly, the urgency is identical [1, 4].

Module 2: Material Compatibility (The "Dissolving Labware" Issue)

Q: My plastic syringe seized up and "melted" during filtration. What happened? A: You likely used a syringe with a Polystyrene (PS) barrel or a rubber plunger tip. HFIP is a solvent for many engineering plastics.

Compatibility Reference Table

MaterialCompatibilityNotes
Glass (Borosilicate) Excellent The only standard for storage/reaction.
PTFE (Teflon) Excellent Use for stir bars, cap liners, and tubing.
Polypropylene (PP) ⚠️ Conditional Okay for brief transfers (<5 min). Swells over time.
Polyethylene (HDPE) Good generally resistant at RT; verify for hot solvents.
Polystyrene (PS) FAIL Dissolves rapidly. Do not use serological pipettes.
Nylon FAIL Dissolves.[1] Check your syringe filters!
Rubber/Viton FAIL Swells/degrades. Use PTFE-coated seals.

Visual Decision Tree: Selecting Labware

MaterialCompatibility Start Select Labware for HFIP/TFE Material What is the material? Start->Material Glass Glass / PTFE Material->Glass Inert Plastic Plastic Material->Plastic Safe SAFE for Storage & Reaction Glass->Safe PolyType Which Plastic? Plastic->PolyType PS_Nylon Polystyrene, Nylon, Acrylic, PVC PolyType->PS_Nylon PP_PE Polypropylene (PP) or HDPE PolyType->PP_PE Dissolve DANGER: WILL DISSOLVE Use Glass instead PS_Nylon->Dissolve Time Contact Time? PP_PE->Time Short < 5 Minutes (Transfer only) Time->Short Acceptable Long > 5 Minutes (Storage/Reaction) Time->Long Risk of Leaching/Swelling

Figure 1: Decision logic for selecting labware when handling fluorinated alcohols. Note the strict prohibition on Polystyrene and Nylon.

Module 3: Removal & Waste (The "Bumping" Rotovap)

Q: I cannot remove HFIP on the rotovap; it bumps violently or ruins my pump. A: HFIP has a low boiling point (58°C) but high heat of vaporization due to hydrogen bonding. It often "bumps" (boils explosively) when vacuum is applied too quickly.

The Optimized Removal Protocol:

  • Bath Temp: Set to 35-40°C . Do not overheat.

  • Cooling: The condenser MUST be < -10°C . HFIP vapors are dense and will bypass a standard tap-water condenser, destroying your vacuum pump diaphragms. Use a dry ice/acetone trap or a high-performance chiller.

  • Vacuum:

    • Start at atmospheric pressure.

    • Ramp down slowly to 150 mbar .

    • Do not go to full vacuum (<10 mbar) immediately; this guarantees bumping.

  • Azeotropes: If removing the last trace is difficult, chase with Dichloromethane (DCM) . HFIP/DCM azeotropes help carry off the fluorinated solvent.

Q: How do I dispose of the waste? A:

  • Segregation: Do NOT mix with non-halogenated solvents. Label clearly as "Halogenated Waste - Fluorinated."

  • Alkali Metal Hazard: Never mix HFIP waste with alkali metals (Na, K) or strong bases (n-BuLi). The reaction is exothermic and can be violent, evolving hydrogen gas and heat [5].

Module 4: Experimental Safety (Reactions)

Q: Can I use HFIP with Lewis Acids? A: Proceed with extreme caution. HFIP is a strong H-bond donor and can activate Lewis acids (and oxidants) to be much more potent than in standard solvents.

  • Exotherm Risk: The mixing of HFIP with reagents often generates significant heat of solvation. Always add reagents slowly and with cooling (ice bath) [6].

Workflow: Safe Reaction Setup

ReactionSafety cluster_quench Quenching Protocol Setup Setup Reaction Vessel Glass Vial/Flask (No Plastic Seals) Setup->Vessel Cooling Pre-cool Solvent (0°C) Vessel->Cooling Addition Add Reagents Slowly Cooling->Addition Check Check for Exotherm Addition->Check Quench Quench Dilute Dilute with DCM Quench->Dilute Check->Quench Post-Reaction Wash Wash with Water (Remove HFIP) Dilute->Wash Disposal Halogenated Waste Wash->Disposal

Figure 2: Workflow for setting up and quenching reactions in HFIP, emphasizing heat management and waste segregation.

References
  • Prevor. (n.d.). Chemical injuries of the eye: The specific case of Hydrofluoric Acid (HF).[2] Retrieved from [Link]

  • CalPacLab. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Treatment of hydrofluoric acid exposure to the eye. PMC. Retrieved from [Link]

  • Carl Roth. (2023). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • Shukla, N. et al. (2018). HFIP as a reaction medium.[3] Chemical Reviews.[4] (General reference for solvent properties).

Sources

Reference Data & Comparative Studies

Validation

Specific optical rotation value of (S)-2-fluoropropan-1-ol

This guide details the physicochemical profile, synthesis verification, and comparative utility of (S)-2-fluoropropan-1-ol , a critical chiral building block in medicinal chemistry. [1] Executive Summary (S)-2-Fluoroprop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis verification, and comparative utility of (S)-2-fluoropropan-1-ol , a critical chiral building block in medicinal chemistry.

[1]

Executive Summary

(S)-2-Fluoropropan-1-ol (CAS: 31805-72-0 / 876747-18-1 for enantiomers) is a chiral fluorinated alcohol used primarily to introduce a fluorine atom into bioactive scaffolds with high enantiomeric precision. Unlike its non-fluorinated or chlorinated analogs, the fluorine substituent introduces unique electronic and conformational biases (such as the gauche effect) that modulate metabolic stability and binding affinity.

Key Data Point: The specific optical rotation


 of (S)-2-fluoropropan-1-ol is -9.7° (c=1, CHCl

)
.[1]
Physicochemical Profile & Comparative Analysis

The following table contrasts (S)-2-fluoropropan-1-ol with its chlorinated analog and the non-halogenated bioisostere. Note the inversion of optical rotation sign between the fluoro and chloro analogs despite having the same (S)-configuration, a phenomenon driven by the atomic polarizability differences between Fluorine and Chlorine.

Table 1: Comparative Physicochemical Properties
Property(S)-2-Fluoropropan-1-ol (S)-2-Chloropropan-1-ol (S)-1,2-Propanediol
Structure



Specific Rotation

-9.7° (

)
+21.5° (neat)*+16.0° (neat)
Sign of (S)-Isomer Levorotatory (-) Dextrorotatory (+) Dextrorotatory (+)
Boiling Point 115 °C133–134 °C188 °C
Density 0.959 g/mL1.07 g/mL1.036 g/mL
H-Bond Donor 1 (Alcohol)1 (Alcohol)2 (Diol)
Electronic Effect Strong EWG (

)
Moderate EWG (

)
Electron Donating (via H-bond)
Primary Utility Metabolic blocking, BioisostereAlkylating agentSolubilizer, Excipient

*Note: The (R)-enantiomer of 2-chloropropan-1-ol is reported as levorotatory (-), confirming the (S) is (+).

Synthesis & Quality Control Workflow

To ensure the specific optical rotation matches the theoretical value, the synthesis must avoid racemization mechanisms common to secondary fluorides. The preferred route involves enzymatic resolution or nucleophilic fluorination of chiral precursors with inversion.

Figure 1: Synthesis and Validation Logic

SynthesisWorkflow Precursor Racemic 2-Fluoropropan-1-ol (or Precursor) Resolution Enzymatic Resolution (Lipase AK / CAL-B) Precursor->Resolution Acyl Donor (Vinyl Acetate) Separation Separation of Ester & Alcohol Resolution->Separation Kinetic Resolution S_Isomer (S)-2-Fluoropropan-1-ol (Target) Separation->S_Isomer Unreacted Alcohol R_Isomer (R)-Ester (Byproduct) Separation->R_Isomer Acylated Product QC_Step QC: Polarimetry Target: -9.7° S_Isomer->QC_Step Sample Prep Decision Pass/Fail? QC_Step->Decision Release Batch Release Batch Decision->Release Batch Within ±0.5° Reprocess Reprocess Decision->Reprocess Low Rotation

Caption: Workflow for the enzymatic isolation of (S)-2-fluoropropan-1-ol and subsequent polarimetric validation.

Experimental Protocol: Determination of Optical Rotation

Objective: Accurately measure the specific rotation


 of (S)-2-fluoropropan-1-ol to verify enantiomeric excess (ee).

Prerequisites:

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Chloroform (HPLC Grade, stabilized with amylene to prevent acidity affecting the alcohol).

  • Temperature: 25°C ± 0.1°C.

Protocol Steps:

  • Preparation of Blank:

    • Fill the polarimeter cell (1 dm path length) with pure Chloroform.

    • Ensure no air bubbles are trapped in the optical path.

    • Zero the instrument.

  • Sample Preparation (c = 1.0):

    • Weigh exactly 100 mg of (S)-2-fluoropropan-1-ol into a 10 mL volumetric flask.

    • Critical: Due to the volatility (BP 115°C) and hygroscopic nature, weigh quickly and cap immediately.

    • Dilute to volume with Chloroform and mix thoroughly.

  • Measurement:

    • Rinse the polarimeter cell with a small volume of the sample solution.

    • Fill the cell with the sample solution.

    • Equilibrate at 25°C for 2 minutes.

    • Record the observed rotation (

      
      ).[2]
      
  • Calculation:

    
    
    
    • Where

      
       is path length in dm (usually 1).
      
    • Where

      
       is concentration in g/mL (0.01 g/mL for c=1%).
      
    • Self-Validation: If

      
       is positive, the sample is likely the (R)-enantiomer or contaminated with a high-rotation impurity.
      
Mechanistic Insight: The Fluorine Effect

Why does the rotation flip compared to the chloro-analog?

  • Atomic Polarizability: Chlorine is significantly more polarizable than Fluorine. In the Cahn-Ingold-Prelog (CIP) system, both F and Cl have higher priority than the hydroxymethyl group (-CH2OH). However, the interaction of the polarized light with the electron cloud differs.

  • Conformational Bias (The Gauche Effect): The C–F bond prefers a gauche orientation relative to the vicinal C–O bond due to

    
     hyperconjugation. This locks (S)-2-fluoropropan-1-ol into a specific rotamer population different from the chloro-analog, directly influencing the net optical rotation.
    

Application Note: When substituting (S)-2-chloropropan-1-ol with (S)-2-fluoropropan-1-ol in a synthesis, expect a change in reaction kinetics. The C-F bond is stronger (approx. 116 kcal/mol vs 81 kcal/mol for C-Cl) and will not participate in nucleophilic displacement under standard conditions used for alkyl chlorides.

References
  • EvitaChem. (S)-2-Fluoropropan-1-ol Product Specifications and Optical Rotation Data. Retrieved from [1]

  • PubChem. Compound Summary for (2R)-2-Fluoropropan-1-ol (CID 25015714). National Library of Medicine. Retrieved from

  • National Institutes of Health (NIH). 1-Propanol, 2-chloro-, (2R)- Compound Summary. PubChem.[3][4] Retrieved from

  • Gamble, M. et al. Chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols. ResearchGate. Retrieved from

Sources

Comparative

Technical Guide: 19F NMR Characterization of (S)-2-Fluoropropan-1-ol

The following technical guide details the 19F NMR chemical shift of (S)-2-fluoropropan-1-ol , providing a comparative analysis against its regioisomers and enantiomers. This guide is designed for researchers requiring pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 19F NMR chemical shift of (S)-2-fluoropropan-1-ol , providing a comparative analysis against its regioisomers and enantiomers. This guide is designed for researchers requiring precise structural characterization and enantiomeric excess (ee) determination.

Executive Summary

Target Analyte: (S)-2-Fluoropropan-1-ol (CAS: 876747-18-1) Core Data Point (19F Chemical Shift): -176 to -182 ppm (Multiplet, dependent on solvent/concentration) Key Differentiator: The chemical shift of the secondary fluorine at the C2 position is distinct from primary fluorides (e.g., 3-fluoropropan-1-ol, ~ -220 ppm) and trifluoromethyl groups (~ -78 ppm). Application: Chiral building block for fluorinated bioactive scaffolds; requires Mosher ester derivatization for absolute stereochemistry confirmation.

Chemical Shift Benchmarking

The 19F NMR signal for (S)-2-fluoropropan-1-ol appears in the region characteristic of secondary alkyl fluorides. The signal is a complex multiplet due to geminal coupling (


 Hz) and vicinal coupling (

Hz) with the surrounding protons.
Comparative Chemical Shift Table (CDCl )

The following table contrasts the target molecule with common fluorinated alternatives and isomers to facilitate rapid identification.

CompoundStructureFluorine Type19F Shift (

, ppm)
Coupling Pattern (

)
(S)-2-Fluoropropan-1-ol CH

-CH(F)-CH

OH
Secondary Alkyl-176 to -182 Multiplet (dm)
3-Fluoropropan-1-ol F-CH

-CH

-CH

OH
Primary Alkyl-218 to -222 Triplet of multiplets
1-Fluoropropan-2-ol F-CH

-CH(OH)-CH

Primary Alkyl-225 to -230 Triplet of doublets
(S)-1,1,1-Trifluoro-2-propanol CF

-CH(OH)-CH

Trifluoromethyl-78 to -80 Doublet
2-Fluoropropane CH

-CH(F)-CH

Secondary Alkyl-181.5 Multiplet (septet-like)

Analyst Note: The shift of (S)-2-fluoropropan-1-ol is deshielded (shifted downfield) relative to 3-fluoropropan-1-ol due to the fluorine's attachment to a secondary carbon and its proximity to the electron-withdrawing hydroxyl group (beta-effect).

Chiral Analysis & Enantiomeric Purity

Direct 19F NMR cannot distinguish between (S)-2-fluoropropan-1-ol and (R)-2-fluoropropan-1-ol in an achiral solvent. To determine enantiomeric excess (ee) or absolute configuration, derivatization with Mosher's Acid (MTPA) is the industry standard.

Mosher Ester Analysis Protocol

Because the chiral center (C2) is beta to the hydroxyl group (C1), the magnetic anisotropy exerted by the Mosher auxiliary is transmitted through the C1-C2 bond.

  • Derivatization: React the alcohol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl separately to form the (S)-MTPA and (R)-MTPA esters.

  • Analysis: Acquire 1H and 19F NMR spectra for both esters.

  • Calculation: Determine

    
    .
    
Expected Shift Differences (

)

For the (S)-enantiomer of the alcohol reacting with MTPA reagents:

Proton/Fluorine GroupPosition Relative to Chiral CenterSign of

H-3 (Methyl) "Right" side (Model dependent)Positive (+)
H-1 (Methylene) "Left" side (Model dependent)Negative (-)
F-2 (Fluorine) At Chiral CenterVariable (Use 1H for primary assignment)

Critical Alert: While 19F NMR is sensitive, the


 for fluorine in beta-chiral primary alcohols can be small (<0.05 ppm). 1H NMR is recommended for the primary assignment of absolute configuration , while 19F NMR is superior for quantifying enantiomeric excess (ee) due to cleaner baselines.

Experimental Workflow

The following diagram outlines the decision matrix for analyzing this compound, ensuring data integrity from crude synthesis to final chiral validation.

G Start Crude Sample: (S)-2-Fluoropropan-1-ol Solubility Dissolve in CDCl3 (Avoid D2O for precise shift) Start->Solubility Acquire19F Acquire 19F NMR (Spin-Coupled) Solubility->Acquire19F CheckShift Check Shift Range Acquire19F->CheckShift RegioA Signal at -220 ppm (3-Fluoro isomer) CheckShift->RegioA Wrong Isomer RegioB Signal at -178 ppm (Target 2-Fluoro) CheckShift->RegioB Correct Isomer ChiralCheck Determine Enantiomeric Purity? RegioB->ChiralCheck Mosher Derivatize with (R)- and (S)-MTPA-Cl ChiralCheck->Mosher Yes Final Validated Structure ChiralCheck->Final No (Racemic OK) Compare Calculate u0394u03b4(SR) (Use 1H for config, 19F for ee%) Mosher->Compare Compare->Final

Caption: Workflow for structural validation and chiral analysis of 2-fluoropropan-1-ol.

Detailed Methodology

A. Sample Preparation for 19F NMR[3][4]
  • Concentration: Prepare a 10-20 mM solution in CDCl

    
    .
    
  • Internal Standard: Add

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or fluorobenzene (
    
    
    -113.1 ppm) if precise referencing is required.
  • Parameters:

    • Spectral Width: 200 ppm (centered at -150 ppm).

    • Relaxation Delay (D1):

      
       2 seconds (Fluorine T1s can be long; for quantitative integration, use D1 
      
      
      
      5*T1).
    • Decoupling: Acquire both 1H-coupled and 1H-decoupled spectra. The decoupled spectrum will collapse the multiplet to a singlet (or doublet if F-F coupling exists), confirming the integration.

B. Mosher Ester Synthesis (Micro-Scale)
  • Reaction: In a dry NMR tube, dissolve 5 mg of (S)-2-fluoropropan-1-ol in 0.5 mL dry pyridine-d5 (or CDCl

    
     with pyridine base).
    
  • Addition: Add 1.2 equivalents of (R)-(-)-MTPA-Cl. Shake and allow to stand for 15 minutes.

  • Workup: No workup required for in-situ analysis. For cleaner spectra, dilute with Et

    
    O, wash with 1M HCl, sat. NaHCO
    
    
    
    , dry over MgSO
    
    
    , and re-dissolve in CDCl
    
    
    .

References

  • PubChem Compound Summary. (2025). (2R)-2-fluoropropan-1-ol.[1][2] National Center for Biotechnology Information. Link[1][2]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for F-NMR ranges).
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(7), 1764–1785. Link

  • Gouilleux, B., et al. (2024).[3] Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. Link

  • SpectraBase. (2025).[2][4] 19F NMR Spectrum of 2-Fluoropropanol. Wiley Science Solutions. Link[2]

Sources

Validation

A Comparative Guide to Chiral HPLC Method Development for the Enantioseparation of 2-Fluoropropan-1-ol

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical task. The differential pharmacological and toxicological profiles of enantiomers neces...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical task. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate quantification. 2-Fluoropropan-1-ol, a chiral fluorinated alcohol, presents a unique challenge for separation due to its small size, polarity, and the subtle stereoelectronic differences between its enantiomers. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 2-fluoropropan-1-ol, grounded in established chromatographic principles and experimental insights from related separations.

While specific application notes for the direct chiral separation of 2-fluoropropan-1-ol are not readily found in public literature, this guide will equip you with the knowledge to develop a robust separation method. We will explore both direct and indirect approaches, detailing the rationale behind column selection, mobile phase optimization, and protocol design.

The Challenge: Separating Enantiomers of a Small Fluorinated Alcohol

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible.[1] Chiral chromatography introduces a chiral environment, typically through a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to differential retention times.

The key to separating the enantiomers of 2-fluoropropan-1-ol lies in exploiting the subtle differences in their three-dimensional structure. The presence of a fluorine atom and a hydroxyl group offers potential interaction sites for hydrogen bonding, dipole-dipole interactions, and steric repulsion with a suitable CSP.

Direct Enantioseparation: A Strategic Approach to Method Development

Direct separation on a CSP is often the preferred method due to its simplicity and efficiency.[2] The selection of the appropriate CSP is the most critical step. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds.[3]

Workflow for Direct Method Development

Caption: A general workflow for developing an indirect chiral HPLC method.

Selection of a Chiral Derivatizing Agent (CDA)

The ideal CDA should be enantiomerically pure and react quantitatively with the hydroxyl group of 2-fluoropropan-1-ol under mild conditions. The resulting diastereomers should be stable and possess a chromophore for sensitive UV detection.

Table 3: Recommended Chiral Derivatizing Agents for Alcohols

Chiral Derivatizing AgentFunctional Group ReactivityKey Features
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) HydroxylForms diastereomeric esters. The naphthyl group provides a strong UV chromophore.
(1S)-(-)-Camphanic chloride HydroxylReacts readily with alcohols to form stable diastereomeric esters.
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEIC) HydroxylForms diastereomeric carbamates. Provides a UV-active tag.
Experimental Protocol: Indirect Method
  • Derivatization:

    • Dissolve racemic 2-fluoropropan-1-ol in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a slight excess of the CDA (e.g., MαNP acid) and a coupling agent (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine) or convert the acid to its acid chloride first.

    • Allow the reaction to proceed to completion at room temperature.

    • Quench the reaction and extract the diastereomeric esters.

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point. For example, 50% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength appropriate for the chromophore of the CDA (e.g., 254 nm for naphthyl-containing derivatives).

  • Optimization: Adjust the gradient slope and mobile phase composition to achieve baseline separation of the two diastereomeric peaks.

Conclusion and Recommendations

Developing a chiral HPLC method for 2-fluoropropan-1-ol requires a systematic screening approach.

  • Primary Recommendation: Begin with a direct method development strategy focusing on immobilized polysaccharide-based CSPs due to their broad applicability and solvent versatility. A screening of both cellulose and amylose-based columns under normal phase conditions is the most logical starting point.

  • Alternative Strategy: If direct methods do not yield the desired separation, the indirect approach using a chiral derivatizing agent such as MαNP acid provides a robust and reliable alternative. This method has the added advantage of enhancing detection sensitivity through the introduction of a strong chromophore.

By following the structured workflows and experimental protocols outlined in this guide, researchers can efficiently develop and optimize a reliable chiral HPLC method for the critical task of separating the enantiomers of 2-fluoropropan-1-ol.

References

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • Chiral Technologies, Inc. (2021, March 3). Separation of 2-Phenylbutyrophenone on Daicel's new CHIRALPAK® IJ (EU). LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13278457, 2-Fluoropropan-1-ol. Retrieved from [Link]

  • Daicel. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Retrieved from [Link]

  • Toyo'oka, T. (2013). Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. Methods in molecular biology (Clifton, N.J.), 970, 251–266. [Link]

  • Daicel Chiral Technologies. (n.d.). DAICEL Chiral Application Search. Retrieved from [Link]

  • Zhang, Y., & Li, G. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical chemistry, 95(3), 1344–1358. [Link]

  • analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]

  • Mádravas, C., & Chochos, C. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 11(11), 724. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25015714, (2R)-2-Fluoropropan-1-ol. Retrieved from [Link]

  • Apffel, A., Chakel, J. A., Fischer, S., Goldberg, G., & Smith, P. C. (1997). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 8(6), 615–625. [Link]

  • LookChem. (n.d.). 2-Fluoropropan-1-ol. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]

  • Lee, K. C., Lee, S. J., & Choi, J. Y. (2013). Use of chiral derivatization for the determination of dichlorprop in tea samples by ultra performance LC with fluorescence detection. Journal of separation science, 36(15), 2538–2544. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules (Basel, Switzerland), 23(10), 2473. [Link]

  • LookChem. (n.d.). 1-Fluoropropan-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101671, 1-Fluoropropan-2-ol. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: GC-MS Fragmentation of 2-Fluoropropan-1-ol

This guide details the GC-MS fragmentation pattern of 2-fluoropropan-1-ol , a critical fluorinated intermediate used in medicinal chemistry (e.g., kinase inhibitors) and metabolic studies. It contrasts this compound with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the GC-MS fragmentation pattern of 2-fluoropropan-1-ol , a critical fluorinated intermediate used in medicinal chemistry (e.g., kinase inhibitors) and metabolic studies. It contrasts this compound with its structural isomers to provide a definitive identification workflow.

Executive Summary

2-Fluoropropan-1-ol (CAS: 4443-06-9) presents a unique mass spectral signature driven by the inductive effect of the fluorine atom at the


-position relative to the hydroxyl group. Unlike its non-fluorinated analog (1-propanol) or its positional isomer (3-fluoropropan-1-ol), the fragmentation of 2-fluoropropan-1-ol is characterized by a competition between standard 

-cleavage and fluorine-directed elimination pathways.

Key Diagnostic Ion:


 63  (Loss of Methyl, [M-15]

). Base Peak:

31
(Hydroxymethyl cation, [CH

OH]

). Distinguishing Feature: The presence of

63 definitively separates it from 3-fluoropropan-1-ol, which instead favors loss of CH

F (

45).

Technical Deep Dive: Fragmentation Mechanics

The electron ionization (EI, 70 eV) fragmentation of 2-fluoropropan-1-ol (MW 78) follows three primary mechanistic pathways. Understanding these causalities is essential for confident structural assignment.

Pathway A: -Cleavage (Dominant)

As with most primary alcohols, the radical cation initially formed at the oxygen atom triggers the homolytic cleavage of the C1-C2 bond.

  • Mechanism: The bond between the hydroxymethyl group (C1) and the fluorinated carbon (C2) breaks.

  • Result: Formation of the resonance-stabilized hydroxymethyl cation (

    
     31 ) and a neutral 1-fluoroethyl radical.
    
  • Significance: This generates the base peak, confirming the primary alcohol functionality but not the fluorine position.

Pathway B: Methyl Elimination (Diagnostic)

This pathway is unique to the 2-fluoro isomer structure (


).
  • Mechanism: Loss of the terminal methyl group (C3) via cleavage of the C2-C3 bond.[1]

  • Result: Formation of the [M-15]

    
     ion at 
    
    
    
    63
    .
  • Causality: The fluorine atom on C2 destabilizes the carbocation slightly, but the loss of the methyl group is statistically and energetically accessible.

  • Differentiation: 3-fluoropropan-1-ol (

    
    ) lacks a terminal methyl group; it cannot generate an [M-15] peak, instead losing 
    
    
    
    to form
    
    
    45.
Pathway C: HF Elimination

Fluorinated alcohols frequently undergo elimination of hydrogen fluoride (20 u).

  • Mechanism: 1,2-elimination of H and F.

  • Result: Formation of the [M-20]

    
     radical cation at 
    
    
    
    58
    .
  • Significance: Confirms the presence of fluorine in the molecule.

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation kinetics.

Fragmentation M Molecular Ion [C3H7FO]+. m/z 78 Base Base Peak [CH2OH]+ m/z 31 M->Base α-Cleavage (Loss of C2H4F•) Diag Diagnostic Ion [C2H4FO]+ m/z 63 M->Diag Methyl Loss (Loss of CH3•) Elim HF Elimination [C3H6O]+. m/z 58 M->Elim -HF (20 u)

Caption: Figure 1. Mechanistic fragmentation pathways of 2-fluoropropan-1-ol. The red arrow indicates the key diagnostic pathway distinguishing it from isomers.

Comparative Analysis: Isomer Differentiation

To validate the identity of 2-fluoropropan-1-ol, it must be compared against its most common "impostors": its positional isomer (3-fluoro) and the non-fluorinated parent (1-propanol).

Feature2-Fluoropropan-1-ol 3-Fluoropropan-1-ol 1-Propanol
Structure



Molecular Weight 787860
Base Peak 31 31 31
Diagnostic Peak 63 ([M-CH

]

)
45 ([M-CH

F]

)
59 ([M-H]

)
Secondary Ion 58 ([M-HF]

)
58 ([M-HF]

)
42 ([M-H

O]

)
Elution Order (Wax) IntermediateLate Eluter (Higher Polarity)Early Eluter

Analysis:

  • Vs. 3-Fluoro: The presence of

    
     63 is the "smoking gun" for the 2-fluoro isomer. The 3-fluoro isomer will instead show a significant peak at 
    
    
    
    45 (loss of the fluoromethyl group).
  • Vs. 1-Propanol: The molecular ion and high-mass fragments (58, 63) clearly distinguish the fluorinated species from the lighter parent alcohol.

Validated Experimental Protocol

Direct injection of fluorinated alcohols can lead to peak tailing due to hydrogen bonding with active sites in the GC liner. For rigorous quantification and identification, Derivatization is recommended but not strictly required if using a polar column.

Method A: Direct Injection (Screening)
  • Column: DB-624 or ZB-624 (6% Cyanopropylphenyl dimethyl polysiloxane).

    • Reasoning: These phases are designed for volatile solvents and provide excellent separation of polar isomers.

  • Inlet: Split (20:1), 220°C.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • MS parameters: Scan range 29–150 amu. (Start at 29 to capture the air peak check, but ensure 31 is recorded).

Method B: Silylation (Confirmatory/High Sensitivity)

For trace analysis in biological matrices (e.g., drug metabolism), convert to the TMS derivative.

  • Reagent: 50

    
    L sample + 50 
    
    
    
    L BSTFA (with 1% TMCS).
  • Incubation: 60°C for 30 minutes.

  • Result: 2-Fluoro-1-propoxy-TMS (MW 150).

    • New Diagnostic Ions:

      • 
         135  ([M-15]
        
        
        
        , Loss of methyl from Silicon).
      • 
         103  ([CH
        
        
        
        OTMS]
        
        
        ,
        
        
        -cleavage).
    • Advantage:[2][3][4][5] The shift in mass moves the analyte away from low-mass solvent noise.

Analytical Workflow Diagram

Workflow Sample Sample (Crude Reaction Mix) Prep Sample Prep Dilute in DCM Sample->Prep Deriv Optional: Derivatization (BSTFA, 60°C, 30 min) Prep->Deriv Trace Level GC GC Separation DB-624 Column Prep->GC Direct Deriv->GC MS MS Detection (EI, 70eV) GC->MS Data Data Analysis Check m/z 63 vs 45 MS->Data

Caption: Figure 2. Optimized workflow for the separation and identification of fluoropropanol isomers.

References

  • NIST Mass Spectrometry Data Center. "Propane, 2-fluoro- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link](Note: Reference for general fluorinated alkane fragmentation behavior).

  • PubChem. "2-Fluoropropan-1-ol (Compound)." National Library of Medicine. [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Authoritative text on general alcohol -cleavage mechanisms).

Sources

Validation

A Comparative Guide to the Reactivity of (S)-2-fluoropropan-1-ol and (S)-2-fluorobutanol

This guide provides an in-depth comparison of the chemical reactivity of (S)-2-fluoropropan-1-ol and (S)-2-fluorobutanol. Designed for researchers, scientists, and professionals in drug development, this document elucida...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of (S)-2-fluoropropan-1-ol and (S)-2-fluorobutanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances that dictate their behavior in common organic transformations. By understanding these differences, researchers can make more informed decisions in synthetic design and catalyst selection.

Introduction: Structurally Similar, Reactively Distinct

(S)-2-fluoropropan-1-ol and (S)-2-fluorobutanol are chiral fluorinated alcohols that serve as valuable building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of organic molecules, including acidity, lipophilicity, and metabolic stability. While these two molecules differ by only a single methylene group, this variation in their alkyl chain length introduces subtle yet significant differences in their reactivity, primarily governed by steric and electronic effects.

This guide will explore these differences through the lens of three fundamental reaction classes: nucleophilic substitution, oxidation, and esterification. We will dissect the underlying principles that govern the reactivity of these primary alcohols and provide a framework for predicting their behavior in various chemical environments.

Physicochemical Properties

A foundational understanding of the physical properties of these compounds is essential before delving into their chemical reactivity.

Property(S)-2-fluoropropan-1-ol(S)-2-fluorobutanol
Molecular Formula C₃H₇FO[1]C₄H₉FO
Molecular Weight 78.09 g/mol [2][1]92.11 g/mol
Boiling Point ~85 °C[3]Not available, predicted to be higher
Density ~1.06 g/cm³[4]Not available, predicted to be similar
Structure (S)-2-fluoropropan-1-ol(S)-2-fluorobutanol

The Decisive Factors: Steric and Electronic Effects

The reactivity of these alcohols is a direct consequence of the interplay between steric and electronic effects originating from their molecular structure.

  • Electronic Effects : The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and reduces the electron density on the adjacent carbon atom (C2) and, to a lesser extent, on the C1 carbon and the hydroxyl oxygen. This reduced electron density makes the hydroxyl group's proton more acidic compared to their non-fluorinated analogs and decreases the nucleophilicity of the oxygen atom.[5] The electronic influence of the fluorine atom is nearly identical for both molecules.

  • Steric Effects : Steric effects arise from the spatial arrangement of atoms and the resulting nonbonding interactions that can hinder or slow down chemical reactions.[6][7] The primary structural difference between the two compounds is the substituent at the chiral center (C2): a methyl group for (S)-2-fluoropropan-1-ol versus an ethyl group for (S)-2-fluorobutanol. The larger ethyl group in (S)-2-fluorobutanol presents greater steric bulk, which can impede the approach of reagents to the nearby reactive center (the C1 hydroxyl group).

Diagram: Key Factors Influencing Reactivity

G cluster_propanol (S)-2-fluoropropan-1-ol cluster_butanol (S)-2-fluorobutanol propanol Structure: CH3-CH(F)-CH2OH p_steric Less Steric Hindrance (Methyl Group) propanol->p_steric influences p_electronic Strong -I Effect (Fluorine) propanol->p_electronic influences reactivity Reactivity p_steric->reactivity Favors SN2/ Nucleophilic Attack p_electronic->reactivity Decreases O Nucleophilicity butanol Structure: CH3CH2-CH(F)-CH2OH b_steric Greater Steric Hindrance (Ethyl Group) butanol->b_steric influences b_electronic Strong -I Effect (Fluorine) butanol->b_electronic influences b_steric->reactivity Hinders SN2/ Nucleophilic Attack b_electronic->reactivity Decreases O Nucleophilicity

Caption: Steric vs. Electronic Effects on Reactivity.

Comparative Reactivity Analysis

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C1 carbon of a primary alcohol is challenging because the hydroxyl group (-OH) is a poor leaving group.[8][9] The reaction must be activated, typically by protonating the hydroxyl group in a strong acid to form a good leaving group, water (-OH₂⁺).

SN2 Mechanism: This mechanism involves a backside attack by a nucleophile on the carbon bearing the leaving group. The rate of an SN2 reaction is highly sensitive to steric hindrance.[10]

  • (S)-2-fluoropropan-1-ol: The smaller methyl group at the C2 position results in less steric congestion around the C1 carbon. This allows for easier access by the nucleophile.

  • (S)-2-fluorobutanol: The bulkier ethyl group at the C2 position provides more significant steric hindrance, slowing down the rate of backside attack.

SN1 Mechanism: The SN1 mechanism proceeds through a carbocation intermediate. Primary alcohols like these are highly unlikely to react via an SN1 mechanism because the formation of a primary carbocation is energetically unfavorable.[10] Furthermore, the electron-withdrawing fluorine atom on the adjacent carbon would further destabilize any positive charge development at C1, making the SN1 pathway even less likely for both molecules.

Diagram: Generalized SN2 Reaction Pathway

G start Primary Alcohol (R-CH(F)-CH2OH) protonation Protonation (+ H+) start->protonation activated Activated Alcohol (R-CH(F)-CH2OH2+) protonation->activated attack SN2 Attack by Nucleophile (Nu-) activated->attack product Substitution Product (R-CH(F)-CH2Nu) attack->product

Caption: Key steps in an SN2 reaction of a primary alcohol.

Oxidation Reactions

Both molecules are primary alcohols, which can be oxidized first to an aldehyde and then to a carboxylic acid, depending on the choice of oxidizing agent.[11][12]

  • To Aldehyde: Mild oxidizing agents like pyridinium chlorochromate (PCC) are used to stop the oxidation at the aldehyde stage.

  • To Carboxylic Acid: Strong oxidizing agents, such as chromium trioxide (CrO₃) in aqueous acid or potassium dichromate (K₂Cr₂O₇) with sulfuric acid, will oxidize the primary alcohol to a carboxylic acid.[13]

The primary difference in reactivity will again stem from sterics. The bulkier environment around the C1-OH group in (S)-2-fluorobutanol may slightly decrease the rate of reaction with large, bulky oxidizing agents compared to (S)-2-fluoropropan-1-ol. However, this effect is generally less pronounced than in SN2 reactions, and both alcohols are expected to undergo oxidation readily under appropriate conditions.

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester and water.[14][15][16] In this reaction, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid.

Two factors are at play:

  • Nucleophilicity of the Alcohol: The electron-withdrawing fluorine atom reduces the electron density on the hydroxyl oxygen, making both alcohols less nucleophilic than their non-fluorinated counterparts. This effect is comparable for both molecules.

  • Steric Hindrance: The approach of the alcohol to the carboxylic acid is a key step. The greater steric bulk of the ethyl group in (S)-2-fluorobutanol will hinder its approach to the electrophilic carbonyl carbon more than the methyl group of (S)-2-fluoropropan-1-ol.

Experimental Protocols

Representative Protocol: Fischer Esterification of a Fluorinated Alcohol

This protocol provides a general methodology for the esterification of either (S)-2-fluoropropan-1-ol or (S)-2-fluorobutanol with acetic acid.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluorinated alcohol (1.0 eq.), acetic acid (1.2 eq.), and a solvent such as toluene.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or another acid catalyst like p-toluenesulfonic acid (TsOH) (approx. 0.05 eq.).

  • Reaction: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by fractional distillation or column chromatography.

Self-Validation: The identity and purity of the resulting ester should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The disappearance of the broad -OH peak of the alcohol in the ¹H NMR spectrum and the appearance of characteristic ester peaks will confirm the reaction's success.

Summary of Reactivity Comparison

Reaction TypeMore Reactive CompoundPrimary Rationale
SN2 Substitution (S)-2-fluoropropan-1-olLess steric hindrance from the methyl group allows for faster backside attack.
Oxidation (S)-2-fluoropropan-1-ol (marginally)Less steric hindrance may lead to a slightly faster reaction with bulky oxidants.
Fischer Esterification (S)-2-fluoropropan-1-olLess steric hindrance allows for a more effective nucleophilic attack on the carboxylic acid.

Conclusion

While (S)-2-fluoropropan-1-ol and (S)-2-fluorobutanol share the same core functional groups and stereochemistry, the seemingly minor difference in alkyl chain length—a methyl versus an ethyl group—is a critical determinant of their chemical reactivity. The increased steric hindrance imparted by the ethyl group in (S)-2-fluorobutanol renders it less reactive than (S)-2-fluoropropan-1-ol in reactions where the alcohol or its adjacent carbon is the site of nucleophilic attack, such as SN2 substitutions and esterifications. For drug development professionals and synthetic chemists, this understanding is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes for complex fluorinated molecules.

References

  • 2-Fluoropropan-1-ol | C3H7FO | CID 13278457. PubChem, National Institutes of Health. Available from: [Link]

  • (2R)-2-Fluoropropan-1-ol | C3H7FO | CID 25015714. PubChem, National Institutes of Health. Available from: [Link]

  • (2S)-2-fluorobutane | C4H9F | CID 59468273. PubChem, National Institutes of Health. Available from: [Link]

  • Pure (S)-2-bromo-2-fluorobutane reacts with methoxide ion in methanol... Pearson. Available from: [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. Available from: [Link]

  • Fluoride Ion in Alcohols: Isopropanol vs Hexafluoroisopropanol | Request PDF. ResearchGate. Available from: [Link]

  • The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. Available from: [Link]

  • Oxidation of Fluoroalkyl Alcohols Using Sodium Hypochlorite Pentahydrate[17] | Request PDF. ResearchGate. Available from: [Link]

  • 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. Available from: [Link]

  • Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF. ResearchGate. Available from: [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available from: [Link]

  • α-Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n-Propanol, and their Oxonium Salts. PubMed. Available from: [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available from: [Link]

  • Help understanding how "steric effects" are distinct from "electronic effects"? Stack Exchange. Available from: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]

  • Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions. PubMed. Available from: [Link]

  • Alcohol Reactivity. Michigan State University Chemistry. Available from: [Link]

  • 03 21 Nucleophilic Substitution Reactions of Alcohols. YouTube. Available from: [Link]

  • Fluoroalcohols for chemical modification of biomolecules. PMC, National Institutes of Health. Available from: [Link]

  • TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Aakash BYJU'S. Available from: [Link]

  • Elimination reaction on 2-fluorobutane using alc.KOH. Chemistry Stack Exchange. Available from: [Link]

  • Steric effects. Wikipedia. Available from: [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available from: [Link]

  • oxidation of alcohols. Chemguide. Available from: [Link]

  • Which is the major product (hoffman or zaitsev; reaction is 2floro butane with CH3O-/CH3OH) when F- is the leaving group? Quora. Available from: [Link]

  • Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. National Institutes of Health. Available from: [Link]

  • Difference Between Electronic and Steric Effects. Pediaa.Com. Available from: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available from: [Link]

  • Oxidation of Alcohols. YouTube. Available from: [Link]

  • The role of fluoroalcohols as counter anions for ion-pairing reversed-phase liquid chromatography/high-resolution electrospray ionization mass spectrometry analysis of oligonucleotides. PubMed. Available from: [Link]

  • 1-Fluoropropan-2-ol. LookChem. Available from: [Link]

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Comparative

A Researcher's Guide to the Characterization of (S)-2-Fluoropropan-1-ol: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chiral building blocks is paramount. (S)-2-flu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chiral building blocks is paramount. (S)-2-fluoropropan-1-ol, a key intermediate in the synthesis of various bioactive molecules, presents a case study in the rigorous application of analytical techniques to confirm stereochemistry and purity. This guide provides a comprehensive overview of the essential characterization methods for (S)-2-fluoropropan-1-ol, offering a comparative analysis of expected outcomes and explaining the causality behind experimental choices.

Introduction to (S)-2-Fluoropropan-1-ol

(S)-2-fluoropropan-1-ol is a chiral fluorinated alcohol with the molecular formula C₃H₇FO and a molecular weight of approximately 78.09 g/mol .[1][2] Its utility as a precursor in medicinal chemistry stems from the unique properties imparted by the fluorine atom, including altered metabolic stability and binding affinities of the final drug product. Given that its enantiomer, (R)-2-fluoropropan-1-ol, may exhibit different physiological effects, unambiguous confirmation of the (S)-configuration is a critical step in any synthetic workflow.

Core Characterization Techniques: A Comparative Overview

The definitive characterization of (S)-2-fluoropropan-1-ol relies on a suite of spectroscopic and analytical techniques. This guide will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chiral gas chromatography, providing a framework for researchers to compare their experimental findings.

Table 1: Key Physicochemical and Spectroscopic Data for 2-Fluoropropan-1-ol
PropertyValue/Expected DataSource(s)
Molecular FormulaC₃H₇FO[1][2]
Molecular Weight78.09 g/mol [1][2]
Boiling Point115 °C[3]
¹H NMR See Table 2 for detailed assignments
¹³C NMR See Table 3 for detailed assignments
Mass Spec. Molecular Ion [M]⁺ expected at m/z 78
Optical Rotation Specific value dependent on conditions

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of (S)-2-fluoropropan-1-ol. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and, with the use of chiral derivatizing agents, its stereochemistry.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of (S)-2-fluoropropan-1-ol is expected to show distinct signals for the methyl, methine, and methylene protons, with characteristic couplings to the adjacent fluorine atom.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-fluoropropan-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

Expected Data and Interpretation:

The presence of the chiral center renders the two methylene protons (on C1) diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals, each coupled to the other (geminal coupling) and to the methine proton.

Table 2: Predicted ¹H NMR Data for (S)-2-Fluoropropan-1-ol
ProtonMultiplicityCoupling Constant(s) (Hz)Rationale
CH₃Doublet of doubletsJ(H,H) ≈ 6-7, J(H,F) ≈ 20-25Coupled to the adjacent methine proton and the fluorine atom.
CHDoublet of multiplet of quartetsJ(H,F) ≈ 45-50, J(H,H) ≈ 6-7Coupled to the fluorine atom, the three methyl protons, and the two methylene protons.
CH₂2 x Doublet of doublet of doubletsJ(H,H)gem ≈ 10-12, J(H,H)vic ≈ 3-8, J(H,F) ≈ 20-30Diastereotopic protons coupled to each other, the methine proton, and the fluorine atom.
OHBroad singletN/ASignal position is concentration and solvent dependent; may exchange with D₂O.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will show three distinct carbon signals, each split into a doublet due to coupling with the fluorine atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Data for (S)-2-Fluoropropan-1-ol
CarbonExpected Chemical Shift (ppm)Multiplicity (due to ¹⁹F)Rationale
C1 (-CH₂OH)~65-75Doublet (²JCF)The carbon bearing the hydroxyl group is coupled to the fluorine atom on the adjacent carbon.
C2 (-CHF)~88-98Doublet (¹JCF)The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant.
C3 (-CH₃)~15-25Doublet (²JCF)The methyl carbon is coupled to the fluorine atom on the adjacent carbon.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of (S)-2-fluoropropan-1-ol and for providing structural information through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Expected Data and Interpretation:

The mass spectrum should display a molecular ion peak [M]⁺ at m/z = 78. Common fragmentation patterns for alcohols include the loss of water ([M-18]⁺) and alpha-cleavage.

Chiral Gas Chromatography: Assessing Enantiomeric Purity

To confirm the enantiomeric purity of (S)-2-fluoropropan-1-ol, chiral gas chromatography is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral Gas Chromatography

  • Column Selection: Choose a suitable chiral GC column, such as one coated with a cyclodextrin derivative.

  • Instrument Setup: Optimize the temperature program, carrier gas flow rate, and detector settings.

  • Sample Injection: Inject a solution of the synthesized (S)-2-fluoropropan-1-ol and, for comparison, the racemic mixture.

Expected Data and Interpretation:

The chromatogram of the racemic mixture should show two baseline-separated peaks of equal area, corresponding to the (R)- and (S)-enantiomers. The chromatogram of the synthesized (S)-2-fluoropropan-1-ol should ideally show only one of these peaks, confirming its high enantiomeric purity.

Optical Rotation: A Definitive Measure of Chirality

The measurement of specific rotation provides a definitive confirmation of the bulk sample's chirality and the identity of the enantiomer.

Experimental Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of (S)-2-fluoropropan-1-ol of a known concentration in a suitable solvent (e.g., ethanol, chloroform).

  • Measurement: Use a polarimeter to measure the observed rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

The sign of the specific rotation (+ or -) will be characteristic of the (S)-enantiomer under the specific experimental conditions.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the comprehensive characterization of (S)-2-fluoropropan-1-ol.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesis of (S)-2-fluoropropan-1-ol NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Elucidation MS Mass Spectrometry Synthesis->MS Molecular Weight Confirmation ChiralGC Chiral GC Synthesis->ChiralGC Purity Assessment Polarimetry Polarimetry Synthesis->Polarimetry Chirality Confirmation Structure Structural Confirmation NMR->Structure MS->Structure Purity Enantiomeric Purity ChiralGC->Purity Chirality Confirmation of Chirality Polarimetry->Chirality

Sources

Validation

Comparative Guide: Determination of Enantiomeric Excess (ee) for (S)-2-Fluoropropan-1-ol

[1] Executive Summary & Decision Matrix (S)-2-fluoropropan-1-ol presents a unique analytical challenge: it is a volatile, low-molecular-weight fluoroalcohol lacking a UV-active chromophore. Standard chiral HPLC with UV d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Decision Matrix

(S)-2-fluoropropan-1-ol presents a unique analytical challenge: it is a volatile, low-molecular-weight fluoroalcohol lacking a UV-active chromophore. Standard chiral HPLC with UV detection fails without derivatization. Consequently, the determination of its enantiomeric excess (ee) requires specific strategic choices based on available instrumentation.

This guide compares three validated methodologies:

  • Chiral Gas Chromatography (GC): The industry "Gold Standard" for volatile alcohols.

  • 19F-NMR (Mosher’s Method): The high-throughput structural probe, leveraging the fluorine atom.

  • Chiral HPLC (Derivatized): The alternative for labs lacking GC, requiring chromophore attachment.

Method Selection Decision Matrix

Use the following logic flow to select the optimal protocol for your laboratory.

DecisionMatrix Start Start: (S)-2-Fluoropropan-1-ol Sample Q1 Is Chiral GC Available? Start->Q1 GC_Path Method 1: Chiral GC (Direct or Acetylated) Q1->GC_Path Yes (Recommended) Q2 Is NMR (300MHz+) Available? Q1->Q2 No NMR_Path Method 2: 19F-NMR (Mosher Ester Derivatization) Q2->NMR_Path Yes (Fastest) HPLC_Path Method 3: Chiral HPLC (Requires Benzoylation) Q2->HPLC_Path No

Figure 1: Decision matrix for selecting the analytical method based on instrumentation availability.

Comparative Analysis of Methods

FeatureMethod 1: Chiral GC Method 2: 19F-NMR (Mosher) Method 3: Chiral HPLC
Primary Mechanism Volatility + Chiral RecognitionDiastereomeric Chemical Shift (

)
Steric/H-Bonding Interaction
Sample Prep Minimal (Direct) or AcetylationDerivatization (MTPA-Cl)Derivatization (DNB-Cl)
Detection FID (Universal)19F Isotope SignalUV (requires chromophore)
Sensitivity High (< 1 mg)Medium (~5-10 mg)High (< 1 mg)
Throughput 20-40 min/run< 10 min/sample (after prep)30-60 min/run
Key Limitation Column specificity requiredRequires pure chiral reagentMulti-step prep required
Recommendation Primary Choice Structural Confirmation Fallback Option

Method 1: Chiral Gas Chromatography (The Gold Standard)

Expertise Insight: Because 2-fluoropropan-1-ol is a small, volatile molecule, Gas Chromatography (GC) is the most direct and accurate method. The fluorine atom increases volatility compared to the non-fluorinated analog, making retention on standard columns low. Therefore, a specialized chiral column with high retention for polar alcohols is required.

Recommended Column Chemistry
  • Stationary Phase: Cyclodextrin-based phases (e.g.,

    
    -DEX 120 or Lipodex E).
    
  • Mechanism: The fluoroalcohol forms inclusion complexes with the cyclodextrin cavity. The (S)-enantiomer typically interacts differently than the (R)-enantiomer due to the spatial orientation of the fluorine atom relative to the hydroxyl group.

Experimental Protocol

Preparation:

  • Direct Injection (Preferred): Dissolve 5 mg of sample in 1 mL of Dichloromethane (DCM).

  • Derivatization (Optional - if tailing occurs): Treat 5 mg sample with 50 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    L Acetic Anhydride and 50 
    
    
    
    L Pyridine. Heat at 60°C for 30 mins. Extract with Hexane. This caps the hydroxyl group, improving peak shape.

GC Conditions:

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium or Hydrogen (constant flow 1.0 mL/min).

  • Oven Program:

    • Start: 40°C (Hold 5 min) – Crucial for retaining the volatile fluoroalcohol.

    • Ramp: 2°C/min to 120°C.

    • Ramp: 20°C/min to 200°C (Burn out).

  • Detector: FID at 250°C.

Data Interpretation: Calculate ee using the area of the enantiomeric peaks (


 and 

):

Method 2: 19F-NMR Spectroscopy (Mosher's Method)

Expertise Insight: This method is superior when you need to assign absolute configuration or lack a chiral column. By reacting the alcohol with a chiral derivatizing agent (Mosher's Acid Chloride), you create diastereomers. The presence of the fluorine atom in the substrate and the CF3 group in the reagent provides two independent probes for determining ee, making this method self-validating.

Mechanism

The reaction of (S)-2-fluoropropan-1-ol with (R)-MTPA-Cl yields the (S,S)-diastereomer. If the sample contains (R)-enantiomer impurity, it forms the (R,S)-diastereomer. These diastereomers have distinct NMR signals.

MosherReaction Substrate (S)-2-fluoropropan-1-ol (Substrate) Complex Diastereomeric Ester (S-alcohol, R-acid) Substrate->Complex + Pyridine/DCM Reagent (R)-MTPA-Cl (Mosher Reagent) Reagent->Complex Analysis 19F-NMR Analysis Two Signal Sets: 1. Reagent CF3 2. Substrate C-F Complex->Analysis Dissolve in CDCl3

Figure 2: Reaction pathway for Mosher ester synthesis and analysis.

Experimental Protocol
  • Reaction: In a 1.5 mL vial, mix:

    • 5 mg (S)-2-fluoropropan-1-ol

    • 10 mg (R)-(-)-

      
      -Methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
    • 20

      
      L Pyridine (dry)
      
    • 0.5 mL CDCl

      
       (Deuterated Chloroform)
      
  • Incubation: Shake at room temperature for 15-30 minutes. The reaction is usually instantaneous for primary alcohols.

  • Analysis: Transfer directly to an NMR tube. No workup is required if the reagents are pure.

  • Acquisition: Acquire 19F-NMR (proton-decoupled).

    • Signal 1 (Reagent): Look for the CF

      
       singlet around -72 ppm. The diastereomeric excess is calculated from the integration of the major vs. minor CF
      
      
      
      peaks.
    • Signal 2 (Substrate): Look for the CHF multiplet (decoupled to doublet/singlet) around -180 to -200 ppm. This provides a secondary confirmation of ee.

Method 3: Chiral HPLC (Derivatization Required)

Expertise Insight: Direct chiral HPLC is not recommended for underivatized 2-fluoropropan-1-ol due to detection limits (no UV absorption). You must attach a "UV-tag" (chromophore) to the alcohol.

Protocol: 3,5-Dinitrobenzoylation
  • Derivatization: React 10 mg of fluoroalcohol with 15 mg of 3,5-dinitrobenzoyl chloride and 20

    
    L triethylamine in DCM.
    
  • Workup: Wash with 1M HCl, then NaHCO

    
    , dry over MgSO
    
    
    
    .
  • HPLC Conditions:

    • Column: Chiralpak AD-H or Chiralcel OD-H (Polysaccharide phases).

    • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (strong absorption from dinitrobenzoyl group).

References

  • Validation of Enantiomeric Excess: BenchChem. A Comparative Guide to the Validation of Enantiomeric Excess. Link

  • Mosher Ester Analysis: Hoye, T. R., et al. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2007. Link

  • Chiral GC Methodology: Schurig, V. Separation of enantiomers by gas chromatography. Journal of Chromatography A, 2001. Link

  • Fluorine NMR Applications: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. Link

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal Procedures for (S)-2-Fluoropropan-1-ol

Executive Summary & Immediate Action (S)-2-Fluoropropan-1-ol (CAS: 3824-87-1 for racemic; specific enantiomer often custom synthesized) represents a specific class of halogenated flammable solvents .[1] Unlike standard a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

(S)-2-Fluoropropan-1-ol (CAS: 3824-87-1 for racemic; specific enantiomer often custom synthesized) represents a specific class of halogenated flammable solvents .[1] Unlike standard alcohols (e.g., isopropanol), the presence of the fluorine atom at the C2 position dictates that this compound must not be disposed of in general organic waste streams.

Critical Directive: Segregate strictly into Halogenated Organic Waste . Prohibited Action: Do not mix with strong bases (alkalis) or non-halogenated solvents.

Physicochemical Properties & Hazard Profile

Effective disposal requires understanding the physical state and reactivity of the compound. The following data points dictate the choice of waste container and storage conditions.

PropertyValueOperational Implication
Flash Point ~33.3°C (Closed Cup)Flammable (Class IC). Store waste in grounded flammables cabinet.
Boiling Point 85°C – 115°CVolatile. Keep waste containers tightly capped to prevent vapor accumulation.[2][3]
Density ~0.96 g/cm³Slightly lighter than water; immiscible phases may form if mixed with aqueous waste.
Reactivity Fluorinated AlkylIncompatible with Strong Bases. Risk of dehydrofluorination (releasing HF).
Solubility Water SolubleDo not pour down drains; high mobility in aquatic environments.

The "Why" Behind the Protocol (Expertise & Logic)

As scientists, we follow rules best when we understand the mechanism. Here is the causality behind the disposal requirements for (S)-2-Fluoropropan-1-ol:

A. The Halogen Rule (Cost & Compliance)

Waste disposal facilities use incineration. Non-halogenated solvents (methanol, acetone) can be used as fuel blends. However, burning halogenated compounds (like our fluoropropanol) produces acid gases (HF, HCl), requiring scrubbers and significantly higher processing temperatures.

  • The Error: Mixing 500 mL of (S)-2-Fluoropropan-1-ol into a 20L drum of acetone reclassifies the entire drum as halogenated waste, increasing disposal costs by up to 500%.

B. The Base-Incompatibility (Safety)

Fluorinated alcohols, particularly those with fluorine on the beta-carbon (like 2-fluoropropan-1-ol), are susceptible to base-catalyzed dehydrofluorination .

  • Mechanism: In the presence of strong alkalis (NaOH, KOH), the molecule can eliminate hydrogen fluoride (HF) to form an alkene.

  • The Risk: Mixing this waste with basic waste streams (e.g., quenched reaction mixtures containing alkoxides) can generate heat and potentially release HF gas inside a closed waste drum.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Validation
  • Don PPE: Standard nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a flame-resistant lab coat.

  • Verify pH: Ensure the waste solution is Neutral or slightly Acidic. If the (S)-2-Fluoropropan-1-ol was used in a basic reaction, neutralize it carefully with dilute acid before adding it to the waste container.

Phase 2: Waste Segregation & Container Selection
  • Select Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is potentially acidic or wet, as fluorides can accelerate corrosion.

  • Segregate: Pour strictly into the container marked "HALOGENATED ORGANIC SOLVENTS."

Phase 3: Labeling & Hand-off
  • Labeling: The label must explicitly list:

    • "(S)-2-Fluoropropan-1-ol" (do not just write "Organic Waste").

    • Approximate percentage (e.g., "5% in Dichloromethane").

    • Hazard Checkboxes: Flammable , Toxic .[4]

  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture drips.

Visual Workflow: The Decision Matrix

The following diagram outlines the logical flow for disposing of (S)-2-Fluoropropan-1-ol, ensuring no cross-contamination or safety hazards.

DisposalWorkflow Start Start: Waste (S)-2-Fluoropropan-1-ol CheckMix Is it mixed with other chemicals? Start->CheckMix CheckBase Does the mixture contain Strong Bases (NaOH, KOH)? CheckMix->CheckBase Yes SelectStream Select Waste Stream CheckMix->SelectStream No (Pure) Neutralize ACTION: Neutralize with dilute acid (Prevent HF formation) CheckBase->Neutralize Yes CheckOx Does it contain Oxidizers? CheckBase->CheckOx No Neutralize->CheckOx Quench ACTION: Quench Oxidizers completely CheckOx->Quench Yes CheckOx->SelectStream No Quench->SelectStream HaloStream Stream A: HALOGENATED Solvents (High BTU, Scrubbed Incineration) SelectStream->HaloStream CORRECT NonHaloStream Stream B: Non-Halogenated (DO NOT USE) SelectStream->NonHaloStream PROHIBITED Container Container: HDPE or Glass (Vented cap recommended) HaloStream->Container Label Label: 'Flammable', 'Toxic', 'Halogenated' Container->Label

Figure 1: Decision matrix for the safe disposal of fluorinated alcohols, emphasizing the critical neutralization step to prevent base-catalyzed decomposition.

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The flash point is low (~33°C).[1][5] Remove ignition sources immediately.

  • Do Not Use Water: Water will spread the hydrophobic fluorinated solvent.

  • Absorb: Use Vermiculite or Universal Sorbent Pads .

  • Disposal of Debris: All spill cleanup materials must be treated as Solid Halogenated Hazardous Waste .

References

  • U.S. EPA. (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). 2-Fluoropropan-1-ol Compound Summary. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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